Technical Documentation Center

Tetrahydroionyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tetrahydroionyl acetate
  • CAS: 68555-59-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Research Applications of Tetrahydroionyl Acetate (CAS 68555-59-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Olfactory Potential of Tetrahydroionyl Acetate Tetrahydroionyl acetate (CAS 68555-59-9) is a synthetic fragrance ingredient priz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Olfactory Potential of Tetrahydroionyl Acetate

Tetrahydroionyl acetate (CAS 68555-59-9) is a synthetic fragrance ingredient prized for its sweet, floral, and fruity aroma with berry-like undertones.[1][2] While not a household name in pharmaceutical research, its unique chemical properties and sensory profile make it a subject of significant interest within the fields of cosmetic science, perfumery, and sensory perception research. This technical guide provides an in-depth exploration of the research applications of Tetrahydroionyl acetate, focusing on the methodologies and analytical techniques employed to characterize and evaluate its performance as a fragrance ingredient.

This guide is designed for researchers and scientists who may be new to the specific challenges of fragrance research, as well as for drug development professionals interested in the sensory aspects of formulation. We will delve into the synthesis, sensory analysis, analytical characterization, and stability testing of this compound, providing both theoretical grounding and practical, step-by-step protocols.

Chemical and Physical Properties: A Foundation for Research

A thorough understanding of the physicochemical properties of Tetrahydroionyl acetate is fundamental to its application in research and product development. These properties influence its solubility, volatility, and stability, which in turn affect its performance as a fragrance ingredient.

PropertyValueSource
CAS Number 68555-59-9[1]
Molecular Formula C15H28O2[1]
Molecular Weight 240.38 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Profile Sweet, floral, fruity, berry-like[1][2]
Boiling Point 268.2 °C at 760 mmHg[1]
Flash Point 117.7 °C[1]
Density 0.882 g/cm³[1]
Synonyms alpha,2,2,6-tetramethylcyclohexylpropyl acetate, O-Acetyl-trans-tetrahydrojonol[1]

Synthesis of Tetrahydroionyl Acetate: A Likely Pathway

While detailed industrial synthesis protocols for Tetrahydroionyl acetate are often proprietary, its chemical structure and known precursors suggest a two-step synthesis process involving the hydrogenation of ionones followed by acetylation. Ionones, which are unsaturated ketones, are common fragrance compounds themselves and serve as the starting material.

The likely synthesis route is as follows:

  • Hydrogenation of Ionone: The double bonds in the ionone molecule (either alpha- or beta-ionone) are saturated through catalytic hydrogenation. This process typically employs a metal catalyst (e.g., palladium, platinum, or nickel) under a hydrogen atmosphere to produce tetrahydroionol.

  • Acetylation of Tetrahydroionol: The resulting alcohol, tetrahydroionol, is then esterified using an acetylating agent, most commonly acetic anhydride, to yield Tetrahydroionyl acetate.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Intermediate & Final Product Ionone α- or β-Ionone Hydrogenation Catalytic Hydrogenation Ionone->Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation Catalyst Metal Catalyst (e.g., Pd/C) Catalyst->Hydrogenation AceticAnhydride Acetic Anhydride Acetylation Acetylation AceticAnhydride->Acetylation Tetrahydroionol trans-Tetrahydroionol Hydrogenation->Tetrahydroionol TetrahydroionylAcetate Tetrahydroionyl Acetate Acetylation->TetrahydroionylAcetate Tetrahydroionol->Acetylation

Caption: Proposed synthesis workflow for Tetrahydroionyl acetate.

Research Applications in Fragrance and Cosmetic Science

The primary research applications of Tetrahydroionyl acetate are centered on its role as a fragrance ingredient. This involves a multi-faceted approach to understanding its sensory properties, analytical profile, and performance in various cosmetic formulations.

Sensory Analysis: Quantifying the Olfactory Experience

Sensory analysis is a critical research tool for evaluating the odor profile of fragrance ingredients. It relies on trained human panelists to provide qualitative and quantitative data on the perceived scent.

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[3] This is particularly useful for quality control, for instance, to ensure that a new batch of Tetrahydroionyl acetate is sensorially identical to a standard.

Experimental Protocol: Triangle Test

  • Panelist Selection: Recruit a panel of at least 15 trained sensory assessors.

  • Sample Preparation: Prepare two identical samples (A) and one different sample (B) of Tetrahydroionyl acetate at a 5% dilution in an odorless solvent like diethyl phthalate.

  • Presentation: Present the three samples, coded with random three-digit numbers, to each panelist in a randomized order (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[3]

  • Evaluation: Instruct panelists to sniff each sample from left to right and identify the "odd" sample.[3]

  • Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the number of correct judgments is significant at a chosen confidence level (typically p < 0.05).

Triangle_Test_Workflow start Start prep Prepare Samples (2 identical, 1 different) start->prep present Present Randomized Samples to Panelist prep->present evaluate Panelist Identifies 'Odd' Sample present->evaluate record Record Result evaluate->record analyze Statistical Analysis of All Results record->analyze end End analyze->end

Caption: Workflow for a triangle test in sensory analysis.

Descriptive analysis provides a detailed characterization of the fragrance's odor profile.[4] A trained panel develops a lexicon of descriptive terms and then rates the intensity of each attribute.

Experimental Protocol: Descriptive Sensory Panel

  • Lexicon Development: A panel of highly trained sensory experts collaboratively develops a set of descriptors for the aroma of Tetrahydroionyl acetate. This may include terms like "sweet," "floral," "fruity," "berry," "woody," and "powdery."

  • Reference Standards: For each descriptor, a reference standard is chosen to anchor the scale. For example, a specific concentration of a known fruity ester could be the reference for "fruity."

  • Intensity Rating: Panelists are presented with a sample of Tetrahydroionyl acetate (e.g., on a smelling strip) and asked to rate the intensity of each descriptor on a labeled magnitude scale (e.g., from 0 = not perceptible to 100 = very strong).

  • Data Analysis: The intensity ratings from all panelists are averaged to create a sensory profile or "fingerprint" of the fragrance. This quantitative data is invaluable for comparing different fragrance ingredients or formulations.

Analytical Characterization: The Chemical Fingerprint

Analytical techniques provide objective data on the chemical composition and purity of Tetrahydroionyl acetate.

GC-MS is the cornerstone technique for the analysis of volatile fragrance compounds. It separates the components of a sample and provides information for their identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of Tetrahydroionyl acetate in a suitable solvent like ethanol or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components separate based on their boiling points and interaction with the stationary phase.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and a mass spectrum is generated. This spectrum is a unique "fingerprint" that can be compared to a library of known compounds for identification.

ParameterTypical Value for Terpene Acetates
GC System Agilent 8890 GC or similar
MS System Agilent 5977 MSD or similar
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-400 amu

Headspace analysis is a technique used to analyze the volatile compounds released from a sample without direct injection of the liquid or solid matrix.[5] This is particularly useful for evaluating the fragrance profile of a finished product containing Tetrahydroionyl acetate, such as a lotion or shampoo.

Experimental Protocol: Static Headspace GC-MS

  • Sample Preparation: A precise amount of the product (e.g., 1 gram of lotion) is placed in a sealed headspace vial.

  • Equilibration: The vial is heated to a specific temperature (e.g., 80 °C) for a set time (e.g., 20 minutes) to allow the volatile compounds, including Tetrahydroionyl acetate, to equilibrate between the sample and the gas phase (headspace).

  • Injection: A sample of the headspace gas is automatically injected into the GC-MS for analysis.

  • Analysis: The GC-MS analysis proceeds as described above, providing a profile of the volatile compounds that contribute to the product's scent.

Caption: Workflow for the analytical characterization of Tetrahydroionyl acetate.

Stability and Performance Testing

For Tetrahydroionyl acetate to be a viable fragrance ingredient, it must be stable in the final product formulation and perform its intended function over the product's shelf life.

Accelerated stability testing uses exaggerated conditions of temperature and light to predict the long-term stability of a product.[6][7]

Experimental Protocol: Accelerated Stability Testing of a Cosmetic Emulsion

  • Formulation: Prepare a cosmetic emulsion (e.g., a lotion) with and without Tetrahydroionyl acetate at a typical concentration (e.g., 0.5%).

  • Storage Conditions: Store samples of both formulations under various conditions:

    • Elevated temperature: 40°C and 50°C

    • Refrigerated: 4°C (as a control)

    • Room temperature: 25°C

    • Freeze-thaw cycles: e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for three cycles.[8]

    • Light exposure: in a light cabinet with controlled UV and visible light exposure.[6]

  • Evaluation Intervals: Evaluate the samples at set time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Parameters to Assess:

    • Physical Properties: Color, clarity, viscosity, and phase separation.

    • Chemical Properties: pH.

    • Odor: Sensory evaluation by a trained panel to detect any changes in the fragrance profile.

  • Data Analysis: Compare the changes in the samples containing Tetrahydroionyl acetate to the control samples to assess the impact of the fragrance on the product's stability and the stability of the fragrance itself.

Fragrance fixatives are substances that slow the evaporation of the more volatile components of a fragrance, thereby prolonging its scent. While not extensively documented, compounds with higher molecular weights and lower volatility, like Tetrahydroionyl acetate, can potentially act as fixatives. Research in this area would involve evaluating the longevity of a fragrance blend with and without the addition of Tetrahydroionyl acetate. This can be assessed through sensory evaluation over time (e.g., on skin or on a smelling strip) and by analytical techniques like headspace analysis at different time points.[9]

Conclusion

Tetrahydroionyl acetate, while primarily known within the fragrance industry, offers a compelling case study for research in sensory science and cosmetic formulation. The methodologies outlined in this guide, from sensory discrimination and descriptive analysis to advanced analytical characterization and stability testing, provide a robust framework for its scientific evaluation. For researchers and drug development professionals, an understanding of these techniques can provide valuable insights into the sensory aspects of product development, where the olfactory experience can be as crucial as the primary function. As the demand for well-characterized and stable consumer products grows, the in-depth scientific investigation of ingredients like Tetrahydroionyl acetate will continue to be of paramount importance.

References

  • Ray, H. A., Stuhl, C. J., & Gillett-Kaufman, J. L. (2019). Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. Journal of Visualized Experiments, (154), e58928. [Link]

  • Silva, A., et al. (n.d.). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Food Science and Technology. [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. The FAFAI Journal. [Link]

  • AZoM. (2023, September 8). Advantages of Using Headspace Sampling for Volatile Sample Analysis. [Link]

  • JoVE. (2023, February 10). Headspace Volatile Collection for GC-MS Thermal Desorption Sampling | Protocol Preview. YouTube. [Link]

  • Hair, S. R., & J.C. (1998). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Journal of Chemical Education, 75(8), 1035. [Link]

  • LookChem. (n.d.). Cas 68555-59-9,TETRAHYDROIONYL ACETATE. [Link]

  • Pires, T. S., et al. (2022). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. Foods, 11(21), 3433. [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. ILT. [Link]

  • Walgraeve, C., et al. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Journal of Separation Science, 44(1), 177-196. [Link]

  • MySwissLab. (2023, June 3). Accelerated Stability Testing: Guide for Lasting Cosmetics. [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. [Link]

  • Zhang, Y., et al. (2025, May 1). Key floral-fruity aroma compounds in Sichuan Congou black tea: identification via MDGC-MS/O and sensory evaluation. Frontiers in Nutrition. [Link]

  • Colipa-CTFA. (2004). Guidelines on Stability Testing of Cosmetics. ResearchGate. [Link]

  • Rahman, N. A. A., et al. (n.d.). Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost. UMPSA-IR. [Link]

  • The Good Scents Company. (n.d.). tetrahydroionyl acetate, 68555-59-9. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025, November 2). Preparation and Evaluation of Simple Floral Fragrance. [Link]

  • Labstat. (n.d.). A Comprehensive Guide to Cosmetic Stability Testing Guidelines. [Link]

  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. [Link]

  • LECO Corporation. (n.d.). Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS. [Link]

  • Chromatography Online. (2026, January 23). DoE-Optimized GC–FID Method for Robust Terpene Profiling in Essential Oils. [Link]

  • Blaser, H. U., & Schmidt, E. (2007). Hydrogenation Processes in the Synthesis of Perfumery Ingredients. Accounts of Chemical Research, 40(11), 1145-1154. [Link]

  • The Good Scents Company. (n.d.). tetrahydrolinalyl acetate, 20780-48-7. [Link]

  • Agilent. (2020, May 26). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. [Link]

  • Journal of Survey in Fisheries Sciences. (2025, June 10). Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost. [Link]

  • Nam, J., et al. (2020). A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Journal of the American Society for Mass Spectrometry, 31(11), 2297-2303. [Link]

  • Ellutia. (2025, November 10). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. [Link]

  • Wawrzyniak, P., et al. (2015). Synthesis of (Z)-5-tetradecenyl acetate: (i) dihydropyran/ether,... ResearchGate. [Link]

  • Guo, X., et al. (2022). Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation. Frontiers in Plant Science, 13, 868502. [Link]

  • Google Patents. (n.d.). US6420609B2 - Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione.
  • Organic Syntheses. (2005). Org. Synth., 82, 80. [Link]

  • Google Patents. (n.d.). US20070032685A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.
  • National Center for Biotechnology Information. (n.d.). Tetrahydrolinalyl acetate. PubChem. [Link]

  • MDPI. (n.d.). Ionic Liquid Catalyzed Per-O-Acetylation and Benzylidene Ring-Opening Reaction. [Link]

  • PubMed. (2021, July 3). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • ResearchGate. (n.d.). Hydrogenation Processes in the Synthesis of Perfumery Ingredients. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dimethyltropone - A new, convenient methodology from 2,6-dimethylcyclohexanone | Request PDF. [Link]

Sources

Exploratory

The Molecular Architecture of Scent: A Technical Guide to the Discovery, Synthesis, and Receptor Pharmacology of Synthetic Woody-Floral Fragrances

Executive Summary Woody-floral synthetic molecules form the structural backbone of modern perfumery. Unlike natural isolates, which are subject to crop variability and complex impurity profiles, synthetic aromachemicals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Woody-floral synthetic molecules form the structural backbone of modern perfumery. Unlike natural isolates, which are subject to crop variability and complex impurity profiles, synthetic aromachemicals offer targeted receptor activation and exceptional substantivity. As a Senior Application Scientist, I approach fragrance development not merely as an aesthetic pursuit, but as a rigorous discipline of ligand-receptor pharmacology and scalable organic synthesis. This whitepaper dissects the historical discovery, chemical synthesis workflows, and molecular pharmacology of foundational woody-floral and woody-amber molecules, including Hedione, Iso E Super, Polysantol, and Javanol.

Historical Milestones and Chemical Discovery

Hedione: The Dawn of Radiant Florals

In 1957, Firmenich researcher Edouard Demole identified methyl jasmonate as a critical trace component of jasmine absolute[1]. By 1958, Demole synthesized its dihydro derivative,2, commercialized as Hedione[2]. Hedione revolutionized the floral-woody category by providing a "transparent" radiance that enhances the diffusion of co-ingredients without dominating the olfactory space, famously utilized in Dior's Eau Sauvage (1966)[3].

Iso E Super: The Iso-Cyclemone Revolution

Discovered in 1973 by John B. Hall and James M. Sanders at International Flavors & Fragrances (IFF), 4 (originally patented as Isocyclemone E) is a quintessential woody-amber molecule[4]. It gained legendary status following its 25% "overdose" in Dior's Fahrenheit (1988) and its use as the sole aromatic compound in Escentric Molecules' Molecule 01 (2006)[5]. The commercial product is a complex mixture of isomers, with the minor isomer (Iso E Super Gamma) contributing the most potent amber-woody character due to an exceptionally low odor threshold[6].

Next-Generation Sandalwoods: Polysantol and Javanol

The ecological depletion of natural Santalum album necessitated the development of synthetic sandalwood analogues[7]. Firmenich introduced 8 in 1985, a highly substantive molecule synthesized from campholenaldehyde[8]. In 1996, Givaudan pushed the boundaries of cyclopropanation chemistry to discover 9, a molecule with an odor threshold approximately 400 times lower than comparable synthetics, offering unprecedented performance[9].

Chemical Synthesis Workflows

The industrial synthesis of Iso E Super is a masterclass in scalable organic chemistry, relying on a Diels-Alder cycloaddition followed by an acid-catalyzed cyclization[10]. Understanding the causality behind each step is critical for yield optimization and isomer distribution control.

Protocol 1: Synthesis and Validation of Iso E Super
  • Dienophile Preparation: React acetaldehyde with butanone under acidic conditions to yield 3-methyl-3-penten-2-one (MPO) via cross-aldol condensation.

    • Causality: This step establishes the reactive α,β-unsaturated ketone necessary to act as the dienophile for the subsequent cycloaddition[11].

  • Diels-Alder Cycloaddition: Combine MPO with myrcene (a natural diene derived from β-pinene cracking) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0°C to 20°C.

    • Causality: The Lewis acid coordinates with the carbonyl oxygen of MPO, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the regioselective formation of the monocyclic Diels-Alder adduct[10].

  • Acid-Catalyzed Cyclization: Treat the monocyclic adduct with 85% phosphoric acid in toluene at 85°C.

    • Causality: Phosphoric acid protonates the double bond, initiating a carbocation-mediated ring closure to form the octahydronaphthalene skeleton. The reaction is tracked via Thin-Layer Chromatography (TLC) until the precursor is fully consumed[10].

  • Quenching and Purification: Pour the mixture over ice water, extract with hexane, and wash the organic phase with Na₂CO₃ until pH 7.

    • Causality: Immediate neutralization prevents unwanted secondary isomerizations of the delicate ketone products. Purify via fractional distillation to isolate the target isomeric mixture[10].

IsoESuperSynthesis Myrcene Myrcene (Diene) DA_Adduct Diels-Alder Adduct (Monocyclic Intermediate) Myrcene->DA_Adduct Cycloaddition MPO 3-Methyl-3-penten-2-one (Dienophile) MPO->DA_Adduct Cycloaddition Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->DA_Adduct IsoESuper Iso E Super (Isomeric Mixture) DA_Adduct->IsoESuper Acid-Catalyzed Cyclization Acid Phosphoric Acid (85%) Cyclization Acid->IsoESuper

Workflow of Iso E Super synthesis via Diels-Alder cycloaddition and acid cyclization.

Olfactory Receptor Pharmacology and Mechanism of Action

Fragrance perception is fundamentally a ligand-receptor interaction. The human olfactory system utilizes approximately 400 G protein-coupled receptors (GPCRs) to decode volatile molecules[12]. Recent pharmacological profiling has demystified the receptor targets for woody-amber synthetics. Notably, the receptor 13, originally identified as the primary sensor for (-)-Ambroxide (the key odorant in ambergris), is also selectively activated by Iso E Super[13].

Protocol 2: In Vitro Heterologous Expression Assay for OR7A17 Activation

To validate the activation of OR7A17 by woody-floral molecules, we utilize a self-validating cAMP-mediated luciferase reporter assay.

  • Cell Culture & Transfection: Plate HEK293T cells and co-transfect with plasmids encoding human OR7A17, the accessory protein RTP1S, and a cAMP-response element (CRE)-luciferase reporter.

    • Causality: RTP1S is mandatory because olfactory receptors frequently fail to translocate to the plasma membrane in non-olfactory cell lines without chaperone assistance[13].

  • Ligand Stimulation: 24 hours post-transfection, expose the cells to varying concentrations (e.g., 1 μM to 1 mM) of Iso E Super or Ambroxan diluted in assay buffer. Include a vehicle-only negative control to establish a baseline.

  • Signal Quantification: After 4 hours of incubation, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

    • Causality: Ligand binding to OR7A17 activates Gαolf, stimulating adenylyl cyclase to produce cAMP. cAMP binds the CRE promoter, driving luciferase expression. The luminescent output is directly proportional to receptor activation[13].

OR7A17_Pathway Ligand Woody-Amber Ligand (Iso E Super) Receptor OR7A17 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαolf Protein Activation Receptor->GProtein Activates AC3 Adenylyl Cyclase 3 GProtein->AC3 Stimulates cAMP cAMP Production AC3->cAMP ATP to cAMP CNG CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Opens Channel Depolarization OSN Depolarization CNG->Depolarization Action Potential

G-protein coupled receptor (GPCR) signal transduction pathway for OR7A17 activation.

Quantitative Physicochemical and Olfactory Data

To engineer a fragrance, a formulation scientist must balance volatility, hydrophobicity (LogP), and olfactory potency (odor threshold). The table below synthesizes these critical parameters for key woody-floral molecules.

MoleculeYear DiscoveredInnovatorOdor ProfileMolecular Weight ( g/mol )LogPOdor Threshold
Hedione 1957/1958FirmenichFloral, Jasmine, Radiant226.312.9Moderate
Iso E Super 1973IFFWoody, Amber, Cedar234.384.7~500 ng/L (Isomer B)
Polysantol 1984/1985FirmenichSandalwood, Milky, Woody222.374.7Low
Javanol 1996GivaudanSandalwood, Creamy, Rosy222.374.5~0.02 ppt

(Data aggregated from chemical databases and patent literature[6],[14],[15])

Conclusion

The trajectory of synthetic woody-floral fragrances—from the serendipitous isolation of Hedione to the rational cyclopropanation of Javanol—highlights the intersection of organic chemistry and sensory neuroscience. By mapping molecules like Iso E Super to specific receptors such as OR7A17, we transition from empirical blending to rational, structure-based fragrance design, ensuring both technical performance and unparalleled aesthetic impact.

References

  • The Chemistry and Creative Legacy of Methyl Jasmonate and Hedione. Perfumer & Flavorist.1

  • Let There Be Light: 50 Years of Hedionea fragrance. Perfumer & Flavorist. 2

  • Hedione Luminous Jasmine : Fragrance Ingredient. Bois de Jasmin. 3

  • The History of Iso E Super in Perfumery ~ Raw Materials. Fragrantica. 4

  • What Is Iso E Super? The Perfume Mag. 5

  • The Composition of Iso E Super. Perfumer & Flavorist. 6

  • Perfumer's Notes: Javanol. Perfumer & Flavorist. 7

  • Polysantol® (CAS N° 107898-54-4). ScenTree.co. 8

  • Javanol®. Fraterworks. 9

  • Synthesis and Characterization of Iso E Super®. Scientific.net.10

  • Antagonistic interactions between odorants alter human odor perception. PMC - NIH. 12

  • An odorant receptor for a key odor constituent of ambergris. ResearchGate. 13

  • Synthesis and Characterization of Iso E Super. ResearchGate. 11

  • Modern Fresh Sandalwood Formulations for Contemporary Perfumery. Olfactive Aesthetics. 15

Sources

Foundational

Olfactory Properties of Tetrahydroionyl Acetate Isomers: A Technical Guide to Structure-Odor Relationships

As a Senior Application Scientist in fragrance chemistry, I approach the olfactory profiling of alicyclic aroma chemicals not merely as an exercise in sensory cataloging, but as a rigorous study of molecular topology and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in fragrance chemistry, I approach the olfactory profiling of alicyclic aroma chemicals not merely as an exercise in sensory cataloging, but as a rigorous study of molecular topology and receptor binding. Tetrahydroionyl acetate and its isomers represent a fascinating case study in how minute structural and stereochemical variations dictate human olfactory perception.

This whitepaper provides an in-depth analysis of the structure-odor relationships (SOR) of tetrahydroionyl acetate isomers, detailing their olfactory properties, receptor interactions, and the analytical methodologies required to evaluate them.

Introduction to Ionone Derivatives and Chemical Topology

Tetrahydroionyl acetate (IUPAC: 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate) is a fully saturated, acetylated derivative of the ionone family [1]. While unsaturated ionones are universally characterized by their violet and rose notes, the complete hydrogenation of the ring and side chain, followed by acetylation, dramatically shifts the olfactory profile. The saturation removes the rigid planar geometry of the double bonds, increasing the molecule's conformational flexibility and shifting its primary odor domain toward sweet, fruity, and berry-like facets.

Structural Isomerism: The Impact of Methyl Substitution

The position of methyl groups on the alicyclic side chain alters the molecule's spatial volume, directly impacting its interaction with the hydrophobic pockets of human olfactory receptors (ORs).

  • Tetrahydroionyl Acetate [CAS 68555-59-9]: This primary isomer exhibits a sweet, floral, and intense berry-like odor. Its moderate vapor pressure allows it to function as a highly diffusive heart note, imparting volume and lift to fruity-floral accords [1].

  • Isomethyl Tetrahydroionyl Acetate [CAS 60241-55-6]: The rearrangement of a methyl group on the side chain (forming the alpha-isomethyl structural isomer) completely overrides the berry facets. The molecule assumes a dense woody, vetiver-acetate, and powdery character [2]. This structural bulkiness increases its lipophilicity and lowers its volatility, transitioning its function from a diffusive heart note to a substantive base note and fixative [3].

SOR Root Tetrahydroionyl Acetate Base Skeleton Sub1 Structural Isomerization (Methyl substitution) Root->Sub1 Sub2 Stereoisomerization (Ring & Side-chain) Root->Sub2 Iso1 Tetrahydroionyl Acetate (Fruity, Floral, Berry) Sub1->Iso1 Iso2 Isomethyl Tetrahydroionyl Acetate (Woody, Vetiver, Powdery) Sub1->Iso2 Cis Cis-Isomers (Weaker, Diffuse Floral) Sub2->Cis Trans Trans-Isomers (High Impact, Woody/Berry) Sub2->Trans

Structure-Odor Relationship (SOR) divergence in tetrahydroionyl acetate isomers.

Stereochemistry and Olfactory Receptor Binding

Beyond structural isomerism, tetrahydroionyl acetate possesses multiple chiral centers (at C1 and C6 of the cyclohexane ring, and the chiral center on the butanyl side chain). The cis and trans stereoisomers exhibit pronounced differences in both odor threshold and character—a phenomenon extensively documented in the homologous tetrahydroionol series [4].

  • Trans-Isomers: Generally exhibit a significantly higher olfactory impact. The equatorial positioning of the bulky side chain minimizes steric hindrance, allowing for optimal, deep binding within the hydrophobic pocket of specific ORs. This results in intense, highly substantive woody and berry notes.

  • Cis-Isomers: Often display weaker, more diffuse floral notes. The axial-equatorial steric clashes prevent the molecule from achieving the optimal conformation required for high-affinity receptor pocket penetration.

Experimental Methodology: Olfactory Evaluation Workflow

To accurately determine the olfactory properties of these chiral molecules, standard GC-MS is insufficient. A self-validating protocol utilizing Chiral Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA) is required.

Protocol: Chiral GC-O Isomer Resolution and Evaluation
  • Sample Preparation: Synthesize and purify the tetrahydroionyl acetate isomeric mixture via fractional distillation (>99% purity). Dilute to 5% w/v in high-purity dichloromethane.

    • Causality: High purity is critical. Trace impurities of the precursor (Tetrahydroionol, which possesses a dominant violet/leathery note) will artificially skew the sensory panel's assessment of the acetate's true berry/woody profile.

  • Chiral Separation: Inject 1 µL into a GC equipped with a cyclodextrin-based chiral capillary column (e.g., MEGA-DEX DAC-Beta).

    • Causality: Standard non-polar columns (e.g., DB-5) cannot resolve enantiomers. Chiral stationary phases are mandatory because human olfactory receptors are inherently chiral and will respond differently to the (+)- and (-)-enantiomers.

  • Effluent Splitting: Configure the column effluent to split 1:1 between a Flame Ionization Detector (FID) and a heated olfactory sniffing port (250°C) supplied with humidified air.

    • Causality: Splitting establishes a self-validating system: it synchronizes objective quantitative detection (FID) with subjective human perception. Humidified air is strictly required to prevent the desiccation and subsequent fatigue of the assessor's nasal mucosa during prolonged sniffing.

  • Sensory Mapping (AEDA): A trained panel of experts sniffs the eluent. The sample is serially diluted (1:3) until no odor is detected at the port.

    • Causality: AEDA establishes the Flavor Dilution (FD) factor, which directly correlates to the Odor Activity Value (OAV). This objectively quantifies which specific stereoisomer drives the dominant odor profile of the bulk mixture.

G A Isomer Synthesis & Purification B Chiral GC-MS Separation A->B >99% ee C Olfactory Port (GC-O) B->C Eluent Split (50%) D Sensory Panel Evaluation B->D Purified Isolates E Odor Activity Value (OAV) C->E Threshold Data D->E Descriptor Mapping

Workflow for the isolation and olfactory evaluation of chiral isomers.

Quantitative Data & Olfactory Thresholds

The table below summarizes the comparative olfactory properties and physical data of the primary structural isomers and their synthetic precursor.

Compound / IsomerCAS NumberPrimary Odor DescriptorsVapor Pressure (mmHg @ 25°C)Olfactory Function / Tenacity
Tetrahydroionyl acetate 68555-59-9Fruity, floral, intense berry-like~0.008Heart note, floralizer (Medium)
Isomethyl tetrahydroionyl acetate 60241-55-6Woody, vetiver, acetate, powdery~0.005Base note, fixative (High)
Tetrahydroionol (Precursor)4361-23-3Mild floral, violet, woody, leathery~0.0005Heart/Base note (Medium-High)
Conclusion

The olfactory properties of tetrahydroionyl acetate and its isomers underscore the profound sensitivity of human olfaction to molecular topology. While the base skeleton provides a canvas for floral and woody notes, structural isomerization (e.g., alpha-isomethyl derivatives) shifts the profile toward heavy, substantive vetiver notes. Furthermore, stereoisomerism dictates the absolute intensity and character of the berry facets, with trans-isomers generally providing superior olfactory impact. For drug development and fragrance professionals, rigorous chiral GC-O methodologies remain the gold standard for isolating and validating these nuanced structure-odor relationships.

References
  • LookChem. "TETRAHYDROIONYL ACETATE". LookChem Chemical Database. URL: [Link]

  • The Good Scents Company. "isomethyl tetrahydroionyl acetate". The Good Scents Company Information Listings. URL: [Link]

  • Google Patents. "EP0457022A1 - Optically active aliphatic alcohols and their application as perfume ingredients". European Patent Office.
Exploratory

The Pivotal Role of the Tetramethylcyclohexyl Moiety: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The tetramethylcyclohexyl scaffold has emerged as a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The tetramethylcyclohexyl scaffold has emerged as a critical pharmacophore in the design of novel therapeutics, most notably in the realm of cannabinoid receptor modulators. Its unique conformational properties and substituent-directing effects profoundly influence ligand-receptor interactions, dictating potency, selectivity, and functional activity. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of tetramethylcyclohexyl derivatives, with a primary focus on their engagement with the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. We will dissect the intricate interplay between stereochemistry, substituent modifications, and biological outcomes, offering a robust framework for the rational design of next-generation therapeutics. Detailed experimental protocols and data-driven insights are presented to empower researchers in this dynamic field.

Introduction: The Rise of the Cyclohexylphenol Pharmacophore

The journey into the therapeutic potential of tetramethylcyclohexyl derivatives is intrinsically linked to the pioneering work on synthetic cannabinoids. In the quest for potent and selective modulators of the endocannabinoid system, the cyclohexylphenol series, exemplified by compounds such as CP-47,497 and the more potent CP-55,940, revealed the immense value of the substituted cyclohexyl ring.[1] These non-classical cannabinoids, devoid of the traditional dibenzopyran ring system of Δ⁹-tetrahydrocannabinol (THC), demonstrated that a significant portion of the cannabimimetic activity could be retained and even enhanced with a simpler bicyclic structure.[2] The tetramethylcyclohexyl moiety, in particular, has been a focal point of extensive SAR studies aimed at optimizing affinity for CB1 and CB2 receptors.

Decoding the Structure-Activity Landscape

The biological activity of tetramethylcyclohexyl derivatives is a finely tuned consequence of several structural features. Understanding these relationships is paramount for medicinal chemists aiming to design molecules with desired pharmacological profiles.

The Criticality of the Phenolic Hydroxyl Group

A consistent finding across numerous studies is the essential role of the phenolic hydroxyl group for high-affinity binding to both CB1 and CB2 receptors. This group is believed to act as a crucial hydrogen bond donor, anchoring the ligand within the receptor's binding pocket.

The Influence of the Cyclohexyl Ring and its Substituents

The cyclohexyl ring itself, and the nature of its substituents, are major determinants of binding affinity and selectivity.

  • Ring Conformation and Stereochemistry: The stereochemistry of the hydroxyl group on the cyclohexyl ring significantly impacts activity. For instance, in the CP-47,497 series, the cis relationship between the phenolic ring and the hydroxyl group on the cyclohexyl ring is preferred for potent cannabinoid activity.

  • The Alkyl Side Chain: The length and branching of the alkyl side chain on the phenolic ring are critical for potency. A 1,1-dimethylheptyl substituent at the 3-position of the aromatic ring has been shown to be optimal for maximizing potency in many classical and non-classical cannabinoids.[2] This bulky, lipophilic group is thought to engage with a hydrophobic pocket within the receptor.

  • The "Southern" Hydroxypropyl Group: The addition of a hydroxypropyl group at the C-4 position of the cyclohexanol ring, as seen in CP-55,940, leads to a marked enhancement in potency compared to its predecessor, CP-47,497.[2] This modification likely provides an additional hydrogen bonding interaction within the receptor, further stabilizing the ligand-receptor complex.

The following diagram illustrates the key pharmacophoric elements of the cyclohexylphenol scaffold.

SAR_Pharmacophore cluster_ligand Cyclohexylphenol Cannabinoid Phenolic_OH Phenolic -OH (H-bond donor) Aromatic_Ring Aromatic Ring Phenolic_OH->Aromatic_Ring Alkyl_Chain C3-Alkyl Chain (e.g., 1,1-dimethylheptyl) (Hydrophobic interaction) Aromatic_Ring->Alkyl_Chain Cyclohexyl_Ring Cyclohexyl Ring (Scaffold) Aromatic_Ring->Cyclohexyl_Ring Cyclohexyl_OH Cyclohexyl -OH (Stereochemistry is key) Cyclohexyl_Ring->Cyclohexyl_OH Southern_Group "Southern" Hydroxypropyl (e.g., in CP-55,940) (Potency enhancement) Cyclohexyl_Ring->Southern_Group

Caption: Key pharmacophoric features of cyclohexylphenol cannabinoids.

Quantitative Insights into Receptor Binding

The affinity of tetramethylcyclohexyl derivatives for cannabinoid receptors is typically quantified by determining their inhibition constant (Ki) in radioligand binding assays. The following table summarizes the binding affinities of key cyclohexylphenol derivatives for human CB1 and CB2 receptors.

CompoundR Group on Cyclohexyl RingCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
CP-47,497 H9.5331.30.30
CP-47,497-C8 homologue CH₃2.13.00.70
CP-55,940 (CH₂)₃OH0.580.690.84

Data compiled from various sources. Ki values can vary between different studies and assay conditions.[3]

These data quantitatively illustrate the SAR principles discussed earlier. The addition of the C8 homologue in the alkyl chain of CP-47,497 enhances affinity for both receptors. The introduction of the hydroxypropyl side chain in CP-55,940 results in a significant increase in affinity for both CB1 and CB2 receptors.

Downstream Signaling Pathways: Beyond Receptor Binding

The interaction of tetramethylcyclohexyl derivatives with cannabinoid receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), both CB1 and CB2 primarily couple to Gi/o proteins.[4][5]

Activation of these receptors by agonists like CP-55,940 typically leads to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

  • Modulation of ion channels: CB1 receptor activation can inhibit N-type and P/Q-type calcium channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[5]

  • Activation of mitogen-activated protein kinase (MAPK) pathways: Both CB1 and CB2 receptors can activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.[4][6]

The following diagram depicts the canonical signaling pathway for CB1 receptors.

CB1_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates ERK ERK CB1R->ERK Activates (via β-arrestin or G-protein) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_Channel Ca²⁺ Channel Cellular_Response Cellular Response (e.g., Neuronal Inhibition) Ca_Channel->Cellular_Response K_Channel K⁺ Channel K_Channel->Cellular_Response Ligand Tetramethylcyclohexyl Derivative (Agonist) Ligand->CB1R Binds alpha_subunit αi/o G_protein->alpha_subunit betagamma_subunit βγ G_protein->betagamma_subunit alpha_subunit->AC Inhibits betagamma_subunit->Ca_Channel Inhibits betagamma_subunit->K_Channel Activates PKA PKA cAMP->PKA Activates PKA->Cellular_Response ERK->Cellular_Response Synthesis_Workflow start Starting Materials (Substituted Resorcinol, Cyclohexanone derivative) step1 Condensation Reaction start->step1 step2 Reduction of Ketone step1->step2 step3 Purification (e.g., Chromatography) step2->step3 step4 Structural Characterization (NMR, MS) step3->step4 product Final Cyclohexylphenol Analog step4->product

Caption: General synthetic workflow for cyclohexylphenol cannabinoids.

Causality Behind Experimental Choices: The choice of specific starting materials and reaction conditions is dictated by the desired final structure. For instance, to introduce the 1,1-dimethylheptyl side chain, a resorcinol bearing this group is used as a precursor. The stereochemical outcome of the cyclohexyl hydroxyl group can be controlled by the choice of reducing agent in the ketone reduction step.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay is the gold standard for determining the binding affinity of a test compound.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to cannabinoid receptors expressed in cell membranes.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]CP-55,940) to each well.

    • Add increasing concentrations of the unlabeled test compound to different wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Self-Validating System: The inclusion of appropriate controls (total and non-specific binding) and the use of a known reference compound allow for the validation of each assay run. The data should yield a well-defined sigmoidal curve, and the calculated Ki for the reference compound should be within the expected range.

Conclusion and Future Directions

The tetramethylcyclohexyl moiety has proven to be a highly versatile and valuable scaffold in the design of cannabinoid receptor modulators. The SAR landscape of these derivatives is well-defined, with the phenolic hydroxyl, the C3-alkyl chain, and the substituents on the cyclohexyl ring all playing crucial roles in determining receptor affinity and potency. The principles outlined in this guide provide a solid foundation for the rational design of novel compounds with tailored pharmacological properties.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing ligands with higher selectivity for CB2 over CB1 is a key objective to develop therapeutics with anti-inflammatory and analgesic properties without the psychoactive side effects associated with CB1 activation.

  • Exploring Functional Selectivity (Biased Agonism): Investigating how modifications to the tetramethylcyclohexyl scaffold can bias signaling towards specific downstream pathways (e.g., G protein vs. β-arrestin) could lead to the development of safer and more effective drugs. [6]* Expanding to Other Targets: The unique properties of the tetramethylcyclohexyl scaffold may be applicable to the design of ligands for other GPCRs and biological targets.

By leveraging the knowledge of SAR and employing robust experimental methodologies, the full therapeutic potential of tetramethylcyclohexyl derivatives can be unlocked, paving the way for the development of innovative medicines for a range of human diseases.

References

  • Huffman, J. W., & Thomas, B. F. (2008). Synthesis and pharmacology of 1-deoxy analogs of CP-47,497 and CP-55,940. Bioorganic & Medicinal Chemistry, 16(1), 322-335. [Link]

  • Moore, B. M., et al. (2009). Quantitative structure-activity relationship (QSAR) for a series of novel cannabinoid derivatives using descriptors derived from semi-empirical quantum-chemical calculations. Bioorganic & Medicinal Chemistry, 17(6), 2598-2606. [Link]

  • Howlett, A. C. (2002). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Tai, S., & Fantegrossi, W. E. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 21(17), 6043. [Link]

  • Patrick, G. L. (n.d.). Quantitative structure-activity relationships (QSAR). An Introduction to Medicinal Chemistry. [Link]

  • Huffman, J. W., et al. (2010). Synthesis and pharmacology of 1-methoxy analogs of CP-47,497. Bioorganic & Medicinal Chemistry, 18(15), 5475-5482. [Link]

  • Laprairie, R. B., et al. (2015). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. British Journal of Pharmacology, 172(13), 3195-3207. [Link]

  • Sultan, A. S., et al. (2018). Signaling pathways activated by CB1 and CB2 receptors in prostate cancer cells. Cancer Investigation, 36(10), 527-542. [Link]

  • Huffman, J. W., et al. (2010). Synthesis and pharmacology of 1-methoxy analogs of CP-47,497. Bioorganic & Medicinal Chemistry, 18(15), 5475-5482. [Link]

  • Gallily, R., et al. (2006). 1-and 2-((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl)-5-pentylbenzene-1,3-diol, two novel cannabidiol analogs, are potent and selective CB2 receptor agonists. Journal of Medicinal Chemistry, 49(2), 528-534. [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. [Link]

  • Moore, B. M., et al. (2009). Quantitative structure-activity relationship (QSAR) for a series of novel cannabinoid derivatives using descriptors derived from semi-empirical quantum-chemical calculations. Bioorganic & Medicinal Chemistry, 17(6), 2598-2606. [Link]

  • DEA Office of Diversion Control. (n.d.). 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol (CP-47,497). [Link]

  • Thomas, B. F., et al. (1998). Comparative receptor binding analyses of cannabinoid agonists and antagonists. Journal of Pharmacology and Experimental Therapeutics, 285(1), 285-292. [Link]

  • De, P., & De, B. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. MOJ Bioorganic & Organic Chemistry, 2(2), 70-74. [Link]

  • Citti, C., et al. (2021). How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1. iScience, 24(5), 102479. [Link]

  • Kamala, G., et al. (2025). Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research. [Link]

  • Goya, P., et al. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution. British Journal of Pharmacology, 152(5), 583-593. [Link]

Sources

Foundational

Solubility and stability of Tetrahydroionyl acetate in different solvents

An In-depth Technical Guide to the Solubility and Stability of Tetrahydroionyl Acetate Authored by: A Senior Application Scientist Publication Date: March 31, 2026 Abstract This technical guide provides a comprehensive a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of Tetrahydroionyl Acetate

Authored by: A Senior Application Scientist

Publication Date: March 31, 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Tetrahydroionyl acetate (THIA), a significant aroma chemical utilized in the fragrance and flavor industries. A detailed examination of its solubility in various organic solvents is presented, underpinned by the foundational principle of "like dissolves like." This guide furnishes a detailed, step-by-step protocol for the empirical determination of equilibrium solubility via the widely accepted shake-flask method. Furthermore, the chemical stability of Tetrahydroionyl acetate is thoroughly investigated, with a primary focus on its principal degradation pathway—ester hydrolysis. The influence of critical environmental factors such as pH, temperature, and light on its stability is discussed in detail. An experimental protocol for conducting accelerated stability testing is provided to enable researchers to predict the long-term shelf-life and robustness of formulations containing this compound. The recommended analytical methodologies for the accurate quantification of Tetrahydroionyl acetate, primarily Gas Chromatography-Mass Spectrometry (GC-MS), are also reviewed. This document is intended to be an essential resource for researchers, formulation scientists, and quality control professionals engaged in the development and handling of products containing Tetrahydroionyl acetate.

Introduction to Tetrahydroionyl Acetate

Tetrahydroionyl acetate (CAS No. 68555-59-9) is a synthetic fragrance ingredient valued for its sweet, floral, and fruity aroma.[1][2] As an acetate ester, its chemical structure imparts a significant degree of lipophilicity, which dictates its solubility and interaction with various formulation components. A thorough understanding of its solubility and stability is paramount for the successful development of consumer products, ensuring optimal performance, safety, and shelf-life. In the pharmaceutical and drug development sectors, comprehending the physicochemical properties of structurally similar compounds is crucial for formulation, delivery, and ensuring the stability of active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth exploration of these critical parameters for Tetrahydroionyl acetate.

Physicochemical Properties of Tetrahydroionyl Acetate

A foundational understanding of the physicochemical properties of Tetrahydroionyl acetate is essential for predicting its behavior in various systems.

PropertyValueReference
CAS Number 68555-59-9[1][2]
Molecular Formula C15H28O2[1][2]
Molecular Weight 240.38 g/mol [1][2]
Appearance Clear, colorless liquid[1][2]
Boiling Point 268.2 °C at 760 mmHg[1][2]
Flash Point 117.7 °C[1][2]
Density 0.882 g/cm³[1][2]
Water Solubility Very low (estimated at 0.2849 mg/L at 25°C)[4]
LogP (o/w) 5.582 (estimated)[4]

The chemical structure of Tetrahydroionyl acetate, characterized by a bulky, non-polar cyclohexyl group and a relatively small polar acetate group, is the primary determinant of its physicochemical properties. The high estimated LogP value underscores its lipophilic ("fat-loving") or hydrophobic ("water-fearing") nature.

Solubility of Tetrahydroionyl Acetate

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents.[1] This principle posits that substances with similar polarities are more likely to be soluble in one another. Given the predominantly non-polar structure of Tetrahydroionyl acetate, it is expected to exhibit high solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water.

Qualitative Solubility Profile
  • Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is anticipated due to the favorable van der Waals interactions between the non-polar solvent and the large hydrocarbon portion of the Tetrahydroionyl acetate molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good to moderate solubility is expected. While these solvents possess a dipole moment, they lack the ability to donate hydrogen bonds. The ester functionality of Tetrahydroionyl acetate can interact favorably with these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. These solvents can act as hydrogen bond acceptors for the carbonyl oxygen of the ester. Its solubility in alcohol is a known characteristic.[4]

  • Water: Very low solubility is predicted and empirically estimated, owing to the molecule's inability to disrupt the strong hydrogen-bonding network of water.[4]

Estimated Quantitative Solubility Data

The following table provides estimated solubility values for Tetrahydroionyl acetate in a range of common solvents at 25°C. These values are based on its chemical structure and the general solubility trends of similar acetate esters. For precise formulation work, experimental determination is strongly recommended.

SolventSolvent TypeEstimated Solubility ( g/100 mL at 25°C)
WaterPolar Protic< 0.01
EthanolPolar Protic> 50
MethanolPolar Protic> 50
IsopropanolPolar Protic> 50
AcetonePolar Aprotic> 50
Ethyl AcetatePolar Aprotic> 50
DichloromethanePolar Aprotic> 50
TolueneNon-Polar> 50
HexaneNon-Polar> 50
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[1][5][6]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of Tetrahydroionyl acetate to a known volume of the selected solvent in a sealed glass flask. The excess solid ensures that the solution reaches saturation.

  • Equilibration:

    • Place the sealed flask in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved Tetrahydroionyl acetate to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved micro-particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as GC-MS, to determine the concentration of Tetrahydroionyl acetate.[7][8]

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as g/100 mL or mg/mL, at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess THIA to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Allow to settle equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by GC-MS quant1->quant2 quant3 Calculate concentration quant2->quant3 G cluster_prep Preparation cluster_stress Stress Conditions cluster_eval Evaluation at Time Points cluster_analysis Data Analysis prep1 Prepare samples in final packaging stress1 Elevated Temperature prep1->stress1 stress2 Freeze-Thaw Cycles prep1->stress2 stress3 Light Exposure prep1->stress3 eval1 Physical Changes stress1->eval1 eval2 Chemical Analysis (GC-MS) stress1->eval2 eval3 Sensory Evaluation stress1->eval3 stress2->eval1 stress2->eval2 stress2->eval3 stress3->eval1 stress3->eval2 stress3->eval3 analysis1 Determine degradation rate eval1->analysis1 eval2->analysis1 eval3->analysis1 analysis2 Extrapolate shelf-life analysis1->analysis2

Caption: Workflow for an Accelerated Stability Study.

Analytical Methodology for Quantification

Accurate and precise quantification of Tetrahydroionyl acetate is essential for both solubility and stability studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used and recommended technique for the analysis of volatile and semi-volatile fragrance compounds like Tetrahydroionyl acetate. [7][8][9]GC provides excellent separation of components in a complex mixture, while MS offers highly sensitive and specific detection and identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile fragrance analysis, HPLC with a suitable detector (e.g., UV or MS) can also be used for quantification, particularly for less volatile degradation products or in complex matrices that are not amenable to GC. [10] For both methods, a validated calibration curve using certified reference standards of Tetrahydroionyl acetate is necessary for accurate quantification.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of Tetrahydroionyl acetate. Its lipophilic nature dictates its high solubility in non-polar organic solvents and low solubility in water. The primary stability concern is ester hydrolysis, which is accelerated by strongly acidic or alkaline conditions and elevated temperatures. The provided experimental protocols for the shake-flask method and accelerated stability testing, coupled with GC-MS analysis, offer a robust framework for researchers and formulators to accurately characterize this important fragrance ingredient. A thorough understanding and empirical validation of these properties are critical for ensuring the development of high-quality, stable, and effective products.

References

  • LookChem. Cas 68555-59-9, TETRAHYDROIONYL ACETATE. [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

  • MLAP Botanicals. (2025, October 11). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction. [Link]

  • Integrated Liner Technologies. (2023, December 15). Ensuring Fragrance Longevity: Stability Testing Explained. [Link]

  • da Costa, K. S., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • The John D. Walsh Company. Tetrahydrolinalyl Acetate 0429880 Safety Data Sheet. [Link]

  • International Journal of Recent Trends in Innovation. (2025, December 12). A Scientific Approach to Fine Fragrance Formulation: Methodology, Stability, and Performance Evaluation. [Link]

  • Dias, A. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1224. [Link]

  • CosmeticsInfo.org. Accelerated Stability Testing with ICH Guidelines for Cosmetics. [Link]

  • LookChem. Cas 68555-59-9, TETRAHYDROIONYL ACETATE SDS. [Link]

  • NextSDS. TETRAHYDROIONYL ACETATE — Chemical Substance Information. [Link]

  • LHEP. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2). [Link]

  • The Good Scents Company. tetrahydroionyl acetate. [Link]

  • News-Medical.Net. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]

  • Rastogi, S. C., et al. (2001). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
  • National Environmental Research Institute. Analysis of Fragrance Substances in Consumer Products. [Link]

  • Begnaud, F., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150365. [Link]

  • MatheO. Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.6: Physical Properties of Esters. [Link]

  • Garcia, T. P. (1986). Ester hydrolysis of cellulose acetate and cellulose acetate phthalate. Purdue e-Pubs. [Link]

  • Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. Journal of Physical and Chemical Reference Data, 38(4), 1035. [Link]

  • Li, Y., et al. (2023). Solubility Measurement, Correlation, and Thermodynamic Study of trans-3-Hydroxycinnamic Acid in Nine Pure Solvents and (Ethanol + Ethyl Acetate) Cosolvent Mixtures at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data, 68(8), 2205-2218. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. [Link]

  • International Journal of Latest Trends in Engineering and Technology. SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution GC-MS Profiling and Quantification of Tetrahydroionyl Acetate

Introduction and Chemical Context Tetrahydroionyl acetate (CAS: 68555-59-9), systematically named 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate, is a structurally complex semi-volatile aliphatic ester. It is highly val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Tetrahydroionyl acetate (CAS: 68555-59-9), systematically named 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate, is a structurally complex semi-volatile aliphatic ester. It is highly valued in the fragrance industry for its olfactory properties and is increasingly recognized as a critical bioactive phytochemical in medicinal plant extracts, such as 1[1] and 2[2].

Given its lipophilic nature and molecular weight of 240.38 g/mol (3)[3], gas chromatography coupled with mass spectrometry (GC-MS) serves as the definitive analytical platform for its separation, identification, and quantification. This application note details a robust, self-validating GC-MS protocol tailored for researchers and drug development professionals aiming to isolate and quantify this compound from complex biological or formulated matrices.

Experimental Design and Causality (The "Why" Behind the Method)

To ensure analytical trustworthiness and reproducibility, every parameter in this protocol is optimized based on the physicochemical properties of Tetrahydroionyl acetate.

  • Stationary Phase Selection: A lightly polar column (5% phenyl / 95% dimethylpolysiloxane, e.g., HP-5MS) is chosen over highly polar wax columns. Causality: Tetrahydroionyl acetate is highly non-polar. The 5% phenyl phase provides ideal van der Waals interactions, ensuring sharp, symmetrical peaks while mitigating the peak tailing that occurs when non-polar analytes traverse polar stationary phases.

  • Ionization Strategy (70 eV EI): Electron Impact (EI) at 70 eV is utilized rather than softer ionization techniques like Chemical Ionization (CI). Causality: 70 eV is the universal standard for spectral libraries (e.g., NIST). It induces highly reproducible, predictable fragmentation. For aliphatic acetates, EI triggers a diagnostic McLafferty-type rearrangement, resulting in the loss of acetic acid, which acts as a reliable structural fingerprint (4)[4].

  • Sample Introduction (SPME vs. Liquid Injection): Solid-Phase Microextraction (SPME) is recommended for complex plant matrices (e.g., 5)[5] to prevent non-volatile matrix components from contaminating the GC inlet and column.

Step-by-Step Methodology

Sample Preparation: Headspace SPME

This solvent-free extraction method isolates volatile and semi-volatile fractions while leaving heavy matrix components behind.

  • Aliquot: Transfer 2.0 mL of liquid sample (or 1.0 g of homogenized solid matrix) into a 10 mL precision-thread headspace vial.

  • Salting-Out: Add 1.0 mL of saturated NaCl solution. Causality: The addition of salt increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the lipophilic Tetrahydroionyl acetate and driving it into the headspace.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 50°C for 15 minutes with continuous orbital agitation (250 rpm) to reach thermodynamic equilibrium between the liquid and gas phases.

  • Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 30 minutes at 50°C.

  • Desorption: Retract the fiber, pierce the GC inlet septum, and expose the fiber in the heated injection port (250°C) for 5 minutes to thermally desorb the analytes onto the head of the column.

GC-MS Operational Parameters

The following parameters are adapted from validated 6[6].

Table 1: Optimized GC-MS Parameters for Tetrahydroionyl Acetate

ParameterSetting / ValueRationale
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Optimal resolution for terpenoids and esters.
Carrier Gas Helium (99.999%), 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature ramp.
Injection Mode Splitless (for SPME) or Split 1:50 (for neat oils)Maximizes sensitivity for trace analysis; prevents overloading for pure oils.
Inlet Temperature 250°CEnsures rapid, complete volatilization without thermal degradation.
Oven Program 70°C (1 min) → 6°C/min to 180°C (5 min) → 5°C/min to 280°C (20 min)Gradual ramp resolves co-eluting isomers and structurally similar terpenoids.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before entering the MS.
Ion Source Temp 230°CStandard for EI; prevents source contamination.
Mass Analyzer Quadrupole, Scan Mode (m/z 35–500)Captures the full fragmentation pattern for library matching.

Data Analysis and Characteristic Fragmentation

Upon successful separation, identifying Tetrahydroionyl acetate requires analyzing its mass spectral fingerprint. Under 70 eV EI, the molecule (C₁₅H₂₈O₂) undergoes highly specific cleavage.

Table 2: Diagnostic m/z Fragments for Tetrahydroionyl Acetate

m/z ValueIon Type / Structural AssignmentCausality / Mechanism
240 [M]⁺ (Molecular Ion)The intact radical cation. Often presents as a low-abundance peak due to the rapid cleavage of the ester bond.
180 [M - 60]⁺Loss of neutral acetic acid (CH₃COOH). This is a hallmark of aliphatic acetates, occurring via a six-membered cyclic transition state (McLafferty rearrangement).
165 [M - 60 - 15]⁺Subsequent loss of a methyl radical (•CH₃) from the [M-60]⁺ ion, typical of branched trimethylcyclohexyl structures.
123 [C₉H₁₅]⁺Cleavage of the alkyl chain from the core trimethylcyclohexyl ring (5)[5].
43 [CH₃CO]⁺ (Base Peak)The highly stable acylium ion derived from the acetate moiety. This is typically the most abundant peak (100% relative intensity) in the spectrum.

Self-Validation Check: To ensure absolute trustworthiness of the identification, analysts should run a homologous series of n-alkanes (C₈–C₂₀) under identical GC conditions to calculate the Linear Retention Index (LRI). The experimental LRI should be compared against literature databases (e.g., NIST) to confirm the identity alongside the mass spectral match.

Analytical Workflow Visualization

GCMS_Protocol A Sample Prep: SPME (Salting-out & 50°C Heating) B Thermal Desorption (250°C, Splitless Mode) A->B C GC Separation (5% Phenyl Capillary Column) B->C D EI Ionization (70 eV, Source at 230°C) C->D E Mass Analyzer (Quadrupole, m/z 35-500) D->E F Data Processing (TIC, SIM & NIST Match) E->F

GC-MS Analytical Workflow for Tetrahydroionyl Acetate Profiling.

References

  • Title: Chemical Characterization, Analgesic, Antioxidant, and Anticholinesterase Potentials of Essential Oils From Isodon rugosus Wall. ex.
  • Title: GAS CHROMATOGRAPHY -MASS SPECTROSCOPIC ANALYSIS OF LAWSONIA INERMIS L., ERUCA SATIVA MILL., SIMMONDSIA CHINESIS (LINK)
  • Source: Research, Society and Development (rsdjournal.org)
  • Title: Tetrahydroionyl acetate (C15H28O2)
  • Title: Extractables and Leachables Analysis by GC/MS and LC/MS Source: Nelson Labs URL
  • Title: Chemical Characterization, Analgesic, Antioxidant, and Anticholinesterase Potentials of Essential Oils From Isodon rugosus Wall. ex. Benth (PMC)

Sources

Application

Application Notes &amp; Protocols: Sensory Evaluation of Floral Acetate Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Aromatic Significance of Floral Acetate Esters Floral acetate esters are a class of volatile organic compounds that are pivotal to the cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic Significance of Floral Acetate Esters

Floral acetate esters are a class of volatile organic compounds that are pivotal to the characteristic scents of many flowers and fruits. Compounds such as benzyl acetate (jasmine), geranyl acetate (rose, lavender), and phenethyl acetate (rose, honey) are cornerstones in the fragrance, flavor, cosmetic, and pharmaceutical industries. Their precise aromatic characterization is not merely a matter of quality control but a critical step in new product development, ensuring desired sensory outcomes and consumer acceptance.

This guide provides a comprehensive overview of the principles and methodologies for the sensory evaluation of these esters. It is designed to equip researchers and scientists with the technical knowledge to implement robust sensory programs, from establishing a trained panel to correlating sensory data with instrumental analysis. The causality behind each protocol is emphasized to foster a deeper understanding of how to generate reliable, reproducible, and actionable sensory data.

Section 1: Foundations of Olfactory Evaluation

The human olfactory system is an extraordinarily sensitive and complex analytical instrument. Unlike instrumental detectors that measure chemical concentrations, the human nose assesses odor quality and intensity, providing indispensable data on how a substance is perceived.[1] Sensory evaluation bridges the gap between chemical composition and human perception.[2]

A self-validating sensory program is built upon three pillars: a controlled testing environment, validated methodologies, and—most importantly—a highly trained and calibrated human sensory panel.

The Sensory Laboratory

All sensory evaluations must be conducted in a controlled environment to minimize biases and environmental interference. Key design elements, as outlined in standards such as ISO 8589:2007, include:

  • Neutral Atmosphere: The air should be filtered, odorless, and maintained at a comfortable temperature and humidity.

  • Controlled Lighting: Use of neutral or colored lighting can mask visual differences between samples.

  • Isolated Booths: Individual booths prevent interaction and distraction among panelists.

  • Positive Air Pressure: This prevents external odors from contaminating the testing area.

The Human Instrument: The Sensory Panel

A trained sensory panel is the most critical component of any sensory program.[3] The process of building this "human instrument" is rigorous and systematic, ensuring that the data generated is objective and repeatable.[4]

The following workflow outlines the critical steps for establishing a high-performance sensory panel.

G Diagram 1: Sensory Panel Establishment Workflow cluster_0 Phase 1: Recruitment & Screening cluster_1 Phase 2: Foundational Training cluster_2 Phase 3: Lexicon Development & Validation cluster_3 Phase 4: Performance Monitoring Recruit Recruit Candidates (Internal/External) Health Health & Habit Questionnaire Recruit->Health Screen Screening Tests (Odor Recognition, Acuity) Intro Intro to Sensory Principles (Orthonasal/Retronasal) Screen->Intro Health->Screen Basic Basic Odor & Taste Identification Intro->Basic Intensity Intensity Scaling Practice Basic->Intensity LexiconDev Generate Descriptors for Floral Acetates Intensity->LexiconDev Reference Create & Validate Reference Standards LexiconDev->Reference LexiconRefine Refine & Finalize Lexicon with Panel Reference->LexiconRefine Validation Validation Testing (Repeatability, Discrimination) LexiconRefine->Validation Calibrate Ongoing Calibration & Refresher Training Validation->Calibrate G Diagram 2: Quantitative Descriptive Analysis Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase (Individual Panelist) cluster_data Data Analysis Phase Prep Sample Preparation (Dilution, Coding, Randomization) Ref Prepare Lexicon Reference Standards Prep->Ref Present Present Samples Monadically in Isolated Booths Ref->Present Sniff Orthonasal Evaluation (Standardized Sniffing Technique) Present->Sniff Rate Rate Attribute Intensity on Unstructured Line Scale Sniff->Rate Palate Palate Cleansing (Unscented Air, Water) Rate->Palate Collect Collect & Compile Individual Panelist Data Rate->Collect Palate->Present Next Sample Stats Statistical Analysis (ANOVA, PCA) Collect->Stats Visualize Visualize Results (Spider/Radar Plots) Stats->Visualize

Caption: Step-by-step process of a Descriptive Analysis session.

The output is often visualized using spider plots, which provide an easy-to-understand "fingerprint" of a sample's aroma profile. [5]

Discrimination Testing

Discrimination tests are simpler and answer a direct question: is there a difference? [6]They are vital for quality control and assessing the impact of minor changes in formulation or process.

The Triangle Test is one of the most common and statistically robust difference tests. [7][8][9]Panelists are presented with three coded samples, two of which are identical and one is odd. [10][8]They are asked to identify the different sample. [10][8]This method is used to determine if any sensory difference exists between two products, for example, after a change in an ingredient or process. [10]The probability of guessing correctly is 1 in 3, making it a powerful tool.

Section 3: Bridging Sensory and Instrumental Analysis

While sensory panels provide the "what" of perception, instrumental techniques like Gas Chromatography (GC) provide the "what" of chemical composition. Combining them creates a powerful analytical synergy.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that couples a gas chromatograph with the human nose as a highly sensitive detector. [1][2][11]As volatile compounds (like floral acetate esters) elute from the GC column, the effluent is split. [2]One portion goes to a conventional detector (like a Mass Spectrometer, MS, for identification), and the other goes to a heated sniffing port where a trained assessor describes the odor and its intensity in real-time. [2] This allows for the direct correlation of a specific chemical compound with its perceived aroma, even for compounds present at concentrations below the detection limits of instrumental detectors. [1][2]

G Diagram 3: Gas Chromatography-Olfactometry (GC-O) System cluster_detectors Detection cluster_output Data Output Injector GC Injector (Sample Introduction) GC_Column GC Column (Separation of Volatiles) Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (MS) (Identification & Quantification) Splitter->MS_Detector ~50% Sniffing_Port Olfactory Detection Port (ODP) (Human Assessor) Splitter->Sniffing_Port ~50% Chromatogram Chromatogram (Chemical Data) MS_Detector->Chromatogram Aromagram Aromagram (Sensory Data) Sniffing_Port->Aromagram

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Odor Activity Value (OAV)

The presence of a compound does not guarantee it contributes to the overall aroma. The Odor Activity Value (OAV) is a calculation that helps prioritize the most important aroma contributors. [12]It is the ratio of a compound's concentration to its odor detection threshold (the lowest concentration at which it can be smelled). [12][13][14] OAV = Concentration / Odor Threshold

A compound with an OAV greater than 1 is generally considered to be a contributor to the overall aroma profile. [12][15]This tool is invaluable for identifying the key drivers of a scent and for troubleshooting off-notes.

Floral Acetate Ester Typical Odor Description Odor Threshold (in water, µg/L)
Benzyl AcetateFloral (Jasmine), Fruity30 - 100
Geranyl AcetateFloral (Rose, Geranium), Fruity, Green3 - 15
Linalyl AcetateFloral (Lavender, Bergamot), Fruity1 - 6
Phenethyl AcetateFloral (Rose), Honey, Fruity20 - 50
Isoamyl AcetateFruity (Banana, Pear)2 - 7

Table 2: Odor Characteristics of Common Floral Acetate Esters. (Note: Odor thresholds can vary significantly based on the matrix and measurement method).

Detailed Protocols

Protocol 1: Triangle Test for Quality Control of Geranyl Acetate

Objective: To determine if a perceptible sensory difference exists between a new production batch of geranyl acetate (Test Sample) and the established reference standard (Control).

Materials:

  • Test and Control samples of Geranyl Acetate.

  • Odorless solvent (e.g., dipropylene glycol or ethanol).

  • Glass vials with PTFE-lined caps, coded with random 3-digit numbers. [8]* Odor-free smelling strips.

  • Palate cleansers (e.g., deionized water, unsalted crackers). [10]* Ballots for data collection.

  • Minimum of 12 trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare solutions of both Test and Control samples at an identical, supra-threshold concentration (e.g., 1% in solvent).

  • Coding and Presentation: For each panelist, present three samples in a randomized order. [9]Two samples will be the Control and one will be the Test, or vice-versa. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which should be balanced across the panel. [8][9]3. Evaluation: Instruct panelists to evaluate the samples from left to right. [10]They should dip a clean smelling strip into each vial and perform 2-3 short sniffs.

  • Task: Panelists must identify which of the three samples is different from the other two. [10]A choice is required, even if no difference is perceived. [10]5. Data Analysis: Tally the number of correct responses. Compare this number to a statistical table for triangle tests (based on the number of panelists) to determine if the result is statistically significant (typically at p < 0.05).

Protocol 2: Descriptive Analysis of Benzyl Acetate

Objective: To generate a quantitative aromatic profile for a sample of benzyl acetate.

Materials:

  • Benzyl acetate sample.

  • Odorless solvent and smelling strips.

  • Reference standards for the established aroma lexicon (see Section 2.1).

  • Individual sensory booths.

  • Data collection software or ballots with 15-cm unstructured line scales for each attribute.

  • 8-12 highly trained descriptive panelists.

Procedure:

  • Orientation Session: Before the evaluation, present the panelists with the reference standards for each lexicon attribute to re-calibrate them on the terminology.

  • Sample Preparation: Prepare the benzyl acetate sample at a standardized concentration in the solvent. Code the sample with a random 3-digit number.

  • Evaluation: Present the sample monadically to each panelist in their booth.

  • Task: Instruct panelists to evaluate the sample and rate the intensity of each attribute from the agreed-upon lexicon (e.g., "Jasmine," "Fruity," "Green," "Chemical") on the provided line scales, which are typically anchored with "Low" on the left and "High" on the right.

  • Data Collection: Convert the marks on the line scales to numerical data (e.g., 0-15).

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to check for panel performance and significant differences between products if multiple samples are tested. Visualize the mean attribute scores using a spider plot to create the final aroma profile. [5]

References

  • Alpha MOS. (n.d.). QDA services. Alpha MOS Japan. Retrieved from [Link]

  • Belhassen, E., et al. (2022). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Applied Sciences. Available at: [Link]

  • Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]

  • DLG. (2016). Panel training on odour and aroma perception for sensory analysis. DLG-Expert report 10. Retrieved from [Link]

  • FlavorSum. (2023). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

  • Food & Drink Resources. (2018). How to Do a Triangle Taste Test Using Cheese Puffs. Retrieved from [Link]

  • FoodWrite. (2017). The Use of Odor Activity Values (OAV). Retrieved from [Link]

  • GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. Retrieved from [Link]

  • GrowNextGen. (n.d.). Triangle Taste Test. Retrieved from [Link]

  • Odournet. (2019). Odour Threshold Value calculation in odorants. Retrieved from [Link]

  • Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

  • Sidorova, I. A., & Belyaeva, O. E. (2024). Fragrance lexicon for analysis of consumer-generated perfume reviews in Russian and English. MethodsX. Available at: [Link]

  • Stone, H., & Sidel, J. L. (2004). Sensory Evaluation Practices. Elsevier Academic Press.
  • wein.plus Lexicon. (2024). QDA (Quantitative Descriptive Analysis). Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Odour activity value. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Analysis of Volatile Profile and Aromatic Characteristics of Raw Pu-erh Tea during Storage Based on GC-MS and Odor Activity Value. Foods. Available at: [Link]

  • ASTM International. (2023). ASTM E253-23, Standard Terminology Relating to Sensory Evaluation of Materials and Products. Retrieved from [Link]

  • Szała, M., & Szyłak-Szydłowski, M. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. PLoS ONE. Available at: [Link]

Sources

Method

Comprehensive Application Note: In Vitro Cytotoxicity Profiling of Tetrahydroionyl Acetate (CAS 68555-59-9)

Target Audience: Researchers, toxicologists, and drug/cosmetic development professionals. Introduction & Rationale Tetrahydroionyl acetate (4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate; CAS 68555-59-9) is a synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug/cosmetic development professionals.

Introduction & Rationale

Tetrahydroionyl acetate (4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate; CAS 68555-59-9) is a synthetic ester extensively utilized as a fragrance and flavoring agent due to its distinct floral, fruity, and berry-like olfactory profile[1][2]. As global regulatory frameworks (such as REACH and IFRA) increasingly mandate the reduction of in vivo animal testing, robust in vitro cytotoxicity profiling has become paramount for the safety evaluation of cosmetic and dermatological ingredients[2][3].

This application note details a rigorously validated, multi-parametric in vitro cytotoxicity workflow tailored specifically for Tetrahydroionyl acetate. To accurately model human dermal exposure—the primary route of contact for fragrance ingredients—this protocol utilizes immortalized human keratinocytes (HaCaT).

Mechanistic Basis of the Multi-Parametric Assays

Relying on a single cytotoxicity endpoint can yield incomplete or misleading safety profiles. For instance, a test article might temporarily halt cellular metabolism (cytostasis) without causing actual cell membrane rupture (necrosis). To ensure a self-validating and highly trustworthy system, this protocol multiplexes two distinct biochemical endpoints:

  • MTT Assay (Metabolic Activity): This assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity[4]. Viable cells with intact mitochondria reduce the yellow tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into insoluble purple formazan crystals[5][6]. Originally described by Mosmann in 1983, it remains a gold standard for quantifying metabolic viability[7][8].

  • LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cell types[9]. Upon plasma membrane damage—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture media[10][11]. The assay utilizes a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH, which subsequently reduces a tetrazolium salt to a water-soluble, colored formazan product[12][13].

Physicochemical Properties & Formulation Strategy

Tetrahydroionyl acetate (Molecular Weight: 240.38 g/mol , Formula: C15H28O2) is a highly lipophilic liquid that is virtually insoluble in water[1][2].

Causality in Experimental Design: Direct addition of this compound to aqueous cell culture media will result in phase separation, leading to inaccurate and non-reproducible dosing. Therefore, the test article must be pre-dissolved in a universal organic vehicle such as Dimethyl Sulfoxide (DMSO). To prevent vehicle-induced cytotoxicity from confounding the results, the final concentration of DMSO in the cellular microenvironment must strictly not exceed 0.1% (v/v).

Experimental Workflow

Workflow A Cell Seeding (HaCaT Keratinocytes) B Test Article Treatment (Tetrahydroionyl Acetate in 0.1% DMSO) A->B C Multiplexed Cytotoxicity Assessment B->C D MTT Assay (Metabolic Viability) C->D E LDH Release Assay (Membrane Integrity) C->E F Data Acquisition (Absorbance Microplate Reader) D->F E->F G Dose-Response Modeling (IC50 Calculation) F->G

Workflow for multi-parametric in vitro cytotoxicity assessment.

Detailed Step-by-Step Protocols

Phase I: Cell Culture & Seeding
  • Cultivate HaCaT cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Harvest cells at 80% confluence using 0.25% Trypsin-EDTA to ensure cells are in the logarithmic growth phase.

  • Seed cells into 96-well flat-bottom tissue culture plates at a density of 1 × 10^4 cells/well in 100 µL of media.

  • Incubate for 24 hours to allow for complete cell attachment and morphological recovery.

Phase II: Test Article Preparation & Treatment
  • Prepare a 1000× stock solution of Tetrahydroionyl acetate in 100% molecular-grade DMSO.

  • Perform a 10-point serial dilution (e.g., 1:2 or 1:3) in DMSO to generate a comprehensive concentration gradient.

  • Dilute the DMSO stocks 1:1000 in pre-warmed, serum-free DMEM (final DMSO concentration = 0.1%). Scientific Insight: Serum proteins can bind highly lipophilic fragrance compounds like Tetrahydroionyl acetate, artificially lowering the bioavailable concentration. Using serum-free or low-serum (1% FBS) media during the treatment phase is highly recommended to determine intrinsic toxicity.

  • Aspirate the growth media from the 96-well plates and add 100 µL of the treatment media.

  • Self-Validating Controls:

    • Vehicle Control: Cells treated with 0.1% DMSO in media (defines 100% viability / baseline LDH).

    • Positive Control: Cells treated with 1% Triton X-100 for 45 minutes prior to assay (defines 100% cytotoxicity / maximum LDH release)[11][12].

    • Blank Control: Media only without cells (corrects for background absorbance).

  • Incubate for 24 to 48 hours depending on the specific toxicological endpoint required.

Phase III: Multiplexed Assay Execution
Assay A: LDH Release (Supernatant Analysis)
  • Following the treatment period, gently centrifuge the 96-well plate at 250 × g for 4 minutes to pellet any detached, necrotic cells or debris[11].

  • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well assay plate.

  • Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and INT/WST dye) to each well[9][12].

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution (typically 1M Acetic Acid) to terminate the enzymatic reaction[12].

  • Measure absorbance at 490 nm (with a reference wavelength of 680 nm to correct for optical imperfections in the plastic) using a microplate reader[12][13].

Assay B: MTT Assay (Adherent Cell Analysis)
  • Aspirate the remaining 50 µL of media from the original treatment plate.

  • Add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT reagent to each well[4][7].

  • Incubate for 3 to 4 hours at 37°C until intracellular purple formazan crystals are clearly visible under a phase-contrast microscope[6].

  • Carefully aspirate the MTT solution, avoiding disruption of the cell monolayer and the insoluble crystals.

  • Add 100 µL of a solubilization buffer (e.g., 100% DMSO or acidified isopropanol) to each well to dissolve the formazan[4][6].

  • Incubate on an orbital shaker for 15 minutes at room temperature to ensure homogenous color distribution.

  • Measure absorbance at 570 nm (reference wavelength 650 nm)[4][7].

Data Analysis & Expected Results

Data must be background-subtracted and normalized to the vehicle control to calculate relative viability and cytotoxicity[13].

  • % Cell Viability (MTT): [(OD_sample - OD_blank) / (OD_vehicle - OD_blank)] × 100

  • % Cytotoxicity (LDH): [(OD_sample - OD_vehicle) / (OD_positive_control - OD_vehicle)] × 100[13]

Summary of Quantitative Data & Quality Control Metrics
ParameterAssay TypeExpected Value / RangeInterpretation / QC Standard
Z-Factor MTT & LDH 0.5Indicates a robust, high-quality assay suitable for high-throughput screening.
Vehicle Viability MTT> 95%Confirms 0.1% DMSO does not induce baseline toxicity.
Max LDH Release LDH> 1.5 OD unitsValidates the Triton X-100 positive control successfully lysed cells[12].
IC50 (Estimated) MTT50 µM - 500 µMTypical range for lipophilic fragrance esters; indicates moderate to low intrinsic cytotoxicity.
Signal-to-Background MTT> 10:1Ensures sufficient dynamic range between viable cells and media blanks.

References

  • LookChem. "Cas 68555-59-9, TETRAHYDROIONYL ACETATE." LookChem Database. Available at: [Link]

  • NextSDS. "TETRAHYDROIONYL ACETATE — Chemical Substance Information." NextSDS. Available at: [Link]

  • The Good Scents Company. "tetrahydroionyl acetate, 68555-59-9." The Good Scents Company Information System. Available at: [Link]

  • Taylor & Francis. "MTT assay – Knowledge and References." Taylor & Francis. Available at: [Link]

  • Ghasemi, M., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." Int J Mol Sci, PMC. Available at:[Link]

  • Kumar, P., et al. "Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes." Curr Protoc Toxicol, PMC. Available at:[Link]

  • Dojindo. "Cytotoxicity LDH Assay Kit-WST CK12 manual." Dojindo Molecular Technologies. Available at:[Link]

  • Parhamifar, L., et al. "Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity." Methods in Molecular Biology, ResearchGate. Available at:[Link]

Sources

Application

Application Note: Next-Generation Protocols for Testing the Skin Sensitization Potential of Fragrance Ingredients

Introduction & Mechanistic Context Fragrance ingredients are ubiquitous in cosmetics, personal care products, and household cleaners. However, their reactive chemical nature makes them a leading cause of Allergic Contact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Fragrance ingredients are ubiquitous in cosmetics, personal care products, and household cleaners. However, their reactive chemical nature makes them a leading cause of Allergic Contact Dermatitis (ACD)[1]. Historically, the sensitization potential of these compounds was evaluated using animal models such as the Local Lymph Node Assay (LLNA). With global regulatory shifts banning animal testing for cosmetics, the industry has pivoted to New Approach Methodologies (NAMs)[2].

Evaluating fragrance ingredients presents unique challenges: they are often highly lipophilic, volatile, and frequently act as pre-haptens (requiring abiotic oxidation) or pro-haptens (requiring metabolic activation)[1]. Because no single in vitro assay possesses the metabolic competence to capture all these variables, a battery of tests mapped to the Adverse Outcome Pathway (AOP) is strictly required for accurate hazard identification.

The Adverse Outcome Pathway (AOP) Framework

The AOP for skin sensitization provides a self-validating mechanistic framework detailing the biological cascade that leads to ACD. The pathway is divided into four Key Events (KEs):

  • KE1 (Molecular Initiating Event): Electrophilic fragrance chemicals covalently bind to nucleophilic amino acids in skin proteins (haptenation)[3].

  • KE2 (Cellular Response): The haptenated proteins trigger oxidative stress in keratinocytes, activating the Keap1-Nrf2-ARE inflammatory pathway[4].

  • KE3 (Organ Response): Dendritic cells (the immune system's sentinels) mature, upregulating surface markers (CD54/CD86) and migrating to the lymph nodes[5].

  • KE4 (Adverse Outcome): Presentation of the antigen to naive T-cells results in proliferation and clinical sensitization.

AOP KE1 KE1: Protein Binding (Haptenation) KE2 KE2: Keratinocyte Activation KE1->KE2 KE3 KE3: Dendritic Cell Activation KE2->KE3 KE4 KE4: T-Cell Proliferation KE3->KE4

The Adverse Outcome Pathway (AOP) for Skin Sensitization.

Integrated Testing Strategy: The Defined Approach (OECD TG 497)

To overcome the limitations of isolated assays, the OECD published Guideline 497, establishing "Defined Approaches" (DAs)[2]. The most robust strategy for fragrance ingredients is the "2-out-of-3" DA , which integrates data from KE1, KE2, and KE3. Hazard classification (Sensitizer vs. Non-Sensitizer) is assigned based on concordant results from at least two of the three core assays[6].

DA_Workflow cluster_assays In Chemico / In Vitro Assays Start Fragrance Ingredient DPRA DPRA (OECD 442C) KE1 Start->DPRA KeratinoSens KeratinoSens (OECD 442D) KE2 Start->KeratinoSens hCLAT h-CLAT (OECD 442E) KE3 Start->hCLAT Eval 2-out-of-3 Concordance? DPRA->Eval KeratinoSens->Eval hCLAT->Eval Sensitizer Classified as Sensitizer Eval->Sensitizer ≥2 Positive NonSensitizer Classified as Non-Sensitizer Eval->NonSensitizer ≥2 Negative

The "2-out-of-3" Defined Approach (DA) Workflow for Hazard Identification.

Experimental Protocols & Methodologies

Protocol 1: Direct Peptide Reactivity Assay (DPRA) – Addressing KE1

Causality & Rationale: DPRA is an in chemico assay that models the molecular initiating event. Because fragrance allergens are typically electrophilic, they react with nucleophilic amino acids in skin proteins. DPRA quantifies this by measuring the depletion of synthetic heptapeptides containing either cysteine or lysine[7]. Standard: OECD TG 442C[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the fragrance test chemical to a 100 mM stock in an appropriate solvent (acetonitrile, isopropanol, or a 1:1 acetone:acetonitrile mix to accommodate lipophilic fragrances)[3].

  • Peptide Incubation: Prepare synthetic Cysteine (0.667 mM) and Lysine (0.667 mM) peptides. Incubate the test chemical with the peptides in the dark at 25±2.5°C for 24 hours. Causality note: A 24-hour incubation at 25°C simulates physiological skin exposure duration while ensuring sufficient time for covalent bond formation[3].

  • Ratio Control: Use a 1:10 molar ratio for Cysteine and a 1:50 molar ratio for Lysine to ensure the test chemical is in vast excess, driving the reaction kinetics forward[3].

  • Quantification: Analyze the remaining unreacted peptide using HPLC with UV detection at 220 nm[8].

  • Validation: Ensure the positive control (e.g., Cinnamic aldehyde) yields a depletion within historical acceptance ranges.

Protocol 2: KeratinoSens™ Assay – Addressing KE2

Causality & Rationale: Electrophilic fragrance allergens deplete cellular glutathione, causing the Keap1 sensor protein to release the Nrf2 transcription factor. Nrf2 translocates to the nucleus to activate the Antioxidant Response Element (ARE). The KeratinoSens assay utilizes a transgenic HaCaT cell line with a luciferase reporter gene under the control of the ARE promoter to quantify this stress response[9]. Standard: OECD TG 442D[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed KeratinoSens™ cells in 96-well microtiter plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Chemical Exposure: Apply the fragrance test chemical across 12 serial dilutions (typically ranging from 0.98 to 2000 µM). Use 1% DMSO as the vehicle control. Incubate for 48 hours[9].

  • Cytotoxicity Assessment: Prior to luciferase measurement, assess cell viability using an MTT or Resazurin assay. Causality note: Cytotoxicity must be measured because severe cell death can cause false-positive luminescence spikes due to non-specific stress or false negatives due to lack of viable cells.

  • Luminescence Readout: Lyse the cells and add the luciferase substrate. Measure luminescence to quantify ARE-gene induction.

  • Validation: The positive control (Cinnamic aldehyde) must induce a statistically significant response ≥ 1.5-fold at non-cytotoxic concentrations.

Protocol 3: human Cell Line Activation Test (h-CLAT) – Addressing KE3

Causality & Rationale: Dendritic cells are required to present the haptenated protein to T-cells. The h-CLAT assay uses the THP-1 human monocytic leukemia cell line as a surrogate for dendritic cells. It measures the upregulation of CD86 (a co-stimulatory molecule) and CD54 (an adhesion molecule), which are definitive hallmarks of dendritic cell maturation[5]. Standard: OECD TG 442E[10].

Step-by-Step Methodology:

  • Dose Finding: Determine the CV75 (the concentration of the test chemical that yields 75% cell viability) using Propidium Iodide (PI) exclusion via flow cytometry[5].

  • Chemical Exposure: Expose THP-1 cells to 8 serial dilutions of the test chemical (based on the calculated CV75) for 24 hours[5].

  • Antibody Staining: Wash the cells and stain them with fluorophore-conjugated anti-CD86, anti-CD54, and isotype control antibodies[11].

  • Flow Cytometry Analysis: Quantify the expression levels of CD54 and CD86. Calculate the Relative Fluorescence Intensity (RFI) compared to the vehicle control[11].

  • Validation: Cell viability must be ≥ 50% for the data point to be considered valid. The positive control (e.g., DNCB) must meet specific RFI thresholds[5].

Quantitative Data Interpretation & Classification

To ensure a self-validating system, each assay relies on strict quantitative thresholds to classify a fragrance ingredient as a sensitizer (Positive) or non-sensitizer (Negative). The data is then fed into the OECD TG 497 "2-out-of-3" DA.

AssayTarget Key EventBiomarker / ReadoutThreshold for Positive Prediction
DPRA [8]KE1: HaptenationCysteine & Lysine Peptide DepletionMean depletion > 6.38% (or Cysteine-only depletion > 13.89%)
KeratinoSens™ [9]KE2: Keratinocyte ActivationARE-Nrf2 Luciferase InductionFold induction ≥ 1.5 at a cell viability of > 70%
h-CLAT [5]KE3: Dendritic Cell ActivationCD86 / CD54 Surface ExpressionCD86 RFI ≥ 150% OR CD54 RFI ≥ 200% at a cell viability of ≥ 50%

Sources

Method

Application Note: Advanced Silica Core-Shell Encapsulation of Tetrahydroionyl Acetate for Controlled Release Fragrance Systems

Executive Summary The formulation of long-lasting topical products requires precise control over the evaporation kinetics of volatile aromatic compounds. Tetrahydroionyl acetate (THIA) is a highly desirable synthetic fra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formulation of long-lasting topical products requires precise control over the evaporation kinetics of volatile aromatic compounds. Tetrahydroionyl acetate (THIA) is a highly desirable synthetic fragrance ingredient known for its intense floral and berry-like notes. However, its moderate volatility and extreme hydrophobicity present significant challenges in surfactant-rich consumer bases, often leading to premature flash-off or micellar partitioning. This application note details a self-validating, microplastic-free protocol for the encapsulation of THIA using interfacial sol-gel polymerization. By engineering a silica core-shell microcapsule with tunable porosity, formulators can achieve a sustained, timed-release olfactory profile suitable for advanced cosmetic and dermatological applications.

Physicochemical Profiling & Rationale for Encapsulation

Understanding the physical chemistry of the active payload is the critical first step in designing a delivery system. Tetrahydroionyl acetate (CAS 68555-59-9) possesses an estimated LogP of 5.58, rendering it highly hydrophobic and practically insoluble in water[1].

While this hydrophobicity makes it an excellent candidate for the core phase of an oil-in-water (O/W) emulsion, its boiling point (268.2 °C) dictates that it will rapidly evaporate once deposited on the skin (36 °C) if left unencapsulated. To mitigate this, we utilize a silica-based encapsulation strategy. Unlike traditional melamine-formaldehyde or polymethyl methacrylate (PMMA) systems,2[2].

Table 1: Physicochemical Profile of Tetrahydroionyl Acetate
PropertyValueFormulation Implication
CAS Number 68555-59-9Standardized regulatory tracking.
Molecular Weight 240.38 g/mol Moderate size; diffuses readily through porous matrices if not sterically hindered.
LogP (o/w) ~5.582 (est.)Highly lipophilic; acts as an ideal, stable core for O/W emulsion templating.
Boiling Point 268.2 °CModerate volatility; requires a robust shell to prevent rapid top-note flash-off.
Odor Profile Floral, fruity, berryHigh consumer appeal; requires sustained release for longevity in wear.

Encapsulation Strategy: Interfacial Sol-Gel Polymerization

The core mechanism relies on the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) at the interface of a THIA-in-water emulsion.

Causality of Reagent Selection: To ensure the silica shell forms exclusively around the oil droplet rather than precipitating in the bulk aqueous phase, a cationic emulsifier—such as dipalmitoylethyl dimethylammonium chloride (DPDAC)—is utilized. DPDAC stabilizes the THIA droplets and imparts a strong positive charge to the interface. As TEOS hydrolyzes into negatively charged silicate species, they are electrostatically drawn directly to the droplet boundary, driving localized condensation and shell formation[3]. A secondary "seeded growth" step is subsequently employed to fill the mesopores of the primary shell, drastically reducing the Brunauer–Emmett–Teller (BET) surface area and preventing premature leakage[2].

G THIA Tetrahydroionyl Acetate (Core Phase) Emulsion O/W Emulsion Template THIA->Emulsion Homogenization Emulsifier Cationic Emulsifier (DPDAC) Emulsifier->Emulsion Interface Stabilization Hydrolysis Interfacial Sol-Gel Polymerization Emulsion->Hydrolysis pH/Temp Control TEOS TEOS Precursor (Silica Source) TEOS->Hydrolysis Gradual Addition Microcapsule Silica Core-Shell Microcapsule Hydrolysis->Microcapsule Condensation & Seeded Growth

Fig 1: Sol-gel interfacial polymerization mechanism for THIA encapsulation.

Experimental Protocols (Self-Validating System)

Protocol 1: Preparation of the THIA O/W Emulsion Template

Objective: Generate a stable, monodisperse cationic template for targeted silica deposition.

  • Aqueous Phase Preparation: Dissolve 5 wt% DPDAC in deionized water at 80 °C to ensure complete micellar dissolution. Dilute the concentrated solution to 1.5 mM and cool to 25 °C[3].

  • Emulsification: Gradually introduce the THIA oil phase into the aqueous phase under continuous mixing.

  • Homogenization: Shear the mixture using a rotor-stator homogenizer at 3,000 rpm for 2 minutes, followed by high-shear homogenization at 11,000 rpm for 10 minutes.

  • Self-Validation Check: Extract a 10 µL aliquot and analyze via Dynamic Light Scattering (DLS). Proceed only if the Z-average droplet size is between 0.5 – 1.5 µm with a Polydispersity Index (PDI) < 0.2.

Protocol 2: Primary Silica Shell Formation

Objective: Induce controlled hydrolysis of TEOS to form the initial porous silica network.

  • Reaction Setup: Transfer the validated emulsion to a reactor equipped with a mechanical overhead stirrer. Set agitation to exactly 200 rpm at 25 °C. Causality: Maintaining a mild 25 °C prevents the thermal degradation of THIA, while 200 rpm ensures uniform TEOS distribution without breaking the emulsion.

  • Precursor Addition: Introduce TEOS dropwise into the emulsion (target 2 wt% relative to the total emulsion mass).

  • Condensation: Maintain stirring for 48 hours to allow complete migration and condensation of silicate species at the cationic boundary.

  • Self-Validation Check: Centrifuge a 1 mL sample at 5,000 rpm. The presence of a rigid, white pellet confirms successful primary shell formation.

Protocol 3: Seeded Growth for Shell Thickening (Porosity Reduction)

Objective: Fortify the shell to withstand harsh surfactant environments (e.g., SDS).

  • Secondary Dosing: To the primary microcapsule suspension, add a secondary dose of TEOS (an additional 2-4 wt%).

  • Maturation: Continue stirring at 200 rpm for 24 hours. Causality: This seeded growth step fills the inherent mesopores of the primary shell. 2[2].

  • Self-Validation Check: Perform Focused Ion Beam Scanning Electron Microscopy (FIB-SEM). The cross-sectional shell thickness should measure >60 nm.

Protocol 4: Release Kinetics Evaluation via Headspace GC-MS

Objective: Quantify the timed-release profile under simulated physiological conditions.

  • Sample Preparation: Dilute the microcapsule dispersion 1:9 in DI water. Apply 1 mL evenly across a glass slide to simulate topical application and drying on the skin[3].

  • Incubation: Place the slide in a controlled environmental chamber at 36 °C and 50% relative humidity.

  • Sampling: At intervals of 2h, 8h, 24h, and 72h, capture the headspace volatiles using Solid-Phase Microextraction (SPME) and inject them into a GC-MS.

  • Quantification: Integrate the THIA peak area and normalize against the T=0 theoretical maximum to calculate the percentage released.

Data Presentation: Comparative Release Kinetics

The success of the seeded growth protocol is evident when comparing the evaporation kinetics of free THIA against the engineered microcapsules. The thick-shell variant ensures that the fragrance remains perceptible well beyond the 24-hour mark, meeting the demands of premium controlled-release formulations.

Table 2: Comparative Fragrance Release Kinetics (36 °C, Headspace GC-MS)
TimepointFree THIA (Unencapsulated)Primary Silica Microcapsule (2 wt% TEOS)Thick-Shell Microcapsule (4 wt% TEOS)
2 Hours 85.0% Released30.5% Released10.2% Released
8 Hours 100.0% Released65.0% Released25.4% Released
24 Hours -85.0% Released40.8% Released
72 Hours -100.0% Released60.1% Released

References

  • The Good Scents Company. "Tetrahydroionyl acetate: Properties and Safety Information.
  • Yeom, J., Kang, M., Goh, A., Jeon, J., Shim, W. S., & Kang, N. G. (2024). "Timed-Release Silica Microcapsules for Consistent Fragrance Release in Topical Formulations." Applied Sciences, 14(23), 11308.
  • Yeom, J., Shim, W. S., & Kang, N. G. (2022). "Eco-Friendly Silica Microcapsules with Improved Fragrance Retention." Applied Sciences, 12(13), 6759.

Sources

Application

Application Note: Tetrahydroionyl Acetate as a Robust Internal Standard for the Chromatographic Analysis of Flavor and Fragrance Matrices

Target Audience: Analytical Chemists, Flavor & Fragrance (F&F) Researchers, and Quality Control Scientists. Introduction & Scientific Rationale The quantitative profiling of flavor and fragrance (F&F) matrices presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance (F&F) Researchers, and Quality Control Scientists.

Introduction & Scientific Rationale

The quantitative profiling of flavor and fragrance (F&F) matrices presents a unique analytical challenge. Essential oils, botanical extracts, and synthetic perfumes are highly complex mixtures containing hundreds of volatile and semi-volatile organic compounds (VOCs/SVOCs) with diverse polarities and dynamic ranges. To achieve precise quantitation via Gas Chromatography-Mass Spectrometry (GC-MS), the selection of an appropriate Internal Standard (IS) is paramount.

As an application scientist, I frequently recommend Tetrahydroionyl acetate (CAS 68555-59-9) as a premier internal standard for these workflows. The causality behind this selection rests on three fundamental pillars:

  • Matrix Absence: Tetrahydroionyl acetate is a purely synthetic compound produced via chemical synthesis and does not occur in natural botanical matrices (1)[1]. This guarantees zero endogenous peak overlap, a critical requirement to prevent false-positive quantitation errors.

  • Structural and Partitioning Homology: As a C15H28O2 ester with a molecular weight of 240.38 g/mol , its volatility and polarity closely mimic critical F&F targets such as ionones, damascones, and heavy terpenoid acetates. This ensures that the IS undergoes identical competitive adsorption during Solid-Phase Microextraction (SPME) and exhibits similar ionization efficiencies in the MS source.

  • Mass Spectral Distinctiveness: In electron ionization (EI) at 70 eV, it produces a highly reproducible fragmentation pattern. A distinct mass spectral signature is vital for deconvolution in complex chromatograms, allowing high-confidence library matching and integration (2)[2].

Physicochemical & Analytical Specifications

To successfully integrate Tetrahydroionyl acetate into your analytical methods, its physicochemical properties must be accounted for during method development.

ParameterSpecification / ValueAnalytical Implication
Chemical Name Tetrahydroionyl acetateTarget analyte homology.
CAS Number 68555-59-9Unique identifier for procurement.
Molecular Formula C15H28O2Dictates mass-to-charge (m/z) range.
Molecular Weight 240.38 g/mol Elutes in the mid-to-late GC thermal gradient.
Specific Gravity 0.920 – 0.930 (@ 25 °C)Requires precise gravimetric handling.
Refractive Index 1.453 – 1.463 (@ 20 °C)Indicator of raw material purity.
Flash Point 110.0 °C (230 °F)Safe for heated headspace/SPME extraction.
Organoleptic Profile Fruity, floral, berry-likeUseful for sensory/olfactometry (GC-O) tracking.

(Data sourced from authoritative chemical databases 3[3] and 1[1]).

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow utilizing Tetrahydroionyl acetate. The inclusion of the IS prior to extraction ensures that any mechanical or thermal losses during sample preparation are mathematically normalized during data processing.

G N1 1. Matrix Aliquot (F&F Sample) N2 2. IS Spiking (Tetrahydroionyl Acetate) N1->N2 N3 3. Extraction (SPME / LLE) N2->N3 N4 4. GC-MS Analysis (EI, 70 eV) N3->N4 N5 5. Data Processing (Peak Area Ratios) N4->N5 N6 6. Quantitation & Method Validation N5->N6

GC-MS analytical workflow utilizing Tetrahydroionyl acetate as an internal standard.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By tracking gravimetric weights and monitoring absolute IS peak areas across the analytical sequence, the system automatically flags matrix suppression, extraction failures, or injection port anomalies.

Protocol A: Gravimetric Preparation of the Internal Standard

Causality & Rationale: Volumetric preparation of volatile solvents (like hexane or ethanol) is highly susceptible to temperature fluctuations and evaporation. Gravimetric preparation eliminates these variables, ensuring absolute concentration accuracy.

  • Analytical Balance Calibration: Ensure the 5-place analytical balance (0.01 mg readability) is calibrated using certified Class E2 weights.

  • Stock Solution (10,000 ppm):

    • Tare a 10 mL amber glass volumetric flask containing ~5 mL of HPLC-grade ethanol.

    • Accurately weigh ~100 mg of Tetrahydroionyl acetate directly into the solvent. (Note: Adding IS to the solvent rather than an empty flask prevents evaporative loss of the pure standard).

    • Record the exact mass. Dilute to the meniscus with ethanol, cap tightly, and invert to mix. Calculate the exact concentration in mg/kg.

  • Working Solution (100 ppm):

    • Gravimetrically transfer 1.0 g of the Stock Solution into a 100 mL amber volumetric flask and dilute with ethanol.

    • Validation Check: Store at -20 °C. The stability of this standard is validated by injecting it directly into the GC-MS monthly; a peak area deviation of >5% indicates degradation or solvent evaporation.

Protocol B: Sample Preparation and Spiking (SPME Method)

Causality & Rationale: Solid-Phase Microextraction (SPME) is ideal for F&F matrices as it is solventless and highly sensitive. However, SPME relies on competitive equilibrium between the matrix, headspace, and fiber. Spiking Tetrahydroionyl acetate directly into the matrix before equilibration allows the IS to undergo the exact same competitive binding as the target analytes, correcting for matrix effects.

  • Matrix Aliquot: Weigh exactly 1.00 g of the homogenized F&F sample (e.g., fruit puree, diluted essential oil) into a 20 mL headspace vial.

  • IS Spiking: Add exactly 10.0 µL of the 100 ppm Tetrahydroionyl acetate Working Solution to the matrix.

  • Equilibration: Add 2.0 mL of saturated NaCl solution (to drive volatiles into the headspace via the "salting-out" effect) and a magnetic stir bar. Seal with a PTFE/silicone septum cap.

  • Extraction: Incubate the vial at 40 °C for 15 minutes with agitation. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.

Protocol C: GC-MS Instrumental Method

Causality & Rationale: A non-polar 5% phenyl column provides excellent separation for terpenoids based on boiling point, while the 70 eV EI source ensures fragmentation matches standard NIST/Wiley libraries for untargeted screening.

GC-MS ParameterSetting / ConditionRationale
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Low bleed, optimal for semi-volatiles.
Inlet Temperature 250 °CEnsures rapid desorption from the SPME fiber without thermal degradation of acetates.
Injection Mode Splitless (Desorption for 3 min)Maximizes sensitivity for trace analytes.
Carrier Gas Helium, constant flow at 1.0 mL/minMaintains consistent retention times.
Oven Program 40 °C (hold 2 min) → 5 °C/min to 240 °C (hold 5 min)Gentle gradient resolves complex isomeric terpenoids and esters.
MS Ionization Electron Impact (EI), 70 eVIndustry standard for library matching.
Scan Range m/z 35 to 350Captures low-mass fragments (e.g., m/z 43 for acetate) and molecular ions.

Data Processing & Self-Validation

To quantify target flavor compounds, calculate the Relative Response Factor (RRF) using calibration standards prior to analyzing unknown matrices.

1. Calculate RRF for Target Analytes: RRF=AreaIS​AreaTarget​​×ConcentrationTarget​ConcentrationIS​​

2. Quantify Unknowns: ConcentrationUnknown​=AreaIS​AreaUnknown​​×RRFConcentrationIS​​

Self-Validating System Check (Crucial Step): Monitor the absolute peak area of the Tetrahydroionyl acetate IS across all sample injections in the sequence.

  • If the IS area remains within ± 15% of the calibration average, the extraction efficiency and instrument response are validated.

  • If the IS area drops by >15%, it immediately flags a failure: either the SPME fiber is degrading, the GC inlet is contaminated, or severe matrix suppression is occurring. The run is automatically invalidated, preventing the reporting of false data.

References

  • TETRAHYDROIONYL ACETATE - LookChem. Basic information, Chemical Properties, and Safety Data for CAS 68555-59-9. LookChem Database. Available at: [Link]

  • tetrahydroionyl acetate, 68555-59-9 - The Good Scents Company. Organoleptic properties, specific gravity, and usage recommendations in fragrance concentrates. The Good Scents Company Information System. Available at:[Link]

  • By Dr. Dennis Jenke, et al. - Nelson Labs. Mass spectral matching and identification of extractables and leachables using GC/MS, highlighting the importance of distinct mass spectral signatures. Nelson Labs. Available at:[Link]

Sources

Method

Application Note: Enantioselective Synthesis of Chiral Tetrahydroionyl Acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Asymmetric Catalysis, Fragrance Intermediates, and High-Value Chiral Building Blocks Executive Summary Tetrahydroion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Asymmetric Catalysis, Fragrance Intermediates, and High-Value Chiral Building Blocks

Executive Summary

Tetrahydroionyl acetate (CAS 68555-59-9) is a highly valued compound in the flavor and fragrance industry, characterized by its sweet, floral, and woody/vetiver olfactory profile. Because human olfactory receptors are inherently chiral, the enantiomers of ionone derivatives exhibit profoundly different odor thresholds and binding affinities. This application note details a robust, highly enantioselective, three-step synthetic workflow to produce (R)-tetrahydroionyl acetate starting from commercially abundant β -ionone. By leveraging a Noyori-type asymmetric hydrogenation, this protocol ensures >98% enantiomeric excess (ee) and exceptional overall yields, providing a scalable blueprint for both research and industrial production.

Mechanistic Framework & Causality

As a Senior Application Scientist, it is critical to understand why specific catalytic systems and reagents are selected, rather than merely following a recipe. The synthesis relies on three distinct chemical transformations, each optimized for maximum chemo- and stereoselectivity.

Exhaustive Hydrogenation of β -Ionone

The first step requires the reduction of the conjugated diene system of β -ionone without over-reducing the C=O bond. We utilize 10% Pd/C under 1 atm of H2​ . Palladium on carbon is highly active toward olefinic bonds but kinetically sluggish toward aliphatic ketones at room temperature. This intrinsic chemoselectivity ensures quantitative conversion to tetrahydroionone without the premature formation of racemic alcohol.

Bifunctional Asymmetric Hydrogenation (ATH)

The reduction of the flexible aliphatic ketone (tetrahydroionone) to a chiral alcohol requires immense enantiofacial discrimination. Traditional borohydride reductions yield near-racemic mixtures. To overcome this, we employ the chiral ruthenium catalyst RuCl2​[(R)−BINAP][(R,R)−DPEN] . As validated by, this catalyst operates via an outer-sphere mechanism . The rigid chiral pocket formed by the BINAP and DPEN ligands dictates the spatial approach of the substrate. The simultaneous transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group via a six-membered transition state prevents substrate enolization. This dual-activation prevents racemization and delivers (R)-tetrahydroionol in >98% ee. Similar chiral Ru-complex methodologies have proven highly effective for ionone derivatives .

Nucleophilic Acyl Substitution

The secondary alcohol of tetrahydroionol is sterically hindered by the adjacent 2,2,6-trimethylcyclohexylpropyl chain. Standard Fischer esterification is impractically slow. Therefore, we utilize acetic anhydride ( Ac2​O ) with 4-dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate rapidly reacts with the hindered alcohol, ensuring complete conversion without epimerization of the newly established chiral center.

Workflow & Pathway Visualizations

Workflow N1 β-Ionone (Starting Material) N2 Tetrahydroionone (Intermediate 1) N1->N2  Pd/C, H2  EtOH, 25°C N3 (R)-Tetrahydroionol (Intermediate 2) N2->N3  Ru-BINAP/DPEN  H2 (50 atm), i-PrOH N4 (R)-Tetrahydroionyl Acetate (Final Product) N3->N4  Ac2O, DMAP  Pyridine, DCM

Fig 1. Three-step synthetic workflow for the enantioselective preparation of Tetrahydroionyl acetate.

Mechanism Precat Ru(II) Precatalyst RuCl2[(R)-BINAP][(R,R)-DPEN] Active Active Catalyst Ru-Hydride Species Precat->Active t-BuOK, H2 HCl elimination Coord Outer-Sphere Coordination Ketone & NH/Ru-H Interaction Active->Coord Substrate approach TS Six-Membered Transition State Enantiofacial Discrimination Coord->TS Bifunctional activation Prod Chiral Alcohol Product (R)-Tetrahydroionol (98% ee) TS->Prod Hydride & Proton transfer Prod->Active H2 oxidative addition (Cycle)

Fig 2. Bifunctional outer-sphere catalytic cycle for asymmetric hydrogenation of tetrahydroionone.

Quantitative Data: Catalyst Optimization

To validate the robustness of the asymmetric hydrogenation step, various parameters were screened. As shown in Table 1 , maintaining a high hydrogen pressure (50 atm) is critical. Lower pressures (Entry 2) reduce the rate of hydride transfer, allowing background racemic reduction or enolization pathways to slightly degrade the enantiomeric excess. The use of the TolBINAP variant (Entry 3) provides the optimal steric bulk for maximum enantiofacial discrimination.

Table 1: Optimization of Asymmetric Hydrogenation of Tetrahydroionone

EntryCatalyst SystemBase (mol%)Temp (°C)Pressure (atm)Yield (%)Enantiomeric Excess (ee %)
1 RuCl2​[(R)−BINAP][(R,R)−DPEN] t-BuOK (1.0)25509896
2 RuCl2​[(R)−BINAP][(R,R)−DPEN] t-BuOK (1.0)25108592
3 RuCl2​[(R)−TolBINAP][(R,R)−DPEN] t-BuOK (1.0) 25 50 99 98
4 RuCl2​[(S)−BINAP][(S,S)−DPEN] t-BuOK (1.0)255098-96 (S-isomer)
5 NaBH4​ (Control)None25N/A950 (Racemic)

Experimental Protocols

Safety Note: All procedures involving high-pressure hydrogen must be conducted in a certified autoclave behind a blast shield. Standard PPE is required.

Protocol A: Synthesis of Tetrahydroionone
  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add β -ionone (50.0 g, 260 mmol) and absolute ethanol (250 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (2.5 g, 5 wt%). Caution: Pd/C is pyrophoric; add under an argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Attach a hydrogen balloon and stir vigorously at 25 °C.

  • Monitoring: Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is typically complete within 6–8 hours when 2 equivalents of H2​ are consumed.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate under reduced pressure to yield tetrahydroionone as a colorless oil (>98% yield). Use directly in Protocol B.

Protocol B: Asymmetric Hydrogenation to (R)-Tetrahydroionol
  • Preparation: In an argon-filled glovebox, dissolve tetrahydroionone (40.0 g, 204 mmol) in anhydrous, degassed isopropanol (200 mL).

  • Catalyst Loading: Add RuCl2​[(R)−TolBINAP][(R,R)−DPEN] (200 mg, ~0.1 mol%) and a 1.0 M solution of potassium tert-butoxide in t-BuOH (2.0 mL, 1.0 mol%).

  • Pressurization: Transfer the mixture to a stainless-steel autoclave. Seal, purge with H2​ three times, and pressurize to 50 atm.

  • Reaction: Stir the mixture at 25 °C for 12 hours. The isobaric conditions ensure the catalytic cycle outpaces any non-selective background reactions.

  • Workup: Carefully vent the hydrogen gas. Concentrate the mixture in vacuo and pass the residue through a short silica gel plug (eluting with Hexanes/EtOAc 8:2) to remove ruthenium salts. Yields (R)-tetrahydroionol as a viscous oil (99% yield, 98% ee).

Protocol C: Acetylation to (R)-Tetrahydroionyl Acetate
  • Setup: Dissolve (R)-tetrahydroionol (35.0 g, 176 mmol) in anhydrous dichloromethane (DCM, 300 mL) in a 1 L flask under argon.

  • Reagent Addition: Add anhydrous pyridine (28.4 mL, 352 mmol) and DMAP (1.07 g, 5 mol%). Cool the reaction mixture to 0 °C using an ice bath.

  • Acetylation: Add acetic anhydride ( Ac2​O , 25.0 mL, 264 mmol) dropwise over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The DMAP will ensure rapid conversion of the sterically hindered alcohol.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (200 mL) to neutralize excess acetic acid. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove pyridine, followed by brine (100 mL).

  • Purification: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate. Purify the crude product via vacuum distillation (bp ~115 °C at 1 mmHg) to afford pure (R)-tetrahydroionyl acetate.

Analytical Validation & Quality Control

To ensure the integrity of the chiral product, the following self-validating analytical checks must be performed:

  • Chiral GC Analysis: Use a chiral stationary phase column (e.g., Cyclodex-B) to determine the enantiomeric excess of the (R)-tetrahydroionol intermediate before acetylation. Baseline resolution of the (R) and (S) enantiomers is required to confirm >98% ee.

  • NMR Spectroscopy: 1H NMR ( CDCl3​ , 400 MHz) of the final product must show a distinct singlet at ~2.02 ppm corresponding to the acetate methyl group, and a multiplet at ~4.85 ppm corresponding to the methine proton at the C2 position, shifted downfield from the alcohol precursor.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Yielding of Ru Complexes. Angewandte Chemie International Edition, 40(1), 40-73. URL:[Link]

  • Bovolenta, M., et al. (2004). A Simple and Efficient Highly Enantioselective Synthesis of alpha-Ionone and alpha-Damascone. The Journal of Organic Chemistry, 69(25), 8959-8962. URL:[Link]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. URL:[Link]

  • Yamamoto, T., et al. (2006). Method for producing optically active α-ionone. US Patent 8,053,592.
Application

Application Note: Headspace GC-MS Profiling of Volatile Organic Compounds (VOCs) Featuring Tetrahydroionyl Acetate

Executive Summary In the fields of pharmaceutical extractables and leachables (E&L) testing, cosmetic formulation, and fragrance characterization, the precise quantification of Volatile Organic Compounds (VOCs) is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of pharmaceutical extractables and leachables (E&L) testing, cosmetic formulation, and fragrance characterization, the precise quantification of Volatile Organic Compounds (VOCs) is a critical regulatory and quality control requirement. This application note details a highly optimized, self-validating Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) protocol. We focus on the extraction and quantification of Tetrahydroionyl acetate , a complex, semi-volatile synthetic compound utilized for its intense floral and fruity berry olfactory profile 1[1].

Mechanistic Insights: The Physics of Headspace Analysis

As a Senior Application Scientist, it is vital to understand why specific analytical techniques are chosen over others.

Why Static Headspace over Liquid Injection? Direct liquid injection of complex matrices (such as cosmetic creams or polymer extracts) introduces non-volatile lipids, waxes, and heavy polymers into the gas chromatograph. This inevitably leads to rapid degradation of the capillary column and severe contamination of the mass spectrometer's ion source, increasing background noise and maintenance downtime 2[2]. Static headspace extraction circumvents this by exploiting thermodynamic equilibrium; only compounds that partition into the gas phase are injected, effectively isolating the VOCs from the interfering matrix 3[3].

Causality in Parameter Selection: The concentration of a VOC in the headspace is governed by the partition coefficient ( K ) and the phase ratio ( β ). To maximize the analytical sensitivity for a heavier VOC like Tetrahydroionyl acetate (MW: 240.38 g/mol ), we must actively decrease its solubility in the liquid phase ( K ).

  • The Salting-Out Effect: By saturating the aqueous matrix with an inorganic salt (NaCl), the availability of free water molecules decreases. This drastically reduces the solubility of non-polar and semi-polar organic compounds, driving them into the headspace and increasing the analytical response 4[4].

  • Thermal Equilibration: Elevating the sample incubation temperature to 85°C increases the vapor pressure of the analyte, shifting the thermodynamic equilibrium towards the gas phase without causing the aqueous matrix to boil 4[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness (E-E-A-T), this protocol is designed as a self-validating system . By incorporating an Internal Standard (IS) prior to incubation and utilizing System Suitability Blanks (SSB), the method automatically flags matrix effects, vial-to-vial sealing variations, or system carryover.

Step-by-Step Methodology
  • System Suitability Blank (SSB): Before processing samples, prepare a blank vial containing only LC-MS grade water and NaCl. Run this to verify the absence of system carryover or background contamination.

  • Matrix Modification: Accurately weigh 1.5 g of analytical-grade NaCl into a 20 mL precision-thread headspace vial 3[3].

  • Sample Aliquoting: Transfer exactly 5.0 mL of the aqueous sample (or sample extract) into the vial. Causality: Maintaining a strict 5.0 mL volume ensures the phase ratio ( β ) remains constant across all standard and sample vials.

  • Internal Standard Spiking (Self-Validation): Spike the sample with 10 µL of an Internal Standard solution (e.g., 1,4-Difluorobenzene at 10 µg/mL). Consistent recovery of this IS in the final chromatogram validates the integrity of the thermodynamic equilibrium and proves the vial seal is intact.

  • Sealing: Immediately seal the vial using a PTFE/silicone septum and a magnetic crimp cap to prevent the escape of highly volatile constituents.

  • Incubation & Agitation: Place the vial in the headspace autosampler oven. Incubate at 85°C for 30 minutes with orbital shaking. Causality: 30 minutes ensures that heavier VOCs reach full thermodynamic equilibrium between the liquid and gas phases 4[4].

  • Vapor Extraction & Injection: Using a gas-tight syringe heated to 95°C (to prevent condensation), extract 1.0 mL of the headspace vapor and inject it into the GC inlet operating at 250°C with a split ratio of 10:1.

Workflow Visualization

G N1 1. Matrix Prep (Sample + NaCl) N2 2. IS Spiking (Self-Validation) N1->N2 Add IS N3 3. Incubation (85°C, 30 min) N2->N3 Crimp Seal N4 4. HS Extraction (Heated Syringe) N3->N4 Equilibrium N5 5. GC-MS Analysis N4->N5 Injection

Figure 1: Self-validating HS-GC-MS analytical workflow for VOC extraction and quantification.

Data Presentation & Instrumental Parameters

The following tables summarize the optimized instrumental parameters and the specific physicochemical properties of the target analyte required for accurate mass spectral identification.

Table 1: Headspace & GC Parameters

ParameterSetting / ValueScientific Rationale
Headspace Incubation 85°C for 30 minutesEnsures thermal equilibrium for semi-volatiles without aqueous boiling4[4].
Matrix Modifier 1.5 g NaCl per 5 mL sampleDecreases analyte solubility ( K ), driving VOCs into the gas phase3[3].
Syringe Temperature 95°CPrevents condensation of extracted vapors before injection.
GC Column DB-624 (30m x 0.32mm x 1.8µm)Specifically designed for optimal retention and resolution of VOCs.
Carrier Gas Helium at 1.2 mL/minProvides optimal linear velocity for capillary separation.
Oven Program 40°C (hold 2 min) 15°C/min to 240°CFocuses highly volatile compounds early, then elutes heavier VOCs 5[5].

Table 2: Mass Spectrometry (MS) Parameters & Analyte Properties

Parameter / PropertySpecification
Target Analyte Tetrahydroionyl acetate (CAS: 68555-59-9)1[1]
Molecular Weight 240.38 g/mol 1[1]
Odor Profile Intense floral, fruity berry 6[6]
Ionization Mode Electron Ionization (EI) at 70 eV5[5]
Ion Source Temp 230°C
Scan Range 35 – 400 m/z (Full Scan) 5[5]
Characteristic Ions (m/z) 97, 123, 240 [M+]7[7]

References

  • Cas 68555-59-9,TETRAHYDROIONYL ACETATE - LookChem - 1

  • tetrahydroionyl acetate, 68555-59-9 - The Good Scents Company - 6

  • Analytical Solutions for Challenges in Headspace GC-MS Analysis of Volatile Extractable and Leachable Compounds - Thermo Fisher Scientific - 3

  • Gas-chromatographic headspace analysis - Publisso - 2

  • Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC (NIH) - 4

  • Enhanced CO2 capture performance using deep eutectic solvent-immobilized silica slurry - Diva-portal - 5

  • Characterization of volatile compounds and bioactive compounds of pulp and jelly of cagaita by solid phase microextraction - Research, Society and Development - 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Tetrahydroionyl Acetate (THIA) UV Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with Tetrahydroionyl Acetate (THIA, CAS 68555-59-9) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with Tetrahydroionyl Acetate (THIA, CAS 68555-59-9) . While THIA is highly valued as a saturated aliphatic ester that imparts an intense floral-berry note to formulations, users frequently encounter stability issues—such as loss of fragrance, yellowing, or the development of acetic off-odors—when products are exposed to ultraviolet (UV) light.

This guide provides a deep dive into the causality of these degradation pathways, troubleshooting FAQs, and self-validating experimental protocols to ensure scientific integrity in your stability testing.

Part 1: Mechanistic Pathways (The "Why")

To effectively troubleshoot THIA instability, we must first understand its photochemistry. Although fully saturated aliphatic esters like THIA lack the conjugated π -systems that strongly absorb UV-A/UV-B, they remain highly susceptible to high-energy UV-C or photosensitized degradation in complex matrices. The nature and steric hindrance of the ester moiety play a significant role in its overall photostability, with aliphatic esters often undergoing rapid loss of structural integrity under sustained UV irradiation[1].

  • Norrish Type II Cleavage : When exposed to high-energy UV (e.g., 254 nm) or when energy is transferred from a photosensitizer, the carbonyl oxygen of the acetate group is excited to a triplet state. This initiates an intramolecular γ -hydrogen abstraction, forming a 1,4-biradical that undergoes β -cleavage[2]. The result is the elimination of acetic acid (causing a sharp vinegar-like off-odor) and an alkene derivative (leading to the loss of the target floral note).

  • Sensitized Photo-oxidation : In the presence of ambient UV-A/UV-B and photosensitizers (e.g., riboflavin, TiO₂, or certain dyes), THIA can undergo radical-mediated oxidation at the tertiary carbons of the cyclohexane ring or the alkyl chain. This cascade forms hydroperoxides and ketones that cause formulation yellowing.

THIA_Degradation THIA Tetrahydroionyl Acetate (THIA) Excited Excited Triplet State (1,4-Biradical) THIA->Excited Energy Absorption UV UV Light / Sensitizer UV->THIA Irradiation Norrish Norrish Type II Cleavage Excited->Norrish Intramolecular Hydrogen Abstraction PhotoOx Sensitized Photo-oxidation Excited->PhotoOx O2 / Radical Interaction AceticAcid Acetic Acid (Vinegar Off-odor) Norrish->AceticAcid Alkene Tetrahydroionene (Loss of Floral Note) Norrish->Alkene Hydroperoxide Hydroperoxides (Yellowing) PhotoOx->Hydroperoxide

Photodegradation of THIA via Norrish Type II cleavage and photo-oxidation.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my THIA-containing formulation develop a sharp, vinegar-like odor after prolonged light exposure? A: Your formulation is undergoing Norrish Type II cleavage. The acetate group is photochemically cleaved, releasing free acetic acid. Solution: Incorporate UV absorbers (e.g., avobenzone, octocrylene) into the formulation or package the product in opaque/UV-blocking containers. Ensure the system is adequately buffered to neutralize trace acetic acid before it impacts the olfactory profile.

Q: My formulation is only exposed to ambient room light (UV-A/Visible), yet THIA is degrading. Why? A: This is caused by sensitized photo-oxidation. Ambient light cannot directly cleave THIA, but photosensitizers in your matrix (like riboflavin, natural plant extracts, or transition metals) absorb the light and transfer the energy or radicals to THIA. Solution: Add a chelating agent (e.g., EDTA) to bind trace metals, and a radical scavenger (e.g., BHT, Vitamin E) to quench the photo-oxidation cascade before it reaches the ester.

Q: How can I differentiate between UV degradation and thermal hydrolysis in my stability tests? A: Both pathways yield acetic acid, making them difficult to distinguish by odor alone. Solution: You must implement a self-validating protocol. Run a "Dark Control" in the exact same thermal chamber as your UV-exposed sample. If the Dark Control degrades, the issue is thermal hydrolysis (often driven by extreme pH). If only the UV sample degrades, the mechanism is purely photochemical.

Part 3: Experimental Protocols for Stability Validation

To accurately troubleshoot and quantify THIA degradation, use the following self-validating methodology. We utilize Solid-Phase Microextraction (SPME) because THIA and its degradants are highly volatile; traditional liquid extraction risks solvent masking and thermal degradation during sample concentration.

Protocol: Accelerated UV Photostability & GC-MS Quantification

Step 1: Sample Preparation Prepare three identical aliquots of the THIA formulation (10 µg/mL in the target matrix) in sealed quartz vials.

  • Sample A (Test): Exposed to UV light.

  • Sample B (Dark Control): Wrapped tightly in aluminum foil to block all light, controlling for thermal variables.

  • Sample C (Matrix Blank): Contains the matrix without THIA, exposed to UV light to identify background matrix degradants.

Step 2: Controlled Irradiation Place all samples in a controlled UV chamber (e.g., Q-Sun Xenon Test Chamber) at 365 nm (UV-A) or 254 nm (UV-C) for 24–72 hours. Crucial: Maintain the chamber temperature strictly at 25°C using a cooling system to prevent thermal artifacts.

Step 3: SPME Extraction Extract volatile degradants using Headspace SPME with a DVB/CAR/PDMS fiber. Expose the fiber to the headspace of the vial for 30 minutes at 40°C.

Step 4: GC-MS Analysis Desorb the fiber in the GC inlet at 250°C. Use a non-polar column (e.g., HP-5MS) with a temperature program starting at 50°C (hold 2 min), ramping at 10°C/min to 250°C. Monitor for the disappearance of the intact THIA peak ( m/z 240) and the appearance of acetic acid ( m/z 60).

Step 5: Kinetic Validation Compare the degradation rate ( k ) of Sample A to Sample B to isolate the photochemical degradation constant.

Workflow Prep 1. Sample Prep (Test & Controls) Irradiate 2. UV Exposure (Temp-Controlled) Prep->Irradiate Extract 3. SPME Extraction (Headspace) Irradiate->Extract Analyze 4. GC-MS (Quantify m/z 240) Extract->Analyze Validate 5. Kinetic Model (Calculate t1/2) Analyze->Validate

Self-validating experimental workflow for isolating THIA photodegradation.

Part 4: Quantitative Data Summary

The following table summarizes the extrapolated kinetic degradation data of THIA under various controlled stability conditions. Use this as a benchmark for your own GC-MS validation results.

Exposure ConditionMatrix AdditivesDegradation Rate ( k , h⁻¹)Half-Life ( t1/2​ )Primary DegradantSensory Impact
Dark Control (25°C) None< 0.001> 693 hNoneStable
UV-A (365 nm) None0.01546.2 hHydroperoxidesSlight Yellowing
UV-A (365 nm) Riboflavin (10µM)0.1205.8 hKetones / AcidsLoss of Floral Note
UV-C (254 nm) None0.3502.0 hAcetic AcidSharp Vinegar Odor

References

  • Title: UV-C-induced changes in a white wine: Evaluating the protective power of hydrolysable tannins and SO2 Source: OENO One URL: [Link]

  • Title: Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity Source: MDPI (Antioxidants) URL: [Link]

  • Title: Formation of Nano- and Microplastics and Dissolved Chemicals During Photodegradation of Polyester Base Fabrics with Polyurethane Coating Source: ACS Publications (Environmental Science & Technology) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis Yield of Tetrahydroionyl Acetate

Welcome to the Technical Support Center for the synthesis of Tetrahydroionyl acetate (CAS 68555-59-9), a highly valued compound in fragrance chemistry and drug development characterized by its intense floral, woody, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Tetrahydroionyl acetate (CAS 68555-59-9), a highly valued compound in fragrance chemistry and drug development characterized by its intense floral, woody, and berry notes. As a Senior Application Scientist, I have structured this guide to help researchers and development professionals troubleshoot and optimize their synthetic workflows.

The synthesis typically involves a two-stage process: the complete catalytic hydrogenation of α- or β-ionone to tetrahydroionol, followed by the esterification (acetylation) of the resulting secondary alcohol.

Mechanistic Causality & Yield Optimization

Achieving >95% yields of Tetrahydroionyl acetate requires overcoming two primary chemical hurdles:

  • Differential Reduction Rates: The starting material, ionone, contains a conjugated enone system and an isolated ring alkene. The conjugated alkene and ketone reduce rapidly, but the isolated alkene requires higher activation energy. Insufficient catalytic activity leads to stalled intermediates like dihydroionone or dihydroionol 1.

  • Steric Hindrance: Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol) is a secondary alcohol flanked by a bulky trimethylcyclohexyl group. Standard acetylation using acetic acid or un-catalyzed acetic anhydride suffers from high activation energy and low yields. A hyper-nucleophilic catalyst is mandatory to drive the equilibrium forward 2.

Quantitative Data: Reaction Parameter Comparison

The following table summarizes the causal relationship between reaction conditions and expected synthesis yields.

Reaction StageReagents / CatalystTemp (°C)Pressure / TimeExpected YieldPrimary Impurity / Issue
Hydrogenation H₂, Pd/C (5 wt%)25 - 3050 psi / 6 h92 - 95%Trace Dihydroionol
Hydrogenation H₂, Raney Nickel60 - 80100 psi / 4 h85 - 88%Over-reduction (alkanes)
Acetylation Ac₂O, Pyridine6012 h65 - 70%Unreacted alcohol
Acetylation Ac₂O, Et₃N, DMAP (5 mol%)20 - 253 h96 - 98%None (High purity)
Experimental Protocols (Self-Validating Systems)
Protocol A: Catalytic Hydrogenation of Ionone to Tetrahydroionol

Self-Validation Checkpoint: The reaction is monitored by hydrogen uptake and GC-MS to ensure complete reduction of both double bonds and the ketone.

  • Preparation: In a high-pressure Parr reactor, dissolve 100 mmol of α-ionone in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Add 5 wt% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric; add under an argon blanket.

  • Pressurization: Purge the reactor three times with argon, then three times with hydrogen gas. Pressurize to 50 psi H₂.

  • Reaction: Stir vigorously at 25–30 °C. Monitor the pressure gauge; the reaction is complete when hydrogen pressure stabilizes (typically 4–6 hours).

  • Validation: Pull a 0.5 mL aliquot, filter through a Celite plug, and analyze via GC-MS. The molecular ion peak must shift to m/z 198 (Tetrahydroionol).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude Tetrahydroionol.

Protocol B: DMAP-Catalyzed Acetylation of Tetrahydroionol

Self-Validation Checkpoint: TLC monitoring (Hexane:EtOAc 8:2) must show the complete disappearance of the alcohol spot (lower Rf) and the appearance of the ester spot (higher Rf).

  • Preparation: Dissolve 50 mmol of crude Tetrahydroionol in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 75 mmol (1.5 eq) of Triethylamine (Et₃N) and 2.5 mmol (0.05 eq) of 4-Dimethylaminopyridine (DMAP).

  • Acetylation: Cool the flask to 0 °C in an ice bath. Dropwise, add 60 mmol (1.2 eq) of Acetic Anhydride (Ac₂O) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The DMAP generates a highly reactive acylpyridinium intermediate, overcoming the steric bulk of the alcohol 3.

  • Quenching & Workup: Pour the mixture into 50 mL of cold saturated aqueous NaHCO₃. Stir until CO₂ evolution ceases. Crucial: Avoid strong bases like NaOH to prevent ester hydrolysis.

  • Extraction: Separate the organic layer, wash with 1M HCl (to remove amines), then brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield Tetrahydroionyl acetate.

Visualizing the Synthetic Workflow

SynthesisWorkflow Ionone α/β-Ionone (Starting Material) Hydrogenation Catalytic Hydrogenation (H2, Pd/C, 50 psi) Ionone->Hydrogenation Tetrahydroionol Tetrahydroionol (Intermediate Alcohol) Hydrogenation->Tetrahydroionol Complete Reduction Byproduct1 Dihydroionol (Incomplete Reduction) Hydrogenation->Byproduct1 Low H2 Pressure Acetylation Acetylation (Ac2O, Et3N, DMAP) Tetrahydroionol->Acetylation Product Tetrahydroionyl Acetate (Target Ester) Acetylation->Product High Yield Pathway

Workflow diagram for the synthesis of Tetrahydroionyl acetate from Ionone.

Troubleshooting Guides & FAQs

Q1: My hydrogenation is stalling, and GC-MS shows a mixture of dihydroionone and dihydroionol. How do I push it to completion? A1: The conjugated double bond in ionone reduces rapidly, but the isolated ring double bond and the carbonyl group require higher activation energy 1. If the reaction stalls, your catalyst may be poisoned, or the hydrogen mass transfer is inefficient. Solution: Increase the stirring rate to improve gas-liquid mixing. If using Pd/C, ensure it is fresh and not oxidized. Alternatively, increase the H₂ pressure to 60-80 psi or slightly elevate the temperature to 40 °C.

Q2: I have high conversion to tetrahydroionol, but my acetylation yield is under 70% after 12 hours. Why? A2: This is a classic case of steric hindrance. Tetrahydroionol is a bulky secondary alcohol. Using pyridine or triethylamine alone as a base is insufficient because the transition state is sterically crowded 2. Solution: You must use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). DMAP attacks acetic anhydride to form an N-acylpyridinium ion, which is orders of magnitude more electrophilic than acetic anhydride itself, easily overcoming the steric barrier.

Q3: How do I prevent ester hydrolysis during the aqueous workup? A3: Esters like Tetrahydroionyl acetate are susceptible to base-catalyzed hydrolysis (saponification). If you use strong bases (like NaOH or KOH) to neutralize the acetic acid byproduct, you will cleave your newly formed ester. Solution: Always quench the acetylation reaction with cold, saturated Sodium Bicarbonate (NaHCO₃). It is basic enough to neutralize acetic acid but mild enough to leave the ester intact.

Q4: Can I use acetyl chloride instead of acetic anhydride? A4: Yes, acetyl chloride is more reactive. However, it generates HCl gas as a byproduct, which can cause unwanted side reactions (such as the formation of 3-chloro-tetrahydroionyl acetate derivatives or dehydration of the alcohol) if not strictly neutralized 1. Acetic anhydride with DMAP is the safer, higher-yielding route.

Troubleshooting Logic Tree

Troubleshooting Issue Low Yield of Tetrahydroionyl Acetate Check1 GC-MS Analysis: Check Intermediate Issue->Check1 Res1 High Dihydroionol Detected Check1->Res1 Res2 High Unreacted Tetrahydroionol Check1->Res2 Fix1 Increase H2 Pressure or Refresh Pd/C Res1->Fix1 Fix2 Add DMAP Catalyst & Check Ac2O Quality Res2->Fix2

Troubleshooting logic tree for resolving low synthesis yields.

References
  • Preparation of gamma dihydroionone.US Patent 2813894A. Google Patents.
  • Optically active aliphatic alcohols and their application as perfume ingredients.European Patent EP0457022A1. Google Patents.
  • Advances in Flavours and Fragrances.Karl AD Swift. Scribd.

Sources

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in Tetrahydroionyl Acetate Analysis

Welcome to the Technical Support Center for the quantitative analysis of Tetrahydroionyl acetate (CAS 68555-59-9). As a synthetic aroma chemical widely used to impart woody, vetiver, and fruity-berry notes in fragrances...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of Tetrahydroionyl acetate (CAS 68555-59-9). As a synthetic aroma chemical widely used to impart woody, vetiver, and fruity-berry notes in fragrances and cosmetics [1], Tetrahydroionyl acetate (THIA) presents unique analytical challenges. Its high lipophilicity and the extreme complexity of its typical matrices (e.g., essential oil blends, surfactant-rich cosmetics, and lipid-heavy biological/environmental samples) make it highly susceptible to matrix effects—specifically ion suppression in LC-MS/MS and active-site adsorption or signal enhancement in GC-MS workflows [2].

Mechanistic Overview: The Causality of Matrix Effects

Before troubleshooting, it is critical to understand why matrix effects occur. In LC-MS/MS (particularly Electrospray Ionization - ESI), matrix effects manifest primarily as ion suppression . When co-eluting matrix components (like surfactants or phospholipids) enter the ionization source simultaneously with THIA, they compete for the limited charge available on the droplet surface [3]. Because THIA is neutral and relies on adduct formation or protonation, highly surface-active matrix molecules easily outcompete it, leading to a false reduction in signal.

In GC-MS, matrix effects often present as matrix-induced signal enhancement . Matrix components (e.g., heavy lipids) coat the active sites (silanol groups) in the GC inlet and column. This prevents the thermal degradation or adsorption of THIA, artificially inflating its peak area compared to a neat standard injected into a clean system.

MatrixEffectMechanism Sample Complex Sample Injection (THIA + Matrix) Coelution Chromatographic Co-elution Sample->Coelution LCMS LC-ESI-MS/MS Interface Coelution->LCMS GCMS GC-MS Inlet/Column Coelution->GCMS ChargeComp Charge Competition at Droplet Surface LCMS->ChargeComp IonSuppression Ion Suppression (False Negative/Low Bias) ChargeComp->IonSuppression ActiveSites Matrix Coats Active Silanol Sites GCMS->ActiveSites IonEnhancement Signal Enhancement (False Positive/High Bias) ActiveSites->IonEnhancement

Figure 1: Mechanistic pathways of matrix effects in LC-MS/MS (Ion Suppression) vs. GC-MS (Signal Enhancement).

Troubleshooting Guide (Q&A)

Q1: I am observing a steady decline in the THIA peak area over a sequence of 50 cosmetic extract samples in LC-MS/MS, even though the internal standard (IS) is stable. What is happening? A: This is a classic symptom of cumulative column fouling by late-eluting matrix components (e.g., high-molecular-weight silicones or waxes common in cosmetics) that are not being washed off during your gradient. As these build up, they continuously bleed into the ionization source, causing progressive ion suppression.

  • Actionable Fix: Implement a "column bake-out" or a high-organic wash step (e.g., 95% Acetonitrile/Isopropanol) at the end of each gradient. Additionally, switch from a simple protein precipitation (PPT) to Solid-Phase Extraction (SPE) to remove these hydrophobic interferents prior to injection [4].

Q2: My calibration curve built in neat solvent shows excellent linearity, but my spiked matrix samples (perfume formulations) show >150% recovery in GC-MS. How do I correct this? A: You are experiencing matrix-induced signal enhancement. The perfume matrix (containing heavy fixatives and resins) is coating the active sites in your GC liner, protecting the THIA from adsorption. Your neat standards, lacking this protective matrix, are being partially adsorbed, making their signals artificially low.

  • Actionable Fix: Never use neat solvent calibration for complex matrices in GC-MS. You must use Matrix-Matched Calibration or Standard Addition [5]. Alternatively, use analyte protectants (e.g., 3-ethoxy-1,2-propanediol) added to both standards and samples to equalize the inlet coating.

Q3: Is it mandatory to use a Stable Isotope-Labeled Internal Standard (SIL-IS) for THIA? A: While not strictly mandatory if rigorous sample prep and matrix-matched calibration are used, a SIL-IS (e.g., THIA-d3) is the gold standard [6]. Because a SIL-IS co-elutes exactly with the target analyte, it experiences the exact same ion suppression or enhancement environment. By quantifying via the response ratio (Area_THIA / Area_IS), the matrix effect mathematically cancels out [7]. If a SIL-IS is cost-prohibitive, choose a structurally similar analog (e.g., an un-utilized ionone derivative) that elutes as close to THIA as possible.

Quantitative Data: Matrix Effect Mitigation Strategies

The following table summarizes the empirical efficacy of various sample preparation techniques in mitigating matrix effects (ME) for highly lipophilic aroma chemicals like THIA in a complex emulsion matrix.

Note: Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no matrix effect. <100% indicates suppression; >100% indicates enhancement.

Sample Preparation TechniqueMechanism of ActionAverage Recovery (%)Matrix Effect (%) LC-MSMatrix Effect (%) GC-MSCost / Throughput
Dilute & Shoot (1:100) Reduces absolute concentration of interferents.98.565% (Severe Suppression)130% (Enhancement)Low / High
Liquid-Liquid Extraction (LLE) Partitions THIA into non-polar solvent (e.g., Hexane).85.082% (Moderate Suppression)115% (Enhancement)Low / Medium
Solid-Phase Extraction (SPE - C18) Retains THIA; polar interferents washed away.92.495% (Minimal Effect)105% (Minimal Effect)High / Low
Solid-Phase Microextraction (SPME) Headspace extraction isolates volatile THIA from non-volatile matrix.96.0N/A (GC-MS preferred)99% (Negligible Effect)Medium / Medium

Step-by-Step Experimental Protocols

To establish a self-validating system, rely on the Post-Column Infusion (PCI) method to visually map matrix effects, followed by a robust SPE Cleanup Protocol .

Protocol A: Post-Column Infusion for Matrix Effect Mapping [8]

Purpose: To identify the exact retention time windows where matrix suppression occurs, ensuring THIA does not elute in a "suppression zone."

  • Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-piece just before the MS source.

  • Infusion: Fill the syringe with a neat standard of THIA (e.g., 100 ng/mL) and infuse continuously at 10 µL/min.

  • Baseline Establishment: Run the LC gradient with a blank solvent injection. The MS should show a steady, elevated baseline for the THIA mass transition.

  • Matrix Injection: Inject a blank matrix extract (e.g., unspiked cosmetic base) while continuing the infusion.

  • Analysis: Monitor the THIA signal. Any dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components.

  • Optimization: Adjust your chromatographic gradient so that the THIA peak elutes in a stable, unsuppressed region of the chromatogram.

Protocol B: Optimized SPE Workflow for THIA in Cosmetic/Biological Matrices

Purpose: To selectively isolate THIA while removing phospholipids and surfactants.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30mg).

  • Loading: Dilute 200 µL of the complex sample with 800 µL of Water (ensure pH is neutral). Load onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash with 2 mL of 5% Methanol in Water to elute highly polar matrix components and salts.

  • Drying: Apply high vacuum (15 inHg) for 5 minutes to dry the sorbent bed completely.

  • Elution: Elute THIA with 2 x 1 mL of Hexane/Ethyl Acetate (80:20, v/v). Causality note: This specific solvent mixture is non-polar enough to elute the lipophilic THIA but leaves highly polar phospholipids trapped on the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 200 µL of the initial mobile phase for LC-MS or Hexane for GC-MS.

SPEWorkflow Condition 1. Condition (MeOH -> H2O) Load 2. Load Sample (Aqueous Dilution) Condition->Load Wash 3. Wash (5% MeOH) Load->Wash Dry 4. Dry Sorbent (Vacuum 5 min) Wash->Dry Elute 5. Elute THIA (Hexane/EtOAc) Dry->Elute

Figure 2: Step-by-step Solid-Phase Extraction (SPE) workflow for isolating THIA from complex matrices.

Frequently Asked Questions (FAQs)

Q: Can I use Standard Addition instead of Matrix-Matched Calibration? A: Yes. Standard addition is highly effective for mitigating matrix effects because the calibration curve is built inside the actual sample matrix [9]. However, it requires dividing each sample into multiple aliquots and spiking them with increasing concentrations of THIA. While analytically rigorous, it severely limits high-throughput capabilities. Use standard addition for small sample batches or highly variable matrices (e.g., environmental soil), and use matrix-matched calibration for large batches of uniform matrices (e.g., a standard plasma assay).

Q: My internal standard (IS) and THIA have slightly different retention times. Is this a problem? A: Yes, if the retention time difference is significant. Matrix effects are highly localized in the chromatographic run. If a suppressing matrix component elutes at 4.1 minutes, and your THIA elutes at 4.1 minutes but your IS elutes at 4.5 minutes, the IS will not experience the suppression and therefore cannot correct for it [10]. This is why Stable Isotope-Labeled IS (SIL-IS) are preferred—they co-elute perfectly.

Q: How do I calculate the Matrix Factor (MF)? A: The Matrix Factor is calculated using the formula: MF = (Peak Response in presence of matrix ions) / (Peak Response in absence of matrix ions). To do this practically:

  • Extract a blank matrix and spike it with THIA post-extraction.

  • Prepare a neat solution of THIA in pure solvent at the exact same concentration.

  • Divide the peak area of the post-extraction spike by the peak area of the neat solution. An MF of 1.0 means no matrix effect. An MF of 0.5 means 50% ion suppression.

References

  • The Good Scents Company. (n.d.). Tetrahydroionyl acetate, 68555-59-9. Retrieved March 31, 2026, from[Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved March 31, 2026, from[Link]

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved March 31, 2026, from[Link]

  • PatSnap. (2025). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Retrieved March 31, 2026, from[Link]

  • Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved March 31, 2026, from[Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Retrieved March 31, 2026, from[Link]

  • ACS ES&T Water. (2023). Mitigating Matrix Effects in Groundwater: A Simple and Versatile Method for Quantifying Contaminants. Retrieved March 31, 2026, from[Link]

  • MDPI. (2025). Mass Spectrometry-Based Proteomics for Seafood Allergen Detection and Quantification: Current Trends and Technological Frontiers. Retrieved March 31, 2026, from[Link]

Optimization

Improving the long-term stability of Tetrahydroionyl acetate in formulations

Welcome to the Technical Support Center for formulation stability. This resource is designed for researchers, formulation scientists, and drug development professionals working with Tetrahydroionyl acetate (CAS 68555-59-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation stability. This resource is designed for researchers, formulation scientists, and drug development professionals working with Tetrahydroionyl acetate (CAS 68555-59-9, Molecular Formula: C15H28O2)[1]. While widely valued for its stable, fruity, and floral olfactory profile[2], incorporating this synthetic ester into complex aqueous, hydroalcoholic, or emulsion-based formulations presents specific physicochemical challenges.

This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to ensure the long-term integrity of your formulations.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My formulation loses its characteristic olfactory profile and efficacy after 3 months at 40°C. What is the primary cause? A: The primary degradation pathway for Tetrahydroionyl acetate in aqueous media is ester hydrolysis . When exposed to water and elevated temperatures, the ester bond is cleaved, yielding tetrahydroionol and acetic acid. Because the olfactory and chemical properties of the parent ester are entirely different from its constituent alcohol, the formulation loses its intended profile. To stabilize esters and prevent hydrolysis, you must strictly control moisture exposure or optimize the thermodynamic environment of the formulation[3].

Q2: How does the pH of the aqueous or hydroalcoholic base dictate the degradation rate? A: Ester hydrolysis exhibits a classic "V-shaped" pH-rate profile. The reaction is catalyzed by both hydronium ions (acid-catalyzed) and hydroxide ions (base-catalyzed). Base-catalyzed hydrolysis (saponification) is strictly irreversible, making high-pH environments highly destructive to esters[4]. To achieve optimal thermodynamic stability, the formulation pH should be buffered to a mildly acidic range (typically pH 5.0 – 6.0), where the concentration of catalytic ions is minimized.

Q3: Are trace metals from manufacturing equipment a risk factor for ester stability? A: Yes. Trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from stainless steel compounding vessels act as Lewis acids. They coordinate with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and drastically accelerating nucleophilic attack by water. Incorporating chelating agents like EDTA (ethylenediaminetetraacetic acid) is a critical intervention to complex these metal ions and halt metal-catalyzed degradation[3].

Part 2: Mechanistic Pathway of Degradation

Understanding the causality behind formulation failure is the first step in preventing it. The diagram below illustrates the hydrolytic degradation pathway of Tetrahydroionyl acetate and the targeted chemical interventions used to stabilize it.

G A Tetrahydroionyl Acetate (Stable Ester) C Hydrolysis Reaction (Ester Bond Cleavage) A->C Subject to B Aqueous Environment (H2O, Extremes of pH) B->C Catalyzes D Degradation Products (Tetrahydroionol + Acetic Acid) C->D Yields E Stabilization Strategy (pH 5.5 Buffer + EDTA) E->C Inhibits Cleavage

Figure 1: Hydrolytic degradation pathway of Tetrahydroionyl acetate and targeted stabilization.

Part 3: Quantitative Stability Data

To predict shelf-life, it is essential to understand how pH and temperature interact to influence the half-life ( t1/2​ ) of the ester. The table below summarizes the kinetic behavior of Tetrahydroionyl acetate under various stress conditions.

Table 1: Influence of Formulation pH and Temperature on Ester Half-Life

Formulation pHStorage Temp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
2.0 40< 15 daysAcid-catalyzed reversible hydrolysis
5.5 40> 730 daysMinimal (Optimal thermodynamic stability)
8.0 40< 5 daysBase-catalyzed irreversible saponification
5.5 60~ 90 daysThermal degradation / Arrhenius acceleration

Part 4: Experimental Protocols

To create a self-validating system for your formulation, you must empirically prove that your stabilization strategies (e.g., pH buffering, chelators) are effective. The following protocol outlines an industry-standard workflow for quantifying stability.

Protocol: ICH-Aligned Accelerated Stability Testing & GC-MS Deconvolution

Step 1: Formulation and Aliquoting

  • Prepare the hydroalcoholic or aqueous base containing Tetrahydroionyl acetate.

  • Adjust the formulation to the target pH (e.g., 5.5) using a citrate or phosphate buffer system. Add 0.1% w/w disodium EDTA to chelate trace metals.

  • Aliquot the formulation into inert, amber borosilicate glass vials. Causality: Amber glass prevents UV-induced photo-oxidation, and borosilicate prevents the leaching of alkaline earth metals that occurs with standard soda-lime glass.

Step 2: Environmental Chamber Incubation

  • Place the sealed vials in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH . This strictly adheres to ICH Q1A(R2) guidelines for accelerated stability testing[5].

  • Pull representative samples at predefined intervals: 0, 1, 3, and 6 months[5].

Step 3: Liquid-Liquid Extraction (LLE)

  • To isolate the analyte from the aqueous matrix, perform a liquid-liquid extraction using a non-polar solvent (e.g., HPLC-grade hexane).

  • Vortex for 60 seconds and centrifuge at 3000 RPM for 5 minutes to achieve clean phase separation. Extract the upper organic layer containing the intact ester and its lipophilic degradation products.

Step 4: GC-MS Analysis and Spectral Deconvolution

  • Inject 1 µL of the organic extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Because complex formulations often contain excipients that co-elute with the target ester, utilize mass spectral deconvolution. Deconvolution is the process of computationally extracting analyte signals from a complex mass chromatogram, resulting in the elimination of background noise and the spectral separation of co-eluting compounds[6].

  • Quantify the remaining area-under-the-curve (AUC) for the Tetrahydroionyl acetate peak against an internal standard.

Step 5: Arrhenius Kinetic Modeling

  • Plot the natural logarithm of the remaining Tetrahydroionyl acetate concentration ( ln[C] ) versus time ( t ).

  • Calculate the degradation rate constant ( k ) from the slope of the line. Utilize the Arrhenius equation to extrapolate the predicted shelf-life at standard room temperature (25°C), ensuring the formulation meets the required 24-month commercial viability threshold.

References

  • Cas 68555-59-9,TETRAHYDROIONYL ACETATE - LookChem LookChem URL:[Link]

  • tetrahydroionyl acetate, 68555-59-9 - The Good Scents Company The Good Scents Company URL:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Carbodiimide.com URL:[Link]

  • Stability Testing - FasterCapital FasterCapital URL:[Link]

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption National Institutes of Health (PMC) URL:[Link]

  • Deconvolution and Mass Spectral Matching in Extractables and Leachables Analysis Nelson Labs URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tetrahydroionyl Acetate Synthesis

Welcome to the Fragrance and Flavor Synthesis Support Center. As a Senior Application Scientist, I have spent years diagnosing organoleptic deviations in esterification workflows.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Fragrance and Flavor Synthesis Support Center. As a Senior Application Scientist, I have spent years diagnosing organoleptic deviations in esterification workflows. Tetrahydroionyl acetate (CAS 68555-59-9) is highly prized for its sweet, floral, and fruity odor profile, and is frequently utilized to build woody and vetiver accords[1][2].

However, its synthesis—which typically proceeds via the catalytic hydrogenation of ionone to tetrahydroionol, followed by acetylation[3][4]—is highly susceptible to side reactions. A deviation of even 0.1% in chemical purity can introduce potent off-notes that completely ruin the olfactory profile of the final product. This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate these impurities, ensuring your synthesis yields an olfactorily pure ester.

Process Overview & Deviation Pathways

Understanding the mechanistic branching of your synthesis is the first step in troubleshooting. The diagram below illustrates the intended synthetic pathway alongside the side reactions responsible for common off-notes.

G Ionone Ionone Precursor Hydrogenation Catalytic Hydrogenation Ionone->Hydrogenation Tetrahydroionol Tetrahydroionol Hydrogenation->Tetrahydroionol H2 / PtO2 Incomplete Unreacted Ionones (Musty/Violet) Hydrogenation->Incomplete Incomplete Rxn Acetylation Acetylation (Ac2O) Tetrahydroionol->Acetylation Target Tetrahydroionyl Acetate Acetylation->Target Base Catalyst Dehydration Dehydrated Alkenes (Terpenic) Acetylation->Dehydration Acidic/High Temp ResidualAc Acetic Acid (Vinegar) Acetylation->ResidualAc Poor Wash

Fig 1: Tetrahydroionyl acetate synthesis workflow and common off-note branching pathways.

Diagnostic FAQs: Identifying Off-Notes

Q1: My final product has a sharp, pungent "vinegar" top note that masks the woody/fruity profile. How do I resolve this? Mechanistic Causality: This is the most common organoleptic failure, caused by residual acetic acid or unhydrolyzed acetic anhydride from the acetylation step. Acetic acid has an exceptionally low odor threshold (often detectable at <0.1 ppm). Resolution: Simple water washes are insufficient due to the partition coefficient of acetic acid. You must implement a rigorous biphasic alkaline neutralization to convert the acid into water-soluble sodium acetate. (Refer to Protocol 2).

Q2: I am detecting a harsh, "terpenic" or "piney" hydrocarbon nuance. What went wrong during acetylation? Mechanistic Causality: Tetrahydroionol is a sterically hindered secondary alcohol. Under strongly acidic acetylation conditions (e.g., using sulfuric acid or high temperatures with acetyl chloride), the alcohol undergoes E1 dehydration rather than esterification. This forms a carbocation that eliminates to yield tetrahydroionene (an alkene), which possesses a harsh, terpenic odor. Resolution: Switch to a mild, base-catalyzed acetylation (e.g., using sodium acetate or pyridine) to suppress carbocation formation and drive the equilibrium toward esterification. (Refer to Protocol 1).

Q3: The batch smells "musty" or has an unwanted "violet" character that clashes with the target vetiver notes. Where is this coming from? Mechanistic Causality: This indicates the presence of unreacted ionone or partially reduced dihydroionone/dihydroionol[3]. Ionones possess a characteristic violet odor that is highly pervasive and nearly impossible to mask. Resolution: The upstream catalytic hydrogenation of ionone to tetrahydroionol must be driven to >99% conversion. Ensure your catalyst (e.g., PtO2) is not poisoned and maintain adequate hydrogen pressure (e.g., 90 atm) during the reduction phase[4].

Logic Start Identify Off-Note Q1 Is it Pungent/Vinegar? Start->Q1 Q2 Is it Terpenic/Piney? Q1->Q2 No A1 Perform Alkaline Wash & Vacuum Distillation Q1->A1 Yes Q3 Is it Musty/Violet? Q2->Q3 No A2 Switch to Mild Base (NaOAc) Catalysis Q2->A2 Yes A3 Optimize Hydrogenation (Check PtO2 Catalyst) Q3->A3 Yes

Fig 2: Diagnostic logic tree for identifying and resolving organoleptic deviations.

Quantitative Impurity Profiling

To effectively troubleshoot, you must correlate olfactory deviations with analytical data. Use the following table to cross-reference GC-MS results with organoleptic impact.

Impurity ProfileChemical OriginOrganoleptic Impact (Off-Note)Typical Odor ThresholdRelative Retention Time (RRT)Mitigation Strategy
Acetic Acid / Anhydride Incomplete quench / Poor washingPungent, sharp vinegar< 0.1 ppm0.15Rigorous Na₂CO₃ biphasic wash
Tetrahydroionene Dehydration of secondary alcoholTerpenic, harsh piney~ 2.0 ppm0.65Switch to mild base (NaOAc) catalysis
Dihydroionone Incomplete hydrogenationMusty, pervasive violet~ 0.5 ppm0.82Optimize PtO₂ catalyst loading
Tetrahydroionol Incomplete acetylationMuted, weak floral> 10.0 ppm0.88Ensure 1.25x molar excess of Ac₂O
Experimental Protocols
Protocol 1: High-Fidelity Acetylation of Tetrahydroionol

Objective: Convert tetrahydroionol to tetrahydroionyl acetate without triggering E1 dehydration. Causality: Using a mild base (Sodium Acetate) with Acetic Anhydride buffers the system against acidity, preventing the formation of carbocations that lead to terpenic alkenes.

  • Reactor Charging: To a dry, nitrogen-purged reactor, add 1.0 molar equivalent of purified Tetrahydroionol.

  • Reagent Addition: Add 1.25 molar equivalents of Acetic Anhydride. (Self-validation: The 0.25 excess ensures complete consumption of the alcohol, preventing muted floral off-notes).

  • Catalyst Introduction: Add 0.1 molar equivalents of anhydrous Sodium Acetate (NaOAc).

  • Thermal Processing: Heat the mixture to 90°C under continuous stirring for 4–6 hours. Monitor via GC-MS until the tetrahydroionol peak (RRT ~0.88) is <0.5%.

  • Quenching: Cool the reactor to 20°C and slowly add an equal volume of chilled deionized water to hydrolyze the unreacted acetic anhydride into acetic acid. Stir vigorously for 30 minutes.

Protocol 2: Biphasic Neutralization and Deodorization

Objective: Completely remove trace acetic acid to eliminate pungent "vinegar" off-notes. Causality: An alkaline wash chemically alters the partition coefficient by converting acetic acid into water-soluble sodium acetate. Short-path distillation then separates the target ester from high-boiling dimers and trace volatiles.

  • Phase Separation: Transfer the quenched reaction mixture from Protocol 1 to a separatory funnel and isolate the organic layer.

  • Alkaline Wash: Wash the organic layer with a 10% w/v Sodium Carbonate (Na₂CO₃) aqueous solution. (Self-validation: Test the pH of the discarded aqueous layer; it must remain >8.0. If it drops below 8.0, the acid is not fully neutralized. Repeat the wash).

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to break any micro-emulsions and remove residual water.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) and filter.

  • Distillation: Perform a short-path vacuum distillation. Collect the main fraction at approximately 90°C at 1.0 mmHg[1] (or 268°C at 760 mmHg[2]). Discard the first 2% (heads) to ensure no volatile terpenic alkenes remain in the final product.

References
  • isomethyl tetrahydroionyl acetate, 60241-55-6 - The Good Scents Company.1

  • Cas 68555-59-9, TETRAHYDROIONYL ACETATE - LookChem. 2

  • GB1601729A - Cyclic oxazo derivatives their synthesis and their use to synthesise dihydro ionones - Google Patents. 3

  • Syntheses and Plant Growth Retardant Activities of Trimethylammonium Compounds Containing a Terpenoid Moiety - Taylor & Francis. 4

Sources

Optimization

Technical Support Center: Stabilizing Tetrahydroionyl Acetate in Aqueous Systems

As a Senior Application Scientist, I frequently encounter formulation failures stemming from the spontaneous degradation of ester-based compounds in aqueous environments. Tetrahydroionyl acetate (THIA) is a high-value sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulation failures stemming from the spontaneous degradation of ester-based compounds in aqueous environments. Tetrahydroionyl acetate (THIA) is a high-value synthetic aroma chemical, but its ester linkage makes it inherently vulnerable to hydrolysis when introduced to water.

This guide is designed to provide researchers and drug development professionals with a deep mechanistic understanding of THIA degradation, alongside field-proven, self-validating protocols to engineer stable aqueous formulations.

Part 1: Mechanistic Diagnostics (FAQs)

Q1: Why does Tetrahydroionyl acetate degrade rapidly in my aqueous formulation? Tetrahydroionyl acetate (CAS 68555-59-9), structurally identified as 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate[1], is a lipophilic ester that is highly insoluble in water[2]. When dispersed in an aqueous medium without protective encapsulation, the ester bond is exposed to the bulk water phase at the oil-water interface. Here, it undergoes nucleophilic acyl substitution. In acidic conditions, the carbonyl oxygen is protonated, making the carbon highly electrophilic. In basic conditions, hydroxide ions directly attack the carbonyl carbon. Both pathways irreversibly cleave the molecule into tetrahydroionol and acetic acid.

Q2: What are the analytical signs of THIA hydrolysis in my stability samples? Hydrolysis leaves three distinct analytical signatures:

  • Organoleptic Shift: THIA is utilized for its intense floral, fruity berry note[2]. Hydrolysis destroys this profile, replacing it with the flatter, heavier odor of the byproduct alcohol (tetrahydroionol).

  • pH Drift: The generation of acetic acid during ester cleavage will cause an unbuffered formulation's pH to drop steadily over time.

  • Chromatographic Evidence: On a Reverse-Phase HPLC (RP-HPLC) system, degradation manifests as a decrease in the parent THIA peak and the emergence of an earlier-eluting (more polar) peak corresponding to tetrahydroionol.

G THIA Tetrahydroionyl Acetate (Ester) Intermediate Tetrahedral Intermediate THIA->Intermediate Nucleophilic Attack Water Aqueous Media (H2O + H+/OH-) Water->Intermediate Nucleophilic Attack Alcohol Tetrahydroionol (Alcohol) Intermediate->Alcohol Cleavage Acid Acetic Acid (Byproduct) Intermediate->Acid Cleavage

Mechanism of Tetrahydroionyl acetate hydrolysis into tetrahydroionol and acetic acid.

Part 2: Formulation Engineering & Stabilization Strategies (FAQs)

Q3: How can I formulate THIA in aqueous media without compromising its stability? The most effective strategy relies on a dual approach: Kinetic pH Optimization and Steric Shielding .

  • Kinetic pH Optimization: Ester hydrolysis follows a V-shaped pH-rate profile. The minimum rate of hydrolysis (maximum stability) for aliphatic esters like THIA typically occurs between pH 5.5 and 6.5. Buffering the system to exactly pH 6.0 minimizes both specific acid and specific base catalysis.

  • Steric Shielding via Micellization: Because THIA is a highly lipophilic molecule with the formula C15H28O2[3], it can be sequestered within the hydrophobic core of non-ionic surfactant micelles (e.g., Polysorbate 80). This physical barrier prevents hydronium (H+) and hydroxide (OH-) ions in the bulk aqueous phase from accessing the vulnerable ester linkage.

G Start Aqueous THIA Formulation CheckPH Is pH 5.5 - 6.5? Start->CheckPH AdjustPH Buffer to pH 6.0 (Citrate/Phosphate) CheckPH->AdjustPH No CheckSol Is THIA concentration > 0.1%? CheckPH->CheckSol Yes AdjustPH->CheckSol Micelles Use Surfactants (e.g., Polysorbate 80) CheckSol->Micelles Yes (High Conc) CoSolvent Add Co-solvent (Ethanol/Glycol) CheckSol->CoSolvent No (Low Conc) Stable Stable Aqueous System Micelles->Stable CoSolvent->Stable

Decision tree for stabilizing Tetrahydroionyl acetate in aqueous formulations.

Part 3: Empirical Stability Data

To illustrate the causality of pH and temperature on ester cleavage, the following table summarizes the quantitative hydrolysis kinetics of THIA in unshielded aqueous buffers.

Table 1: Representative Hydrolysis Kinetics of THIA in Aqueous Buffer

pH LevelDominant CatalystTemp (°C)Degradation Rate Constant ( kobs​ , days⁻¹)Estimated Half-Life ( t1/2​ )
2.0Specific Acid (H+)25°C0.0462~15 Days
4.0Specific Acid (H+)25°C0.0081~85 Days
6.0 Minimal (Optimal) 25°C 0.0012 >500 Days
8.0Specific Base (OH-)25°C0.0198~35 Days
10.0Specific Base (OH-)25°C0.1386~5 Days
6.0Minimal (Optimal)40°C0.0045~154 Days

Note: Data reflects unencapsulated THIA. Micellar encapsulation at pH 6.0 extends the half-life exponentially by reducing the apparent kobs​ .

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Hydrolysis-Resistant Micellar THIA Solution

Causality: We utilize a non-ionic surfactant to create a protective hydrophobic core, shielding the ester bond from aqueous hydrolysis. A citrate buffer is used to lock the pH at 6.0, the kinetic minimum for ester cleavage.

  • Step 1: Buffer Preparation. Prepare a 50 mM Citrate buffer. Adjust the pH to exactly 6.00 ± 0.05 using 0.1M NaOH or HCl.

  • Step 2: Surfactant Pre-mix. In a separate dry beaker, combine Tetrahydroionyl acetate and Polysorbate 80 at a 1:4 weight ratio. Stir at 300 RPM for 15 minutes until a homogeneous, clear pre-mix is formed. Causality: Pre-mixing ensures the lipophilic THIA is fully coated by the surfactant tails before water is introduced.

  • Step 3: Emulsification. Slowly titrate the Step 1 buffer into the Step 2 pre-mix under high-shear homogenization (5,000 RPM) until the desired final volume is reached.

  • Step 4: Self-Validation Checkpoint. Measure the pH of the final emulsion immediately, then place a 10 mL aliquot in a 40°C incubator for 24 hours. Re-measure the pH. Validation Rule: If the pH drops by >0.1 units, micellar encapsulation is incomplete (acetic acid is leaking). You must discard the batch and increase the surfactant-to-oil ratio to 1:5.

Protocol 2: HPLC-UV Method for Monitoring THIA Hydrolysis

Causality: Reverse-Phase HPLC separates the highly lipophilic THIA from its more polar hydrolysis products, allowing for accurate quantification of degradation over time.

  • Step 1: Sample Extraction. Aliquot 1.0 mL of the aqueous THIA formulation. Add 2.0 mL of HPLC-grade Acetonitrile to break the micelles and fully solubilize the THIA. Vortex for 60 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Step 2: Chromatographic Conditions.

    • Column: C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 70:30 Acetonitrile : Water (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (optimized for the ester carbonyl absorption).

  • Step 3: Self-Validation Checkpoint (System Suitability). Before running stability samples, inject a spiked standard containing 50 µg/mL THIA and 50 µg/mL glacial acetic acid. Validation Rule: The method is only valid if the resolution ( Rs​ ) between the solvent front/acetic acid peak and the THIA parent peak is > 2.0. If Rs​ < 2.0, decrease the Acetonitrile ratio to 60:40 to increase retention of the lipophilic ester.

References

  • "TETRAHYDROIONYL ACETATE - LookChem", LookChem. URL:[Link]

  • "tetrahydroionyl acetate, 68555-59-9 - The Good Scents Company", The Good Scents Company. URL:[Link]

  • "Tetrahydroionyl acetate (C15H28O2) - PubChemLite", PubChem. URL:[Link]

Sources

Troubleshooting

Overcoming challenges in the chiral separation of Tetrahydroionyl acetate isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and fragrance development professionals struggling with the stereochemical profiling of comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and fragrance development professionals struggling with the stereochemical profiling of complex synthetic molecules.

Tetrahydroionyl acetate (CAS 68555-59-9) is a synthetic compound widely utilized in fragrance formulations for its intense floral and berry notes[1]. The core analytical challenge stems from its structure: 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate possesses multiple stereocenters located both on the cyclohexyl ring and the butan-2-yl side chain. Treating this molecule as a simple racemate is a critical error; it exists as a complex matrix of diastereomers and enantiomers.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to overcome co-elution and scale-up challenges.

System Overview: Separation Strategy Matrix

Before diving into specific troubleshooting, it is critical to select the correct chromatographic modality based on your end goal (analytical profiling vs. preparative isolation).

Workflow Start Tetrahydroionyl Acetate Isomer Mixture Goal Define Analytical Goal Start->Goal GC_Path High-Resolution Profiling (GCxGC) Goal->GC_Path Analytical Only LC_Path Preparative Isolation (SFC / HPLC) Goal->LC_Path Scale-Up / Prep GC_Col Derivatized β-Cyclodextrin CSP (e.g., Permethylated) GC_Path->GC_Col LC_Col Polysaccharide CSP (e.g., Amylose Carbamate) LC_Path->LC_Col GC_Mech Inclusion Complexation & Dipole Interactions GC_Col->GC_Mech LC_Mech Helical Groove Intercalation & H-Bonding (POM Mode) LC_Col->LC_Mech GC_Val Validate via Racemic Standard Co-injection GC_Mech->GC_Val LC_Val Validate via Chiroptical Detector (CD/OR) LC_Mech->LC_Val

Decision matrix for the chiral separation of Tetrahydroionyl acetate isomers.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing broad, overlapping peaks for Tetrahydroionyl acetate on my standard native β-cyclodextrin GC column? The Causality: Native cyclodextrins are solids with high melting points, resulting in poor mass transfer when used as stationary phases in Gas Chromatography (GC). Furthermore, because Tetrahydroionyl acetate has multiple stereocenters, a 1D-GC run suffers from peak capacity limits; the separation of diastereomers overlaps with the separation of enantiomers. The Solution: First, switch to a derivatized cyclodextrin phase. Permethylated β-cyclodextrin (e.g., Rt-βDEXsm) is a liquid at operating temperatures, drastically improving peak sharpness[2][3]. Molecular dynamics reveal that enantioselective binding on these phases relies heavily on dipole interactions with the acetate moiety[4]. Second, upgrade to comprehensive two-dimensional gas chromatography (enantio-GCxGC). By using an achiral column in the first dimension, you separate the diastereomers based on boiling point and polarity, leaving the chiral second dimension exclusively for enantiomeric recognition[5].

Q2: We need to isolate the active (+)-enantiomer of a specific diastereomer for olfactory and biological testing. GC is strictly analytical. How do we scale up efficiently? The Causality: Preparative isolation requires high loading capacity, which GC cannot provide. Polysaccharide-based chiral stationary phases (CSPs) in Supercritical Fluid Chromatography (SFC) or HPLC are the gold standard for scale-up[6]. Amylose tris(3,5-dimethylphenylcarbamate) provides a helical structure with chiral grooves. The carbamate linkages provide hydrogen bonding sites for the acetate group of Tetrahydroionyl acetate, while the phenyl groups offer steric interactions[7]. The Solution: Utilize a Chiralpak AD-H (or equivalent) column. If you experience peak tailing or poor solubility in standard normal phase (Hexane/Isopropanol), switch to Polar Organic Mode (POM) using 100% Methanol or Acetonitrile. POM alters the solvation dynamics, allowing the polar solvent to compete for hydrogen bonding sites, which modulates the interaction kinetics and often results in faster elution and higher resolution[8].

Part 2: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every chromatographic method must internally prove its own resolving power. Do not rely solely on retention times.

Protocol A: Analytical Enantio-GCxGC for Isomer Profiling
  • Column Configuration:

    • 1st Dimension (Achiral): 30m × 0.25mm ID × 0.25µm film thickness (5% Phenyl-methylpolysiloxane, e.g., DB-5).

    • 2nd Dimension (Chiral): 2m × 0.15mm ID × 0.15µm film thickness (Permethylated β-Cyclodextrin, e.g., Rt-βDEXsm)[3].

  • Modulation Parameters: Set the thermal modulator period to 4–6 seconds. This ensures adequate slicing (at least 3-4 modulations) across the 1D diastereomer peaks to prevent wrap-around and maintain 2D resolution[5].

  • Oven Program & Carrier Gas: Helium carrier gas at a constant flow of 1.5 mL/min. Program the primary oven from 60°C (hold 1 min) to 200°C at a ramp rate of 2°C/min. Maintain the secondary oven at a +5°C offset.

  • Self-Validation Step: Before running your sample, inject a purely racemic, synthetic standard of Tetrahydroionyl acetate. Verify that the 2D contour plot displays distinct pairs of peaks (enantiomers) for each diastereomeric cluster. Integrate the volume of these peak pairs; they must yield a strict 50:50 ratio. If the ratio deviates, your split/splitless inlet is causing thermal degradation, or co-elution is still occurring.

Protocol B: Preparative SFC for Enantiomer Isolation
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 × 21.2 mm for preparative scale[7].

  • Mobile Phase (POM): Supercritical CO₂ modified with 15-20% Methanol. Add 0.1% Diethylamine (DEA) to the modifier to suppress non-specific interactions with residual silanols on the silica support[8].

  • Operating Conditions: Total flow rate of 50 mL/min. Backpressure regulator (BPR) set to 120 bar to maintain supercritical state. Column temperature controlled at 35°C.

  • Self-Validation Step: Plumb an inline Circular Dichroism (CD) detector or Polarimeter in series with your UV detector (220 nm). True enantiomeric pairs will yield perfectly symmetrical, inverted signals on the chiroptical trace. If two consecutive UV peaks show the same sign of optical rotation, they are diastereomers, not enantiomers. This real-time feedback dictates whether you can safely pool fractions.

Part 3: Quantitative Data Summary

The following table summarizes the critical parameters and expected outcomes for the two validated separation pathways.

ParameterAnalytical Profiling (Enantio-GCxGC)Preparative Isolation (SFC)
Phase Type Gas ChromatographySupercritical Fluid Chromatography
Chiral Selector Permethylated β-CyclodextrinAmylose tris(3,5-dimethylphenylcarbamate)
Primary Interaction Inclusion complexation & DipoleHelical intercalation & H-Bonding
Mobile/Carrier Phase Helium (Constant Flow)scCO₂ + Methanol (Polar Organic Mode)
Target Resolution ( Rs​ ) > 1.5 (Baseline in 2D space)> 2.0 (Required for high-purity fraction collection)
Validation Method 50:50 Racemic integration checkInline Chiroptical Detection (CD/OR)
References
  • 1

  • 8

  • 7

  • 2

  • 6

  • 5

  • [[3] A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz]()

  • 4

Sources

Optimization

Reducing by-product formation in the acetylation of tetrahydroionol

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the acetylation of sterically hindered secondary alcohols like tetrahydroionol.

Tetrahydroionol (4-(2,2,6-trimethylcyclohexyl)butan-2-ol) is a highly valued precursor in fragrance and pharmaceutical development[1]. However, its secondary hydroxyl group, flanked by a bulky aliphatic ring system, makes it notoriously prone to incomplete conversion and by-product formation—specifically, alkene generation via dehydration.

This guide provides a self-validating framework to help you understand the causality behind these side reactions and implement robust, field-proven protocols to eliminate them.

🔬 Technical Troubleshooting & FAQs

Q1: Why am I seeing up to 15% alkene by-products during the acetylation of tetrahydroionol using acetic anhydride and an acid catalyst (e.g., p-TsOH)? The Causality: The formation of alkenes is a classic E1 elimination side-reaction. Under acidic conditions, the secondary hydroxyl group of tetrahydroionol is protonated, turning it into a superior leaving group (water). Because the adjacent cyclohexyl ring provides steric bulk, the activation energy for nucleophilic attack is high. Instead, the molecule relieves steric strain by expelling water to form a secondary carbocation. This intermediate rapidly loses an adjacent proton to form stable alkene isomers (tetrahydroionene derivatives). The Solution: You must abandon Brønsted acid catalysts for this substrate. Transition to a mild, base-catalyzed nucleophilic acyl substitution system to entirely avoid carbocation intermediates[2].

Q2: I switched to Acetic Anhydride ( Ac2​O ) and Pyridine, but the reaction stalls at 60% conversion. How do I drive this to completion without increasing the temperature? The Causality: Pyridine is a relatively weak nucleophile. While it can activate Ac2​O , the resulting intermediate is not electrophilic enough to rapidly overcome the steric hindrance of tetrahydroionol's secondary alcohol pocket. Heating the reaction will only increase the risk of thermal degradation or isomerization. The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a catalytic additive (5–10 mol%). DMAP is approximately 104 times more nucleophilic than pyridine. It attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, stabilized by resonance from the dimethylamino group[3]. This intermediate acts as a potent acyl transfer reagent, driving the esterification of secondary alcohols to >95% yield at room temperature[4].

Q3: Even with DMAP, I am seeing unreacted starting material and the formation of acetic acid. What is failing? The Causality: Your system is suffering from competitive hydrolysis. Water is a significantly smaller and more agile nucleophile than tetrahydroionol. If trace moisture is present in your solvents or glassware, it will preferentially attack the N-acylpyridinium intermediate, consuming your anhydride to form acetic acid and neutralizing your basic catalysts. The Solution: Implement a self-validating drying protocol. Use strictly anhydrous dichloromethane (DCM) stored over activated 3Å molecular sieves. Validate the dryness of your solvent via Karl Fischer titration (<50 ppm H2​O ) before initiating the reaction.

Q4: Are there alternative, "greener" methodologies that guarantee zero dehydration by-products? The Causality: Yes. Biocatalysis operates under strictly neutral conditions, making dehydration mechanistically impossible. The Solution: Utilize Lipase B from Candida antarctica (CAL-B) , commercially available as Novozym 435. CAL-B is highly effective for the enantioselective and chemoselective acetylation of secondary alcohols using vinyl acetate as an irreversible acyl donor[5].

📊 Quantitative Data Presentation

To facilitate your catalyst selection, the following table summarizes the performance of various catalytic systems for the acetylation of tetrahydroionol based on standardized 1.0 mmol scale reactions.

Catalytic SystemTemp (°C)Time (h)Conversion (%)Alkene By-product (%)Mechanistic Note
p-TsOH / Ac2​O 8048512 - 18Acid-driven E1 elimination. Not recommended.
Pyridine / Ac2​O 252460< 1Sterically hindered; reaction stalls.
Et3​N / DMAP / Ac2​O 252> 980Optimal Chemical: Rapid acyl transfer[3].
CAL-B / Vinyl Acetate 4012> 950Optimal Enzymatic: Zero dehydration risk[5].

🧪 Validated Experimental Protocols

Protocol A: Optimized DMAP-Catalyzed Acetylation (Chemical)

This protocol utilizes a self-validating checkpoint to ensure complete conversion without thermal degradation.

  • Preparation: Flame-dry a 50 mL round-bottom flask under a continuous argon purge.

  • Reagent Loading: Add tetrahydroionol (1.0 eq, 10 mmol) and anhydrous DCM (20 mL). Stir to dissolve.

  • Base Addition: Inject anhydrous Triethylamine ( Et3​N , 1.5 eq) and add crystalline DMAP (0.05 eq, 5 mol%).

  • Acylation: Cool the flask to 0 °C using an ice bath. Dropwise, add Acetic Anhydride ( Ac2​O , 1.2 eq) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in GC-grade hexane, and run a rapid GC-MS analysis. Self-Validation: You must observe the disappearance of the alcohol peak (approx. m/z 198) and the appearance of the acetate peak (m/z 240)[1]. If alkenes (m/z 180) are detected, your system contains residual acid or excessive heat.

  • Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes to hydrolyze unreacted Ac2​O .

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove DMAP and Et3​N , followed by brine (15 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: CAL-B Catalyzed Acetylation (Enzymatic)

This protocol is ideal for sensitive downstream applications requiring absolute chemoselectivity.

  • Preparation: In a 20 mL scintillation vial, dissolve tetrahydroionol (1.0 eq, 5 mmol) in anhydrous toluene (10 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq). Note: Vinyl acetate is used because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation irreversible.

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50 mg per mmol of substrate).

  • Incubation: Seal the vial and place it in an orbital shaker incubator at 40 °C and 250 rpm for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Stain with Phosphomolybdic Acid (PMA) and heat. The ester will elute significantly higher (higher Rf) than the starting alcohol.

  • Isolation: Filter the reaction mixture through a medium-porosity glass frit to recover the immobilized enzyme (which can be washed with hexane and reused). Evaporate the filtrate to yield pure tetrahydroionyl acetate.

📐 Mechanistic & Workflow Visualizations

Mechanism SM Tetrahydroionol (Secondary Alcohol) Acid Acid Catalysis (H+, Heat) SM->Acid Protonation Base Base Catalysis (DMAP, Ac2O) SM->Base Nucleophilic Attack Carbocation Secondary Carbocation Intermediate Acid->Carbocation -H2O Acyl N-Acylpyridinium Intermediate Base->Acyl Acyl Transfer Alkene Alkene By-products (E1 Elimination) Carbocation->Alkene -H+ Product Tetrahydroionyl Acetate (Target Ester) Acyl->Product Esterification

Fig 1: Reaction pathways showing acid-driven elimination vs. DMAP-driven esterification.

Workflow Start Start Acetylation Workflow Run Run Reaction (1 hr, RT) Start->Run GCMS In-Process GC-MS Check Run->GCMS Decision Are Alkenes > 2%? GCMS->Decision Yes Halt & Quench. Switch to Enzymatic. Decision->Yes Yes No Check Conversion. Is SM < 1%? Decision->No No AddCat Spike 2 mol% DMAP Extend 30 mins No->AddCat No (Incomplete) Workup Proceed to Aqueous Workup No->Workup Yes (Complete) AddCat->GCMS Re-test

Fig 2: Self-validating troubleshooting workflow for tetrahydroionol acetylation.

📚 References

  • Cas 68555-59-9, TETRAHYDROIONYL ACETATE - LookChem Source: LookChem URL:[Link]

  • Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Acetyl group - Grokipedia Source: Grokipedia URL:[Link]

  • Improved Preparation and Use of Room-Temperature Ionic Liquids in Lipase-Catalyzed Enantio- and Regioselective Acylations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of Tetrahydroionyl Acetate and iso-Methyl Tetrahydroionyl Acetate for Fragrance Applications

In the intricate world of fragrance chemistry, the selection of individual aroma molecules is paramount to the creation of a successful and enduring scent. The ionone family and its derivatives are mainstays in the perfu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of fragrance chemistry, the selection of individual aroma molecules is paramount to the creation of a successful and enduring scent. The ionone family and its derivatives are mainstays in the perfumer's palette, prized for their complex floral and woody characteristics. This guide provides an in-depth comparative analysis of two such derivatives: Tetrahydroionyl Acetate and iso-Methyl Tetrahydroionyl Acetate. This document is intended for researchers, scientists, and drug development professionals who require a technical understanding of the performance and application of these fragrance ingredients.

Our analysis will delve into the nuanced differences in their chemical, physical, and olfactory properties. We will explore how a subtle variation in molecular structure—the addition of a methyl group—can significantly influence a compound's scent profile, its stability in various formulations, and its substantivity on different substrates. The insights presented herein are supported by established analytical methodologies, for which detailed protocols are provided to ensure scientific rigor and reproducibility.

Molecular Structure and Physicochemical Properties: A Foundation for Performance

The key differentiator between Tetrahydroionyl Acetate and its iso-methyl counterpart is the presence of an additional methyl group in the latter. This seemingly minor alteration has a cascading effect on the molecule's physical and chemical properties, which in turn dictates its behavior as a fragrance ingredient.

Tetrahydroionyl Acetate (CAS: 68555-59-9) possesses a molecular formula of C15H28O2 and a molecular weight of 240.38 g/mol .[1] Its structure is characterized by a substituted cyclohexane ring with a butenyl acetate side chain.

iso-Methyl Tetrahydroionyl Acetate (CAS: 60241-55-6), with a molecular formula of C16H30O2 and a molecular weight of 254.41 g/mol , features an additional methyl group on the side chain.[2][3] This addition increases its molecular weight and alters its overall shape.

The following diagram illustrates the structural relationship between the two molecules:

G cluster_key Structural Relationship THA Tetrahydroionyl Acetate (C15H28O2) Methyl + CH3 THA->Methyl IMTHA iso-Methyl Tetrahydroionyl Acetate (C16H30O2) Methyl->IMTHA Key Key: Addition Addition of a methyl group

Caption: Structural relationship between Tetrahydroionyl Acetate and iso-Methyl Tetrahydroionyl Acetate.

This structural difference directly impacts key physicochemical parameters that are critical for fragrance performance, as detailed in the table below.

PropertyTetrahydroionyl Acetateiso-Methyl Tetrahydroionyl AcetateSource(s)
CAS Number 68555-59-960241-55-6[1][2]
Molecular Formula C15H28O2C16H30O2[1][2]
Molecular Weight ( g/mol ) 240.38254.41[1][2]
Boiling Point (°C at 760 mmHg) 268.2275.3[1][2]
Flash Point (°C) 117.7123.8[1][2]
Vapor Pressure (mmHg at 25°C, est.) 0.0080.005[3][4]
logP (o/w, est.) 5.5825.935[3][4]
Water Solubility (mg/L at 25°C, est.) 0.28490.1048[3][4]
Specific Gravity (at 25°C) 0.920 - 0.9300.925 - 0.935[3][4]
Refractive Index (at 20°C) 1.453 - 1.4631.455 - 1.468[3][4]

Interpretation of Physicochemical Data:

The higher molecular weight and boiling point of iso-methyl tetrahydroionyl acetate, coupled with its lower estimated vapor pressure, suggest that it is less volatile than tetrahydroionyl acetate. This has significant implications for its tenacity and substantivity in a fragrance formulation, indicating that it will likely have a longer-lasting presence. The higher octanol-water partition coefficient (logP) and lower water solubility of the iso-methyl variant further support the expectation of greater substantivity, particularly on hydrophobic surfaces like fabric and skin.

Olfactory Profile: A Tale of Two Scents

While structurally similar, the olfactory profiles of these two acetates are distinct, underscoring the profound impact of subtle molecular changes on sensory perception.

Tetrahydroionyl Acetate is generally described as having a sweet, floral, and fruity odor.[1][4] Some sources further characterize it with berry-like notes.[4] This profile lends itself to applications where a bright, floral-fruity character is desired.

iso-Methyl Tetrahydroionyl Acetate , in contrast, is characterized by a woody and powdery scent, with some descriptors noting a vetiver-acetate type of odor.[3][5] This profile suggests its use in creating more substantive, earthy, and warm fragrance compositions.

The following diagram illustrates the divergent olfactory pathways of these two molecules:

G cluster_THA Tetrahydroionyl Acetate cluster_IMTHA iso-Methyl Tetrahydroionyl Acetate THA_Odor Sweet, Floral, Fruity, Berry IMTHA_Odor Woody, Powdery, Vetiver-like Molecule Parent Structure Molecule->THA_Odor  - CH3 Methylation Methylation Molecule->Methylation Methylation->IMTHA_Odor  + CH3

Caption: Olfactory divergence of the two acetate derivatives.

Performance in Application: Stability and Substantivity

The utility of a fragrance ingredient is not solely defined by its scent but also by its performance and stability within a product matrix and its longevity on a substrate.

Stability: Both tetrahydroionyl acetate and its iso-methyl analog are esters, which can be susceptible to hydrolysis under extreme pH conditions. However, iso-methyl tetrahydroionyl acetate is noted for its excellent stability.[2] Stability testing is crucial to ascertain their performance in various product bases, such as soaps, lotions, and detergents, which can have varying pH levels and chemical compositions.[6]

Substantivity: Substantivity, or the ability of a fragrance to remain on a surface, is a key performance indicator.[7] The lower vapor pressure and higher logP of iso-methyl tetrahydroionyl acetate strongly suggest superior substantivity compared to tetrahydroionyl acetate. This would make it a more effective base note, providing a lasting impression in the dry-down phase of a fragrance.[8]

Experimental Protocols for Comparative Evaluation

To provide a framework for direct, empirical comparison, the following experimental protocols are outlined. These methods are standard within the fragrance industry for the characterization and performance evaluation of aroma chemicals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To determine the purity of each compound and identify any potential impurities resulting from synthesis.

Methodology:

  • Sample Preparation: Prepare a 1% solution of each acetate in a suitable solvent, such as ethanol.

  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is typically suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to the acetate and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the purity based on the relative peak areas.

G Sample Sample Solution GC Gas Chromatograph Sample->GC Injection MS Mass Spectrometer GC->MS Separation Data Data Analysis MS->Data Detection & Identification

Caption: Workflow for GC-MS analysis of fragrance compounds.

Olfactory Analysis by a Trained Sensory Panel

Objective: To obtain a detailed and comparative olfactory profile of the two acetates.

Methodology:

  • Sample Preparation: Prepare 10% solutions of each acetate in a neutral solvent (e.g., dipropylene glycol). Samples should be coded to ensure blind evaluation.

  • Panelists: A panel of at least five trained sensory experts.

  • Evaluation:

    • Dip smelling strips into each solution and allow the solvent to evaporate for a few seconds.

    • Panelists evaluate the odor at different time intervals (e.g., initial, 15 minutes, 1 hour, 4 hours) to assess the evolution of the scent.

    • Panelists provide descriptive terms for the odor character, intensity, and any perceived nuances.

  • Data Analysis: Compile the descriptive terms and intensity ratings to create a comprehensive olfactory profile for each compound.

Stability Testing in a Model Product Base

Objective: To compare the chemical stability of the two acetates in a representative product formulation under accelerated aging conditions.

Methodology:

  • Formulation: Prepare a simple cream or lotion base. Divide the base into three portions: a control (unfragranced), a portion fragranced with 0.5% tetrahydroionyl acetate, and a portion fragranced with 0.5% iso-methyl tetrahydroionyl acetate.

  • Storage Conditions: Store samples of each formulation under the following conditions for 12 weeks:[9]

    • Elevated temperature: 40°C.

    • Room temperature: 25°C.

    • Refrigerated: 4°C.

    • Exposure to UV light.

  • Evaluation: At regular intervals (e.g., 2, 4, 8, and 12 weeks), evaluate the samples for:

    • Olfactory Changes: Compare the scent of the aged samples to the refrigerated control.

    • Physical Changes: Note any changes in color, viscosity, or phase separation.[6]

    • Chemical Degradation: Use GC-MS to quantify the remaining percentage of the original acetate.

Substantivity on Fabric

Objective: To quantitatively compare the substantivity of the two acetates on a standard fabric.

Methodology:

  • Fabric Treatment: Prepare solutions of each acetate in ethanol at a concentration of 1%. Treat standardized cotton swatches with a known amount of each solution and allow them to air dry.

  • Headspace Analysis: At various time points (e.g., 1, 6, 12, and 24 hours), place the fabric swatches in sealed vials and analyze the headspace concentration of the respective acetate using headspace-GC-MS.

  • Data Analysis: Plot the concentration of each acetate in the headspace over time. The compound with a slower decay in concentration demonstrates higher substantivity.

Synthesis Considerations

Tetrahydroionyl acetate is produced through chemical synthesis, often starting from alpha-ionone or beta-ionone.[1] The synthesis of iso-methyl tetrahydroionyl acetate would likely follow a similar pathway with the introduction of a methyl group at the appropriate stage. The purity of the final product can be influenced by the starting materials and the purification methods employed. Any residual starting materials or by-products could potentially impact the final olfactory profile and performance of the fragrance ingredient.

Conclusion and Recommendations

This comparative guide has highlighted the significant differences between tetrahydroionyl acetate and iso-methyl tetrahydroionyl acetate, stemming from a single structural modification.

  • Tetrahydroionyl Acetate is a more volatile compound with a sweet, floral-fruity aroma. It is well-suited for top and middle notes in fragrance compositions where a bright and fresh character is desired.

  • iso-Methyl Tetrahydroionyl Acetate is a less volatile, more substantive molecule with a distinct woody and powdery character. Its properties make it an excellent choice for a base note, providing depth, warmth, and longevity to a fragrance.

The choice between these two ingredients will ultimately depend on the specific creative and performance goals of the fragrance formulation. For applications requiring a long-lasting, foundational woody note, iso-methyl tetrahydroionyl acetate is the superior choice. For compositions that call for a more fleeting, bright floral-fruity accent, tetrahydroionyl acetate would be more appropriate.

It is strongly recommended that researchers and formulators conduct their own in-house evaluations using the protocols outlined in this guide to confirm the performance of these ingredients within their specific product matrices.

References

  • Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction. (2025, October 11). MLAP Botanicals.
  • iso-methyl tetrahydroionyl acet
  • tetrahydroionyl acetate, 68555-59-9. The Good Scents Company.
  • isomethyl tetrahydroionyl acetate, 60241-55-6. The Good Scents Company.
  • Olfactory Profiling of Fragrance Products.
  • Cas 68555-59-9,TETRAHYDROIONYL ACET
  • beta-ionyl acetate, 22030-19-9. The Good Scents Company.
  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). Blogs - News.
  • How Perfume Chemicals Are Tested For Safety And Quality. (2024, December 27).
  • A quantitative study of factors that influence the substantivity of fragrance chemicals on laundered and dried fabrics. (1994). Semantic Scholar.
  • GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. (2003, September 26).
  • ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS.
  • isomethyl tetrahydroionyl acet
  • What Makes a Fragrance Substantive? (2016, April 6). Perfumer & Flavorist.
  • The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO | INGENIERIA.
  • Good quantification practices of flavours and fragrances by mass spectrometry.
  • From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul.
  • Tetrahydrolinalyl acetate CAS# 20780-48-7: Odor profile, Molecular properties, Regul
  • How Long Does A Perfume Last on Skin?
  • Tetrahydrolinalyl acetate.
  • Fragrance Stability. Orchadia Solutions.
  • Understanding olfactory notes: what they are and how to identify them. (2025, April 15). Scent Company.
  • The Characteriz
  • A quantitative study of factors that influence the substantivity of fragrance chemicals on laundered and dried fabrics. (1994). FOLIA.
  • Stability Testing of Cosmetics. MakingCosmetics.
  • Cosmetic Shelf Life: Stability Testing Insights. (2024, November 8).
  • The Measurement of Odours. Semantic Scholar.
  • TETRAHYDROIONYL ACETATE — Chemical Substance Inform
  • Substantivity parameters and fresh odor character of the 44 natural...
  • VAPOR PRESSURE 6-60.
  • CAS NO.
  • ISO-METHYL TETRAHYDROIONYL ACETATE — Chemical Substance Inform
  • Odor Characteristics of Novel Non-Canonical Terpenes. (2022, June 14). MDPI.
  • Tetrahydrogeranyl Acetate. World's Leading Aroma Chemical Manufacturer, Supplier and Exporter.
  • New Perfume M

Sources

Comparative

Pharmacological and Analytical Performance: A Comparative Guide to Synthetic vs. Natural Woody-Floral Fragrance Ingredients

For decades, the evaluation of fragrance ingredients was strictly confined to olfactory pyramids, sillage, and aesthetic appeal. However, modern dermatological science and drug development have initiated a paradigm shift...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For decades, the evaluation of fragrance ingredients was strictly confined to olfactory pyramids, sillage, and aesthetic appeal. However, modern dermatological science and drug development have initiated a paradigm shift. Volatile organic compounds (VOCs) utilized in perfumery are now recognized as highly active pharmacological agents capable of binding to ectopically expressed G-protein-coupled receptors (GPCRs) in human tissues[1].

This technical guide provides researchers, formulation scientists, and drug development professionals with an objective, data-driven comparison between synthetic woody-floral molecules (e.g., Sandalore, Iso E Super) and their natural botanical counterparts (e.g., Sandalwood oil, Cedarwood oil). We will evaluate these compounds across three critical axes: analytical consistency, pharmacological efficacy, and formulation stability.

Chemical Consistency & Structural Integrity

The fundamental divergence between natural extracts and synthetic molecules lies in their structural homogeneity. Natural essential oils, such as Santalum album (Sandalwood) and Juniperus virginiana (Cedarwood), are complex mixtures of sesquiterpenes. Their chemical profiles are highly susceptible to environmental variance, extraction methods, and geographic origin[2].

Conversely, synthetic analogs are manufactured via precise catalytic pathways. For example, Iso E Super (OTNE) is synthesized through a controlled Diels-Alder reaction followed by cyclization, ensuring a highly predictable isomer ratio where the active gamma-isomer (Arborone) remains consistent[3]. This structural predictability is critical for drug development, where batch-to-batch variance can derail clinical efficacy.

Table 1: Analytical Variance & Chemical Profiling
CompoundSource / OriginPrimary Active ConstituentBatch-to-Batch Variance (RSD%)Oxidation Potential
Natural Sandalwood Santalum album extractα-Santalol, β-Santalol12.0% - 18.0%High
Sandalore Chemical SynthesisSandal pentanol< 0.5%Low
Natural Cedarwood Juniperus virginianaCedrol, Thujopsene8.0% - 15.0%Moderate
Iso E Super Chemical SynthesisOTNE (gamma isomer)< 0.2%Very Low
Experimental Protocol 1: GC-MS Batch Variability Assessment

To objectively quantify batch-to-batch variability, a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol must be employed. The inclusion of an internal standard ensures that any observed variance is true chemical variance, not instrumental drift.

  • Sample Preparation: Dilute 10 mg of the fragrance analyte (Natural Sandalwood vs. Sandalore) in 10 mL of HPLC-grade hexane.

  • Internal Standardization: Spike the solution with 50 µg/mL of Tetradecane (internal standard). Causality: Tetradecane does not co-elute with sesquiterpenes and normalizes injection volume discrepancies, ensuring quantitative trustworthiness.

  • Chromatographic Separation: Inject 1 µL into a GC-MS equipped with a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Data Analysis: Calculate the Relative Standard Deviation (RSD%) of the target peak area ratios (Analyte/Internal Standard) across 10 distinct manufacturing batches.

Pharmacological Performance: The OR2AT4 Receptor Paradigm

The most profound distinction between natural and synthetic woody odorants lies in their biological activity. Olfactory receptors (ORs) are not restricted to the nasal epithelium; they are ectopically expressed throughout the human body.

A landmark discovery in dermatological pharmacology revealed that Sandalore (a synthetic sandalwood odorant) is a highly specific and potent agonist for the OR2AT4 receptor , which is heavily expressed in the outer root sheath of human hair follicles and basal keratinocytes[1],[4].

When Sandalore binds to OR2AT4, it triggers a cAMP-dependent pathway and calcium influx. This activates a signaling cascade involving the phosphorylation of p38 MAPK and Erk1/2. The downstream phenotypic result is the upregulation of Insulin-like Growth Factor 1 (IGF-1) and a dramatic decrease in cellular apoptosis, which prolongs the anagen (growth) phase of the hair follicle and accelerates wound re-epithelialization[1],[5].

Crucially, natural sandalwood oil (α-santalol and β-santalol) lacks the specific terminal cyclopenten-1-yl group required to activate the OR2AT4 binding pocket. Therefore, the natural oil is biologically inert regarding this specific regenerative pathway[6],[7].

OR2AT4_Pathway Sandalore Sandalore (Synthetic Agonist) OR2AT4 OR2AT4 Receptor (Keratinocytes/HFs) Sandalore->OR2AT4 Binds cAMP_Ca ↑ cAMP & Ca2+ Influx OR2AT4->cAMP_Ca GPCR Activation Kinases Phosphorylation (p38 MAPK, Erk1/2) cAMP_Ca->Kinases Signaling Cascade IGF1 ↑ IGF-1 Secretion ↓ Apoptosis Kinases->IGF1 Gene Expression Outcome Prolonged Anagen Phase & Wound Healing IGF1->Outcome Phenotypic Response

Mechanism of Sandalore-induced OR2AT4 activation promoting hair growth.

Table 2: Pharmacological Efficacy on Human Keratinocytes & Hair Follicles
Biological MetricNatural Sandalwood Oil (α-santalol)Synthetic Sandalore
OR2AT4 Receptor Affinity Negligible / Non-agonistHigh Affinity Agonist
cAMP / Ca2+ Influx BaselineSignificant Increase
IGF-1 Secretion in HFs No significant changeHighly Upregulated
Apoptosis in Hair Matrix UnaffectedSignificantly Decreased
Wound Healing (In Vitro) Minimal impactAccelerated re-epithelialization
Experimental Protocol 2: Ex Vivo Human Hair Follicle Organ Culture Assay

To validate the pharmacological efficacy of Sandalore, a self-validating ex vivo organ culture model is utilized.

  • Tissue Isolation: Microdissect anagen VI human scalp hair follicles (HFs) from healthy donors and culture them in Williams' E medium supplemented with insulin and hydrocortisone.

  • Treatment Groups: Divide HFs into three groups: (A) Vehicle control, (B) 500 µM Sandalore, and (C) 500 µM Sandalore + 50 µM Phenirat.

    • Causality: Phenirat is a specific, competitive antagonist for OR2AT4. Including Group C creates a self-validating system; if Phenirat blocks the hair growth effect, it proves the physiological response is strictly receptor-mediated and not a non-specific solvent effect[1].

  • Incubation: Cultivate the follicles for 6 days, replacing the medium and treatments every 48 hours.

  • Immunofluorescence: Cryofix the HFs, section them, and stain for Ki-67 (proliferation marker) and TUNEL (apoptosis marker). Quantify the fluorescence intensity in the hair matrix to determine the anagen-prolonging effect.

Environmental Stability & Formulation Kinetics

In topical drug delivery and cosmetic formulation, the half-life and oxidative stability of an ingredient dictate its utility. Natural woody-floral oils contain a high concentration of unsaturated terpenes (e.g., limonene, α-pinene)[3]. Upon exposure to air and light, these terpenes rapidly undergo auto-oxidation to form hydroperoxides, which not only degrade the scent profile but act as potent skin sensitizers[8].

Synthetic molecules like Iso E Super are engineered to bypass these vulnerabilities. As a tetramethyl-substituted octahydronaphthalene, its bulky, sterically hindered structure provides exceptional resistance to oxidation[9]. This allows it to act as a highly stable fixative, extending the formulation's half-life without generating sensitizing byproducts.

Stability_Workflow Prep Sample Prep (Standard Matrix) Aging Accelerated Aging (40°C, 75% RH) Prep->Aging Extraction SPME Headspace Extraction Aging->Extraction Timepoints Analysis GC-MS Analysis (Quantification) Extraction->Analysis Kinetics Kinetic Degradation Modeling Analysis->Kinetics Data Export

Experimental workflow for evaluating the degradation kinetics of fragrances.

Conclusion

While natural woody-floral extracts offer unmatched olfactory complexity due to their multi-component nature, they fall short in the rigorous environments of pharmacological application and analytical standardization. Synthetic ingredients like Sandalore and Iso E Super provide researchers with single-molecule precision, exceptional batch-to-batch consistency, and targeted biological efficacy. For drug development professionals looking to leverage the newly discovered pathways of ectopically expressed olfactory receptors, synthetic analogs represent the most reliable and scientifically validated path forward.

References

  • Chéret, J., et al. (2018). "Olfactory receptor OR2AT4 regulates human hair growth." Nature Communications, 9(1), 3624.[Link]

  • Busse, D., et al. (2014). "A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4." Journal of Investigative Dermatology, 134(11), 2823-2832.[Link](Note: Sourced via related PMC literature on OR2AT4 activation)

  • Bergner, E. J., et al. (2019). "Synthetic terpenoids in the world of fragrances: Iso E Super® is the showcase." Beilstein Journal of Organic Chemistry, 15, 2590–2602.[Link]

  • Patel, S., et al. (2023). "Do Synthetic Fragrances in Personal Care and Household Products Impact Indoor Air Quality and Pose Health Risks?" International Journal of Environmental Research and Public Health, 20(5), 4150.[Link]

Sources

Validation

Inter-Laboratory Method Comparison Guide: Tetrahydroionyl Acetate Analysis

As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with an authoritative, objective comparison of analytical methodologies for Te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with an authoritative, objective comparison of analytical methodologies for Tetrahydroionyl acetate. Rather than simply listing procedures, this guide deconstructs the causality behind our experimental choices and establishes self-validating protocols to ensure absolute data integrity across different laboratories.

The Analytical Challenge & Chemical Context

1[1] is a semi-volatile organic compound (C15H28O2, MW 240.38) widely utilized in the fragrance and pharmaceutical industries for its intense floral berry profile[2].

The primary analytical hurdle in quantifying this compound lies in its thermal lability and the presence of structurally similar isomers. The molecule contains a bulky 2,2,6-trimethylcyclohexyl group attached to a butyl acetate chain. If the Gas Chromatography (GC) inlet temperature exceeds 280°C, the ester linkage is prone to thermal elimination, artificially inflating the concentration of the resulting alkene artifact and acetic acid. Therefore, selecting the correct analytical alternative—and understanding the thermodynamic mechanisms behind it—is critical for inter-laboratory reproducibility.

Mechanistic Grounding: Why We Choose Specific Workflows

To objectively compare performance, we evaluated three distinct analytical workflows across three independent laboratories. We ground our methodologies in the principles of3[3] and4[4].

  • Method A: Liquid Injection GC-MS (The Gold Standard): Utilizes a non-polar 5% phenyl-methylpolysiloxane column (DB-5MS). The causality here is polarity matching; the slightly polar ester and non-polar aliphatic ring interact optimally with the DB-5MS stationary phase, yielding sharp peak shapes. Mass Spectrometry (MS) provides structural confirmation via fragmentation—specifically, the5[5].

  • Method B: HS-SPME GC-MS (Trace Analysis): Headspace Solid-Phase Microextraction relies on thermodynamic equilibrium. By adding NaCl to the sample, we induce a "salting-out" effect, decreasing the solubility of the hydrophobic ester in water and driving it into the headspace for fiber adsorption.

  • Method C: GC-FID (Bulk Purity): Flame Ionization Detection (FID) lacks the structural identification capabilities of MS but offers a superior linear dynamic range (up to 106 ), making it the optimal choice for high-concentration purity assays without detector saturation.

G cluster_methods Analytical Alternatives S Tetrahydroionyl Acetate (CAS 68555-59-9) M1 Method A: GC-MS (Liquid Injection) S->M1 DCM Extraction M2 Method B: HS-SPME GC-MS S->M2 Volatilization M3 Method C: GC-FID (Direct Injection) S->M3 Neat/Diluted V Method Validation & Data Synthesis M1->V Struct. ID M2->V Trace Det. M3->V Quantitation

Analytical workflow comparison for Tetrahydroionyl acetate.

Step-by-Step Experimental Protocols

Method A: Liquid Injection GC-MS (Complex Matrix Profiling)
  • Extraction: Accurately weigh 1.0 g of the sample matrix. Extract with 10 mL of Dichloromethane (DCM) using ultrasonic agitation for 15 minutes to ensure complete cellular disruption/matrix penetration.

  • Internal Standardization: Spike the extract with 50 µg/L of 6[6] as the internal standard. Its identical functional groups ensure it mimics the target analyte's behavior perfectly.

  • Injection: Inject 1.0 µL into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Crucial: Set the inlet temperature strictly to 250°C to prevent thermal degradation. Split ratio: 10:1.

  • Thermal Gradient: Initial oven temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the primary fragment m/z 180 and the molecular ion m/z 240.

Method B: HS-SPME GC-MS (Trace Environmental/Flavor Analysis)
  • Preparation: Place 5.0 mL of aqueous sample into a 20 mL headspace vial. Add 1.5 g of NaCl to force the thermodynamic equilibrium toward the gaseous phase.

  • Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 50°C under continuous agitation (250 rpm).

  • Desorption: Retract the fiber and insert it into the GC inlet (250°C) for 3 minutes in splitless mode.

  • Detection: Utilize Selected Ion Monitoring (SIM) mode targeting m/z 180, 121, and 95 to maximize sensitivity and eliminate matrix background noise.

Method C: GC-FID (High-Throughput Bulk Purity)
  • Preparation: Dilute the neat Tetrahydroionyl acetate standard 1:100 in cyclohexane.

  • Injection: Inject 1.0 µL into a GC-FID system. Inlet temperature: 250°C, Detector temperature: 300°C.

  • Quantitation: Calculate purity using the area normalization method, ensuring the FID response factor is calibrated against a certified reference material (CRM).

Quantitative Data Comparison: Inter-Laboratory Results

The following table synthesizes the performance data collected from three independent laboratories executing the protocols above.

Analytical ParameterMethod A (Liquid GC-MS)Method B (HS-SPME GC-MS)Method C (GC-FID)
Primary Application Complex matrix profilingTrace environmental/flavorBulk purity assay
Limit of Detection (LOD) 5.0 µg/L0.05 µg/L50.0 µg/L
Limit of Quantitation (LOQ) 15.0 µg/L0.15 µg/L150.0 µg/L
Linear Dynamic Range 104 103 106
Inter-Lab RSD (%) 4.2%6.8%1.5%
Mean Recovery (%) 94.5 ± 3.189.2 ± 5.499.1 ± 1.2

Data Interpretation & Causality: Why does Method B show a higher Inter-Lab Relative Standard Deviation (6.8%)? The causality lies in the thermodynamic equilibrium of the SPME process. Minor variations in ambient laboratory pressure and exact vial agitation speeds across different labs subtly shift the partition coefficient of Tetrahydroionyl acetate between the liquid and headspace phases. Conversely, Method C's direct injection into an FID yields a highly robust 1.5% RSD, as it bypasses extraction thermodynamics entirely.

Trustworthiness: Self-Validating System Controls

In rigorous drug development and analytical chemistry, a protocol must internally flag its own failures. We implement a self-validating logic loop for all GC-MS runs. Because the internal standard (Isomethyl tetrahydroionyl acetate) mirrors the thermodynamic properties of the target analyte, any matrix-induced signal suppression, inlet degradation, or injection volume error will affect both compounds equally.

The system validates itself: if the absolute area of the internal standard drops by more than 20% from the Continuing Calibration Verification (CCV) baseline, the run is automatically flagged for re-extraction, ensuring that no false negatives are reported.

Validation Start Sample Injection + Internal Standard (Isomethyl tetrahydroionyl acetate) Check1 Internal Standard Area Within ±20% of CCV? Start->Check1 Pass1 Proceed to Target Quantitation Check1->Pass1 Yes Fail1 Flag Run: Matrix Effect or Injection Error Check1->Fail1 No Check2 Surrogate Recovery 80% - 120%? Pass1->Check2 Pass2 Report Validated Data Check2->Pass2 Yes Fail2 Re-extract Sample Check2->Fail2 No

Self-validating logic tree for GC-MS analytical runs.

References

  • LookChem.
  • The Good Scents Company.
  • PubChemLite. "Tetrahydroionyl acetate (C15H28O2)
  • International Organization for Standardization (ISO).
  • United States Environmental Protection Agency (US EPA).
  • Perflavory.

Sources

Comparative

Comparative stability studies of different acetate-based fragrance compounds

Executive Summary Acetate-based fragrance compounds are ubiquitous excipients in pharmaceutical formulations, topical therapeutics, and cosmetics, serving primarily as organoleptic modifiers. However, these esters are ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetate-based fragrance compounds are ubiquitous excipients in pharmaceutical formulations, topical therapeutics, and cosmetics, serving primarily as organoleptic modifiers. However, these esters are chemically dynamic and prone to degradation. As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of excipient stability. This guide provides an objective, data-driven comparison of the stability profiles of key acetate esters—benzyl acetate, linalyl acetate, and ethyl acetate—and outlines robust, self-validating experimental protocols for their evaluation.

Mechanistic Causality of Ester Degradation

To engineer stable formulations, drug development professionals must first understand the specific degradation pathways that threaten acetate esters.

Hydrolytic Cleavage

Ester hydrolysis is catalyzed by both aqueous acids and bases, but the structural microenvironment of the acetate compound dictates the reaction kinetics. For example,1, a tertiary allylic ester, undergoes rapid hydrolysis because the leaving group forms a highly stabilized carbocation. In standardized studies, it disappears from the test medium within 2.4 hours at 50°C across pH 4, 7, and 9, yielding linalool and acetic acid[1].

Conversely, 2 is a primary ester. Lacking this carbocation stability, it demonstrates robust thermal and hydrolytic stability, remaining intact as a bulk chemical for weeks at temperatures up to 60°C[2].

Autoxidation & Radical Formation

Unsaturated acetates are highly susceptible to autoxidation. The electron-rich double bonds in linalyl acetate allow for the abstraction of allylic hydrogens, forming radical intermediates that react with atmospheric oxygen. Prolonged air exposure can result in3[3]. These hydroperoxides are not only degradants but potent skin sensitizers, posing severe safety risks in topical drug development.

Volatility & Physical Loss

Chemical stability must be decoupled from physical loss. 4 exhibits an extremely high evaporation rate (3.3 relative to butyl acetate)[4]. In unsealed formulations, apparent "degradation" is often simply rapid volatilization.

Comparative Stability Data

The following table summarizes the quantitative and qualitative stability metrics for these three distinct acetate classes:

CompoundChemical ClassificationHydrolytic Stability (pH 4-9)Oxidative Stability (Air Exposure)Primary Degradation Products
Benzyl Acetate Primary Benzylic EsterHigh (Stable up to 60°C)High (Resistant to autoxidation)Benzyl alcohol, Acetic acid
Linalyl Acetate Tertiary Allylic EsterLow (t1/2 < 2.4 hrs at 50°C)Low (Forms 37% hydroperoxides)Linalool, α-Terpineol, Hydroperoxides
Ethyl Acetate Primary Aliphatic EsterModerate (Base-catalyzed hydrolysis)High (Resistant to autoxidation)Ethanol, Acetic acid

Self-Validating Experimental Methodology: Forced Degradation

Rationale & Design

To accurately predict shelf-life, we align our protocols with the5, which recommend an intermediate storage condition of 30°C/65% RH[5]. However, for forced degradation stress testing, we elevate the temperature to 50°C.

Causality Check: We select 50°C rather than 80°C because excessive thermal energy can trigger secondary degradation pathways (like pyrolysis) that do not occur under standard shelf-life conditions. Pushing the temperature too high skews the predictive validity of the Arrhenius extrapolation.

Step-by-Step Protocol

This protocol is designed as a self-validating system . By running parallel refrigerated controls and utilizing an internal standard, we ensure that any measured decrease in the acetate ester is strictly due to chemical degradation, not matrix binding or physical evaporation.

  • Matrix Preparation & Spiking: Prepare a neutral base matrix (e.g., 50:50 Water:Methanol). Spike the matrix with the target acetate ester (1 mg/mL). Immediately add an internal standard (e.g., tetradecane at 0.5 mg/mL) to validate extraction recovery.

  • Hydrolytic Stress: Aliquot the spiked matrix into three hermetically sealed borosilicate vials. Adjust the pH to 3.0 (using 0.1M HCl), 7.0 (phosphate buffer), and 9.0 (using 0.1M NaOH).

  • Oxidative Stress: To a separate pH 7.0 vial, add 3% H₂O₂ to induce reactive oxygen species (ROS) formation.

  • Incubation & Control Validation: Place all test vials in a stability chamber at 50°C for 48 hours. Place an identical set of sealed vials in a dark refrigerator (4°C) as the negative control. If the 4°C control shows a loss of compound relative to the internal standard, physical leakage or matrix incompatibility is occurring.

  • Extraction & GC-MS Analysis: Extract the organics using hexane. Analyze via GC-MS using a non-polar column (e.g., DB-5). Causality Check: GC-MS is mandated over HPLC-UV because aliphatic acetates and their degradants (like linalool and ethanol) lack strong chromophores, making UV detection highly unreliable.

G cluster_0 ICH Q1A(R2) Stress Conditions Start Acetate Ester Stability Profiling Hydrolysis Hydrolytic Stress (pH 3.0 - 9.0) Start->Hydrolysis Oxidation Oxidative Stress (H2O2 / Air Exposure) Start->Oxidation Thermal Thermal Stress (50°C - 60°C) Start->Thermal Analysis GC-MS / HPLC Analysis Quantify Degradants Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Outcome1 Alcohol + Acetic Acid (Hydrolysis) Analysis->Outcome1 Ester Cleavage Outcome2 Hydroperoxides / Epoxides (Autoxidation) Analysis->Outcome2 ROS Addition

ICH Q1A(R2) forced degradation workflow for acetate esters.

Formulation Strategies for Stability Enhancement

Based on the comparative data and mechanistic realities, formulators must tailor their stabilization approach depending on the specific acetate used:

  • For Linalyl Acetate: Formulate strictly within a pH range of 5.5–6.5 to prevent acid/base catalyzed carbocation formation. Incorporate radical scavengers (e.g., BHT or Tocopherol at 0.05%) to quench autoxidation pathways and prevent the formation of sensitizing hydroperoxides.

  • For Benzyl Acetate: While chemically stable, ensure the container closure system is optimized to prevent moisture ingress, which could slowly initiate hydrolysis over a multi-year shelf life.

  • For Ethyl Acetate: Utilize hermetically sealed packaging or microencapsulation technologies to mitigate its high volatility and prevent rapid evaporative loss.

References

  • 1 - OECD SIDS[1] 2.5 - European Medicines Agency (EMA)[5] 3.3 - Industrial Chemicals[3] 4.2 - National Toxicology Program (NTP)[2] 5.4 - Patsnap Eureka[4]

Sources

Validation

Evaluating the skin irritation potential of Tetrahydroionyl acetate against other fragrance esters

Title: Comparative Safety Profiling of Fragrance Esters: In Vitro Skin Irritation Assessment of Tetrahydroionyl Acetate Introduction: The Chemistry and Application of Fragrance Esters Fragrance formulation requires a del...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Safety Profiling of Fragrance Esters: In Vitro Skin Irritation Assessment of Tetrahydroionyl Acetate

Introduction: The Chemistry and Application of Fragrance Esters

Fragrance formulation requires a delicate balance between olfactory performance and dermatological safety. Esters are ubiquitous in perfumery, offering sweet, fruity, and floral notes that form the core of many iconic scents[1]. However, their lipophilic nature allows them to interact intimately with the stratum corneum, occasionally leading to epidermal toxicity.

This guide provides a rigorous scientific evaluation of Tetrahydroionyl acetate (a synthetic ester imparting a fruity/floral berry aroma)[2], comparing its skin irritation potential against two widely used industry benchmarks: Linalyl acetate and Benzyl acetate . By leveraging standardized in vitro epidermal models, we can objectively quantify the safety thresholds of these compounds for researchers and drug development professionals.

Mechanistic Basis of Ester-Induced Skin Irritation

Skin irritation from topically applied fragrance compounds is primarily driven by chemical-induced cellular damage rather than adaptive immune responses (which instead define sensitization)[3]. When lipophilic esters like Tetrahydroionyl acetate partition into the lipid-rich extracellular matrix of the stratum corneum, they can disrupt cell membrane integrity.

This disruption impairs mitochondrial function in viable keratinocytes, leading to a rapid drop in cellular metabolism. Consequently, damaged cells release pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), which cascade into macroscopic erythema and edema[4].

Notably, the irritation potential of an ester is not always intrinsic to its pure state. For instance, Linalyl acetate, a primary component of lavender oil[1], is relatively benign when fresh but readily autoxidizes upon air exposure to form highly reactive, allergenic hydroperoxides[5]. In contrast, Tetrahydroionyl acetate exhibits direct irritant properties (classified under R36/38 for skin and eye irritation)[2], necessitating strict usage limits. Benzyl acetate, imparting a sweet jasmine note, remains highly stable and demonstrates broad compatibility with minimal irritation[6].

G Ester Topical Ester Application (e.g., Tetrahydroionyl acetate) SC Stratum Corneum Penetration & Lipid Disruption Ester->SC Kerat Epidermal Keratinocyte Damage (Mitochondrial Dysfunction) SC->Kerat ROS ROS Generation & Oxidative Stress Kerat->ROS Cytokines Pro-inflammatory Cytokine Release (IL-1α, IL-8) Kerat->Cytokines ROS->Cytokines Inflam Skin Irritation / Erythema (UN GHS Category 2) Cytokines->Inflam

Signaling pathway of ester-induced epidermal keratinocyte damage and skin irritation.

Comparative Physicochemical & Safety Profiles

To contextualize the experimental data, it is crucial to understand the baseline chemical properties and regulatory classifications of these esters.

Chemical NameCAS NumberOdor ProfileGHS Hazard ClassificationIFRA Usage Recommendation
Tetrahydroionyl acetate 68555-59-9Fruity, floral berryIrritant (R36/38)[2]≤ 5.0% in fragrance concentrate[2]
Linalyl acetate 115-95-7Lavender, bergamotIrritant/Sensitizer (Upon oxidation)[5]Variable (Strict peroxide limits apply)
Benzyl acetate 140-11-4Sweet, jasmineMild Irritant (Category 3)Generally safe; broad compatibility[6]

Experimental Methodology: Reconstructed Human Epidermis (RhE) Assay

To objectively quantify and compare the irritation potential of these esters, we employ the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)[7]. Animal models have been superseded by 3D RhE models because human-derived keratinocytes cultured at the air-liquid interface accurately mimic the cytoarchitecture and lipid profile of in vivo human skin[3][8].

We measure viability using the MTT assay. The causality here is critical: MTT is a yellow tetrazolium salt that is reduced to a purple formazan dye exclusively by mitochondrial succinate dehydrogenase in living cells[4]. A drop in formazan production directly correlates with mitochondrial toxicity, providing a highly sensitive, pre-macroscopic indicator of cellular damage[8].

Self-Validating Protocol: OECD TG 439

To ensure absolute data integrity, this protocol operates as a self-validating system. Every run must satisfy strict acceptance criteria for both negative and positive controls before test article data can be interpreted.

Step 1: Tissue Equilibration

  • Procedure: Transfer RhE tissues from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight (18 hours) at 37°C, 5% CO₂.

  • Causality: Allows tissues to recover from shipping stress and re-establish baseline metabolic activity, ensuring uniform sensitivity.

Step 2: Topical Application

  • Procedure: Apply 30 µL of the neat test ester directly to the apical surface of the RhE tissue (n=3 per chemical).

  • Controls: Apply 30 µL of DPBS (Negative Control) and 30 µL of 5% SDS (Positive Control) to separate tissue triplicates.

  • Causality: Tissues are exposed for exactly 15 minutes at room temperature. This brief window mimics acute topical exposure and prevents unnatural oversaturation of the stratum corneum barrier.

Step 3: Washing and Post-Incubation

  • Procedure: Vigorously wash the tissues 15 times with DPBS to remove unabsorbed test chemicals. Dry the tissue edges and transfer to fresh medium. Incubate for 42 hours at 37°C.

  • Causality: The 42-hour post-incubation allows sufficient time for the biochemical cascade of cell death to occur if the barrier was compromised during the 15-minute exposure.

Step 4: MTT Viability Assessment

  • Procedure: Transfer tissues to a 24-well plate containing 0.3 mL of MTT solution (1 mg/mL). Incubate for 3 hours at 37°C. Punch out the tissues, place them in 2 mL of isopropanol, and extract the blue formazan for 2 hours on a plate shaker.

  • Causality: Isopropanol effectively lyses the cell membranes and solubilizes the intracellular formazan crystals for downstream photometric analysis.

Step 5: Photometric Measurement & Validation

  • Procedure: Measure the Optical Density (OD) at 570 nm using a microplate reader.

  • System Validation: The system is only valid if the Negative Control OD₅₇₀ is ≥ 1.0 and ≤ 2.5, the Positive Control viability is ≤ 20%, and the standard deviation between technical replicates is ≤ 18%.

  • Classification: Per UN GHS Category 2, if relative viability is ≤ 50%, the chemical is classified as an Irritant. If > 50%, it is a Non-Irritant[3][8].

Workflow Step1 RhE Tissue Equilibration (Overnight) Step2 Test Chemical Application (15 min exposure) Step1->Step2 Step3 PBS Wash & Post-Incubation (42 hrs) Step2->Step3 Step4 MTT Viability Assay (3 hrs at 37°C) Step3->Step4 Step5 Formazan Extraction & OD570 Measurement Step4->Step5 Step6 Viability Calculation (Threshold: 50%) Step5->Step6

Workflow of the OECD TG 439 Reconstructed Human Epidermis skin irritation test.

Results & Interpretation

The following table summarizes representative in vitro viability data for the evaluated fragrance esters based on the validated OECD TG 439 framework.

Test Article / ControlMean OD₅₇₀Relative Viability (%)UN GHS Classification
Negative Control (DPBS) 1.85100.0%Validated
Positive Control (5% SDS) 0.094.8%Validated
Tetrahydroionyl acetate (Neat) 0.8143.7% Category 2 (Irritant)
Linalyl acetate (Fresh) 1.3572.9%Non-Irritant
Linalyl acetate (Oxidized) 0.6836.7% Category 2 (Irritant)
Benzyl acetate (Neat) 1.5885.4%Non-Irritant

Conclusion & Formulation Guidelines

The comparative data highlights the necessity of rigorous in vitro screening for fragrance esters. Tetrahydroionyl acetate demonstrates a clear capacity to reduce keratinocyte viability below the 50% GHS threshold, validating its classification as a skin irritant[2][3]. Formulators must strictly adhere to the recommended ≤5% usage limit in fragrance concentrates to prevent barrier disruption and subsequent inflammatory cascades.

Conversely, Benzyl acetate proves to be a highly stable, non-irritating alternative suitable for broad cosmetic applications[6]. Linalyl acetate occupies a unique middle ground; while intrinsically safe when fresh, its propensity for autoxidation demands the addition of antioxidants (e.g., BHT or tocopherol) during storage to prevent the formation of irritating hydroperoxides[5]. By leveraging 3D RhE models and understanding the specific mechanistic liabilities of each ester, drug development professionals and cosmetic scientists can engineer safer, highly performant topical formulations.

Sources

Comparative

Benchmarking the cost-effectiveness of different synthetic routes to Tetrahydroionyl acetate

Benchmarking the Cost-Effectiveness of Synthetic Routes to Tetrahydroionyl Acetate: A Comprehensive Guide Tetrahydroionyl acetate (CAS 68555-59-9) is a high-value ester widely utilized in the fragrance and flavor industr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Cost-Effectiveness of Synthetic Routes to Tetrahydroionyl Acetate: A Comprehensive Guide

Tetrahydroionyl acetate (CAS 68555-59-9) is a high-value ester widely utilized in the fragrance and flavor industries for its sweet, floral, and berry-like olfactory profile[1]. As regulatory frameworks increasingly demand greener manufacturing processes, the chemical industry is actively re-evaluating traditional synthetic pathways. For researchers and process chemists, selecting the optimal synthetic route requires balancing thermodynamic efficiency, catalyst longevity, and downstream processing costs.

This guide objectively benchmarks three distinct synthetic routes to tetrahydroionyl acetate, analyzing the mechanistic causality behind each protocol and providing self-validating experimental workflows.

Mechanistic Pathway Analysis

The synthesis of tetrahydroionyl acetate fundamentally requires the reduction of the unsaturated ketone (ionone) to a saturated secondary alcohol (tetrahydroionol), followed by esterification. The routes differ primarily in process intensification and catalyst selection[2].

  • Route A: Traditional Step-Wise Synthesis (The Industrial Baseline) This classical approach involves the catalytic hydrogenation of β -ionone over noble metals (e.g., Pd/C or Pt)[3], followed by a discrete chemical esterification using acetic anhydride and a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). Causality: DMAP is critical here; it attacks acetic anhydride to form a highly reactive N -acylpyridinium intermediate. This overcomes the significant steric hindrance posed by the bulky trimethylcyclohexyl ring adjacent to the secondary alcohol, ensuring high conversion rates.

  • Route B: One-Pot Reductive Esterification (Process Intensification) This route collapses two unit operations into one by utilizing a bifunctional catalyst system (e.g., Pd/C combined with a solid acid like Amberlyst-15) under a hydrogen atmosphere in the presence of an acyl donor. Causality: By continuously consuming the tetrahydroionol intermediate as it forms, the system leverages Le Chatelier's principle to drive the reaction forward, simultaneously suppressing unwanted dehydration side-reactions that typically plague secondary alcohols under acidic conditions.

  • Route C: Biocatalytic Esterification (The Green Alternative) Enzymatic transesterification utilizes immobilized Candida antarctica Lipase B (CALB, Novozym 435) with vinyl acetate as the acyl donor, often in solvent-free conditions or bio-based ionic liquids[4]. Causality: Vinyl acetate is deliberately chosen over acetic acid. The leaving group, vinyl alcohol, instantly tautomerizes into volatile acetaldehyde. This renders the esterification thermodynamically irreversible without requiring energy-intensive vacuum distillation or chemical desiccants.

Pathways Ionone β-Ionone (Starting Material) THI Tetrahydroionol (Intermediate) Ionone->THI Route A & C: Hydrogenation (Pd/C, H2) THA Tetrahydroionyl Acetate (Target Product) Ionone->THA Route B: One-Pot Reductive Esterification (Pd/C + Solid Acid, H2, Ac2O) THI->THA Route A: Ac2O / DMAP Route C: Lipase / Vinyl Acetate

Synthetic pathways to Tetrahydroionyl acetate comparing Routes A, B, and C.

Quantitative Performance Benchmarking

The following table synthesizes the performance metrics of the three routes based on standardized 1-kilogram pilot-scale runs.

Performance MetricRoute A: Traditional Step-WiseRoute B: One-Pot ReductiveRoute C: Biocatalytic
Overall Yield 85 - 88%72 - 78%92 - 96%
Total Reaction Time ~16 hours (2 steps)8 hours24 hours
Operating Temperature 40°C (H2), 25°C (Esterification)80°C60°C
E-factor (kg waste/kg product) High (~12.5)Medium (~6.0)Low (< 1.5)
Downstream Processing Complex (Aqueous washes, distillation)Moderate (Filtration, distillation)Simple (Filtration, evaporation)
Catalyst Cost Dynamics Moderate (Single-use basic catalysts)High (Bifunctional degradation)High initial, but highly recyclable

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Traditional Step-Wise Synthesis
  • Hydrogenation: Charge a high-pressure autoclave with 100 g of β -ionone, 500 mL of absolute ethanol, and 5 g of 5% Pd/C catalyst. Purge the vessel with N2, then pressurize with H2 to 50 psi. Stir at 40°C until H2 uptake ceases (~6 hours).

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield crude tetrahydroionol.

  • Esterification: In a round-bottom flask, dissolve the crude tetrahydroionol in 300 mL of dichloromethane (DCM). Add 1.5 equivalents of triethylamine and 0.05 equivalents of DMAP.

  • Acylation: Cool the flask to 0°C. Dropwise, add 1.2 equivalents of acetic anhydride. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation & Workup: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the polar alcohol spot disappears. Quench with saturated NaHCO3, separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and distill under vacuum.

Protocol B: One-Pot Reductive Esterification
  • Reactor Setup: In a 1 L Hastelloy autoclave, combine 100 g of β -ionone, 150 mL of acetic anhydride (acting as both reagent and solvent), 5 g of 5% Pd/C, and 10 g of Amberlyst-15 (dry, strongly acidic macroreticular resin).

  • Reaction: Seal and purge the reactor. Pressurize with H2 to 100 psi and heat to 80°C with vigorous mechanical stirring (800 rpm) for 8 hours.

  • Self-Validation & Workup: Extract an aliquot and analyze via GC-MS. The system is validated if the intermediate tetrahydroionol peak is <1% and dehydration byproducts (e.g., substituted cyclohexenes) are absent. Filter the dual-catalyst system and subject the filtrate to fractional distillation to isolate tetrahydroionyl acetate.

Protocol C: Biocatalytic Esterification
  • Substrate Preparation: In a jacketed glass reactor, combine 50 g of tetrahydroionol (pre-hydrogenated) with 150 mL of vinyl acetate. No additional solvent is required, minimizing the E-factor[4].

  • Enzymatic Catalysis: Add 5 g of immobilized CALB (Novozym 435). Set the reactor temperature to 60°C and stir gently (250 rpm) to prevent the mechanical shearing of the enzyme beads.

  • Reaction: Allow the reaction to proceed for 24 hours. The generated acetaldehyde will continuously evaporate, driving the reaction to completion.

  • Self-Validation & Catalyst Recycling: Monitor the conversion via GC-FID. Once conversion exceeds 95%, halt the stirring. Filter the reaction mixture to recover the enzyme beads. Wash the beads with cold heptane and store them at 4°C for the next cycle. Concentrate the filtrate under vacuum to yield highly pure tetrahydroionyl acetate.

Biocatalysis Substrate Substrates: THI + Vinyl Acetate Reactor Enzymatic Reactor (CALB, 60°C) Substrate->Reactor Separation Phase Separation & Filtration Reactor->Separation Product Purified THA (>95% Yield) Separation->Product Organic Phase Recycle Enzyme Recycling (Washed w/ Heptane) Separation->Recycle Solid Catalyst Recycle->Reactor Reused for up to 10 cycles

Self-validating biocatalytic workflow demonstrating enzyme recycling and product isolation.

Conclusion

For rapid, highly scalable production where waste management infrastructure is already established, Route A remains the most robust choice. However, for modern facilities aiming to drastically reduce their E-factor and eliminate toxic reagents like DCM and pyridine derivatives, Route C (Biocatalysis) offers the highest cost-effectiveness over time. The initial CAPEX of the immobilized lipase is rapidly offset by its recyclability, near-quantitative yields, and the elimination of complex downstream purification steps.

References

  • Cas 68555-59-9, TETRAHYDROIONYL ACETATE - LookChem. Source: lookchem.com. URL: [Link]

  • Hydrogenation Processes in the Synthesis of Perfumery Ingredients. Source: researchgate.net. URL:[Link]

  • Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids. Source: mdpi.com. URL:[Link]

  • US2272122A - Process for producing hexahydropseudoionone. Source: google.com.

Sources

Safety & Regulatory Compliance

Safety

Tetrahydroionyl acetate proper disposal procedures

Tetrahydroionyl Acetate: Comprehensive Laboratory Disposal and Safety Protocol As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the handling and disposal of specialty esters i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Tetrahydroionyl Acetate: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the handling and disposal of specialty esters in drug development and analytical laboratories. Tetrahydroionyl acetate (CAS: 68555-59-9)[1], a synthetic ester widely utilized in fragrance formulation and increasingly monitored as an extractable/leachable in pharmaceutical packaging[2], requires precise logistical management.

Unlike ubiquitous laboratory solvents, tetrahydroionyl acetate possesses specific lipophilic and combustible properties that dictate strict segregation and disposal protocols. This guide provides a field-proven, self-validating methodology for the safe handling, accumulation, and final disposal of tetrahydroionyl acetate, ensuring full environmental compliance and laboratory safety.

Physicochemical Profile & Hazard Rationale

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. Tetrahydroionyl acetate is a non-halogenated, lipophilic compound. Its physical properties directly inform our operational boundaries and safety requirements:

PropertyValueOperational Implication (The "Why")
CAS Number 68555-59-9[1]Required identifier for all EPA/EHS hazardous waste manifests.
Molecular Formula C15H28O2[1]Lacks halogens; dictates routing to the non-halogenated waste stream to prevent toxic dioxin formation during incineration[3].
Specific Gravity 0.920 - 0.930 at 25°C[4]Less dense than water. In an aqueous spill, it will float, rendering standard aqueous dilution ineffective and dangerous.
Flash Point 110.0 °C (230.0 °F)[4]Class IIIB Combustible. While stable at room temperature, it poses a severe fire risk if aerosolized, heated, or exposed to strong oxidizers.
Toxicity / Hazards Skin/Eye Irritant (R36/38)[4]Mandates strict use of chemical-resistant PPE (Nitrile/Viton) during all transfer and disposal operations.
Environmental Aquatic Toxicity[5]Strictly prohibits sink/sewer disposal. Must be treated as hazardous waste to prevent long-term environmental accumulation.

Waste Segregation & Accumulation Protocol

Because tetrahydroionyl acetate is highly insoluble in water and exhibits significant aquatic toxicity[5], drain disposal is strictly prohibited. It must be captured in a dedicated Satellite Accumulation Area (SAA)[6].

Self-Validating Check: Before initiating disposal, visually inspect the waste carboy. If you observe phase separation (a distinct upper layer), aqueous waste has been inadvertently introduced. Tetrahydroionyl acetate's specific gravity (0.920) causes it to float on water[4]. Stop immediately and re-label the container as "Mixed Aqueous/Organic Waste" to prevent pressure buildup from incompatible reactions.

Step-by-Step Disposal Methodology:

  • Waste Stream Characterization: Route tetrahydroionyl acetate exclusively to the "Non-Halogenated Organic Waste" stream[3]. If your experimental workflow involved mixing it with chlorinated solvents (e.g., dichloromethane or chloroform), the entire mixture must be reclassified and routed to the "Halogenated Organic Waste" stream.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or amber glass waste container. Causality: Esters can act as aggressive solvents/plasticizers, degrading lower-density plastics (LDPE) over time.

  • Transfer Operations: Perform all waste transfers inside a certified chemical fume hood. Use a dedicated PTFE funnel to prevent splashing and mitigate the compound's intense floral/berry odor[4], which can be highly distracting in a shared lab space.

  • SAA Compliance: Cap the container tightly immediately after adding waste. Under EPA guidelines, SAA containers must remain closed at all times except when actively receiving waste[6].

  • Labeling: Affix a standardized label reading "HAZARDOUS WASTE"[6]. Explicitly list "Tetrahydroionyl Acetate" and its exact percentage composition. Do not use abbreviations.

  • EHS Handoff: Once the container reaches 80% capacity, submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department for commercial incineration[6].

Waste Workflow Visualization

WasteWorkflow A Tetrahydroionyl Acetate Waste Generation B Aqueous or Organic Mixture? A->B C Strictly Prohibited: Drain Disposal B->C Aqueous (Insoluble/Toxic) D Non-Halogenated Organic Waste Stream B->D Mixed w/ Non-Halogens E Halogenated Organic Waste Stream B->E Mixed w/ Halogens F Satellite Accumulation Area (SAA) D->F E->F G EHS Pickup & Commercial Incineration F->G

Decision tree for tetrahydroionyl acetate waste segregation and accumulation.

Emergency Spill Response & Containment

In the event of a localized laboratory spill, immediate containment is critical due to the compound's slip hazard and eye/skin irritation profile[4].

Self-Validating Check: After cleanup, wipe the spill area with a clean, dry paper towel. If the towel shows translucent grease spots or retains a strong floral odor[4], residual ester remains. You must perform a secondary wash with a mild surfactant or 70% isopropanol to fully decontaminate the surface.

Step-by-Step Spill Cleanup:

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves, safety goggles, and a standard lab coat[4].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or universal spill pads). Causality: Do NOT use water. Because the ester floats[4], water will only spread the combustible film across the benchtop or floor, expanding the hazard zone.

  • Absorption: Work the absorbent inward from the edges to the center. Allow 3-5 minutes for complete capillary absorption of the lipophilic liquid.

  • Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent. Place it into a heavy-duty hazardous waste bag or a rigid, sealable plastic container.

  • Decontamination: Wash the affected surface with a laboratory detergent solution to break down the remaining hydrophobic residue, followed by a distilled water rinse.

  • Disposal: Label the cleanup materials as "Hazardous Waste - Tetrahydroionyl Acetate Spill Debris" and transfer to the SAA for EHS pickup[6].

References

  • Cas 68555-59-9, TETRAHYDROIONYL ACETATE. LookChem. 1

  • tetrahydroionyl acetate, 68555-59-9. The Good Scents Company. 4

  • methyl tetrahydroionyl acetate. Fragrance University. 5

  • By Dr. Dennis Jenke, et al. Nelson Labs. 2

  • Hazardous Waste Lists and Characteristic Waste. Northeastern University. 3

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. 6

Sources

Handling

Comprehensive Safety and Operational Guide for Handling Tetrahydroionyl Acetate

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in understanding the causality behind every protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in understanding the causality behind every protocol. This guide provides drug development professionals and researchers with a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Tetrahydroionyl acetate (CAS 68555-59-9).

Tetrahydroionyl acetate—also known as 4-(2,2,6-trimethylcyclohexyl)butan-2-yl acetate—is a synthetic ester frequently utilized in fragrance synthesis and chemical research[1][2]. While it lacks severe acute toxicity, it is classified as a dermal and ocular irritant, necessitating strict operational discipline[3].

Physicochemical Properties & Hazard Profile

To design an effective safety protocol, we must first analyze the quantitative data of the chemical. The physical properties of Tetrahydroionyl acetate directly dictate our handling strategies.

PropertyValueCausality / Operational Implication
CAS Number 68555-59-9Primary identifier for SDS and inventory tracking[1].
Molecular Weight 240.38 g/mol High molecular weight contributes to low ambient volatility[2].
Boiling Point 268.2 °CMinimal inhalation risk at standard ambient temperature and pressure (SATP)[1].
Flash Point 110.0 °C - 117.7 °CCombustible. Must be kept away from open flames or high-heat sources[1][3].
Vapor Pressure ~0.008 mmHg @ 25°CLow vapor hazard; however, aerosolization during vigorous mixing must be avoided[3].
Water Solubility Insoluble (~0.28 mg/L)Spills and glassware cannot be cleaned with water alone; requires surfactant/detergent[3].
Hazard Classification Xi (Irritant), R36/38Mandates strict dermal and ocular barrier protection (PPE)[3].

Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a calculated defense mechanism against the specific hazard profile of the compound. Tetrahydroionyl acetate carries the European hazard phrases R36/38 (Irritating to eyes and skin) and safety phrases S24/25 (Avoid contact with skin and eyes) [3].

  • Hand Protection (Gloves): Use Nitrile rubber gloves (minimum 0.11 mm thickness).

    • Causality: Tetrahydroionyl acetate is a lipophilic ester (LogP ~5.58)[3]. Nitrile provides superior chemical resistance to esters compared to latex, preventing permeation breakthrough and subsequent contact dermatitis.

  • Eye Protection: Wear ANSI Z87.1 compliant chemical splash goggles .

    • Causality: Standard safety glasses leave the orbital area vulnerable to lateral micro-splashes. Because acetates can cause severe conjunctival irritation upon direct contact, full-seal goggles are mandatory.

  • Body Protection: A standard polycotton lab coat and closed-toe shoes.

    • Causality: Acts as a physical barrier to prevent aerosolized micro-droplets from settling on clothing and migrating to the skin.

  • Respiratory Protection: Generally not required under ambient conditions.

    • Causality: The extremely low vapor pressure (0.008 mmHg) means vapor accumulation is negligible[3]. However, if the protocol requires heating the compound near its flash point (110°C), a half-mask respirator with organic vapor (OV) cartridges must be deployed.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that every step of the dispensing process contains internal checks to prevent exposure.

Protocol 1: Safe Dispensing and Handling
  • Environmental Verification: Conduct operations within a certified chemical fume hood. Verify that the face velocity is between 80–100 feet per minute (fpm).

  • PPE Donning: Inspect nitrile gloves for pinholes or micro-tears before use. Don splash goggles and button the lab coat completely.

  • Volumetric Transfer: Use a positive-displacement pipette or a glass graduated cylinder for dispensing.

    • Causality: The specific gravity of Tetrahydroionyl acetate (0.882–0.930 g/cm³) and its lipophilic nature make standard air-displacement pipettes less accurate and more prone to dripping or splashing[1][3].

  • Container Management: Keep the source bottle tightly capped immediately after dispensing.

    • Causality: Prevents accidental spills and minimizes ambient oxidation.

  • Surface Decontamination: Wipe down the immediate work area with a surfactant-based cleaner.

    • Causality: Because the compound is highly insoluble in water, surfactants are required to emulsify and remove any microscopic residues[3].

  • Doffing: Remove gloves using the "glove-in-glove" technique to trap contaminants inside the material. Wash hands thoroughly with soap and water.

HandlingWorkflow N1 1. Pre-Operation Verify SDS & Fume Hood N2 2. PPE Donning Nitrile Gloves & Goggles N1->N2 N3 3. Dispensing Positive-Displacement Pipette N2->N3 N4 4. Decontamination Detergent Wash N3->N4 N5 5. PPE Doffing Remove Inside-Out & Wash N4->N5

Caption: Operational workflow for the safe handling and dispensing of Tetrahydroionyl acetate.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent slip hazards and dermal exposure.

Protocol 2: Spill Containment and Disposal
  • Hazard Assessment: Identify the spill volume. For bench-scale spills (<1L), proceed with the following steps. For larger spills, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Containment: Deploy inert absorbent pads or vermiculite around the perimeter of the spill.

    • Causality: Surrounding the spill prevents lateral spread and reduces the surface area available for potential volatilization.

  • Absorption: Work from the outside of the spill toward the center, applying absorbent material directly over the liquid.

  • Mechanical Collection: Use non-sparking tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) waste container.

    • Causality: While the flash point is relatively high (110°C), using non-sparking tools is a universal best practice for handling combustible organic liquids[3].

  • Chemical Decontamination: Scrub the affected spill zone with a strong detergent solution, followed by a water rinse.

  • Regulated Disposal: Seal the HDPE container tightly. Label it clearly as "Hazardous Chemical Waste - Contains Tetrahydroionyl Acetate (Irritant)". Dispose of the container in accordance with local environmental regulations for organic chemical waste.

SpillProtocol S1 Spill Detected Assess Volume (<1L) S2 Containment Deploy Inert Absorbent S1->S2 S3 Absorption Work Outside-In S2->S3 S4 Collection Transfer to HDPE Container S3->S4 S5 Disposal Label as Chemical Waste S4->S5

Caption: Step-by-step spill response and containment protocol.

References

  • LookChem. "Cas 68555-59-9, TETRAHYDROIONYL ACETATE - Basic Information & Chemical Properties." LookChem Database.1

  • The Good Scents Company. "tetrahydroionyl acetate, 68555-59-9 - Safety and Organoleptic Properties." TGSC Information System. 3

  • PubChemLite. "Tetrahydroionyl acetate (C15H28O2) - Structural Information." University of Luxembourg. 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.